molecular formula C68H89ClN6O17 B15606833 DBCO-PEG4-Ahx-DM1

DBCO-PEG4-Ahx-DM1

Numéro de catalogue: B15606833
Poids moléculaire: 1297.9 g/mol
Clé InChI: HAGWYLKCEZXKPL-JLHIDSLASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DBCO-PEG4-Ahx-DM1 is a useful research compound. Its molecular formula is C68H89ClN6O17 and its molecular weight is 1297.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C68H89ClN6O17

Poids moléculaire

1297.9 g/mol

Nom IUPAC

[(2R,5S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate

InChI

InChI=1S/C68H89ClN6O17/c1-45-17-16-22-56(85-8)68(83)43-55(90-66(82)72-68)46(2)64-67(4,92-64)57(42-62(80)74(6)53-40-48(39-45)41-54(84-7)63(53)69)91-65(81)47(3)73(5)60(78)23-10-9-15-29-70-59(77)28-31-86-33-35-88-37-38-89-36-34-87-32-30-71-58(76)26-27-61(79)75-44-51-20-12-11-18-49(51)24-25-50-19-13-14-21-52(50)75/h11-14,16-22,40-41,46-47,55-57,64,83H,9-10,15,23,26-39,42-44H2,1-8H3,(H,70,77)(H,71,76)(H,72,82)/t46-,47+,55?,56-,57?,64?,67+,68+/m1/s1

Clé InChI

HAGWYLKCEZXKPL-JLHIDSLASA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and application of DBCO-PEG4-Ahx-DM1, a key reagent in the development of next-generation antibody-drug conjugates (ADCs).

Core Structure and Components

This compound is a complex heterobifunctional molecule designed for the targeted delivery of the potent cytotoxic agent DM1 to cancer cells. Its structure is modular, consisting of four key components: a DBCO moiety for antibody conjugation, a PEG4 linker to enhance solubility, an aminohexanoic acid (Ahx) spacer, and the DM1 payload.

  • DBCO (Dibenzocyclooctyne): This strained alkyne is the reactive handle for conjugation. It readily undergoes a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified antibody.[1][2][3] This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, preserving the integrity of the antibody.

  • PEG4 (Tetraethylene Glycol): The four-unit polyethylene (B3416737) glycol (PEG) spacer is incorporated to improve the hydrophilicity and solubility of the entire molecule.[4][5] This is crucial for preventing aggregation of the resulting ADC and improving its pharmacokinetic properties.

  • Ahx (Aminohexanoic Acid): This six-carbon amino acid acts as a spacer, providing spatial separation between the bulky antibody and the cytotoxic payload. This can help to ensure that the DM1 can effectively interact with its target once released inside the cell.

  • DM1 (Mertansine): A derivative of the potent microtubule inhibitor maytansine, DM1 is the cytotoxic payload of this conjugate.[1][2][6] By inhibiting tubulin polymerization, DM1 induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

The precise arrangement of these components is critical to the functionality of the ADC. The DBCO group is at one terminus for antibody attachment, while the DM1 is at the other to exert its cytotoxic effect. The PEG4 and Ahx components form the linker that bridges these two functional ends.

Chemical Structure Diagram

G DBCO DBCO PEG4 PEG4 DBCO->PEG4 -Linker- Ahx Ahx PEG4->Ahx -Spacer- DM1 DM1 Ahx->DM1 -Payload Attachment-

Caption: A simplified block diagram illustrating the modular structure of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C68H89ClN6O17
Molecular Weight 1297.92 g/mol
Purity Typically >95% (as determined by HPLC)
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents. Limited aqueous solubility.
Storage Conditions Store at -20°C for long-term stability.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in the synthesis and evaluation of ADCs.

Antibody-Drug Conjugation via SPAAC

This protocol describes the conjugation of this compound to an azide-modified monoclonal antibody (mAb-N3).

Workflow for Antibody-Drug Conjugation

G cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis mAb_N3 Azide-Modified Antibody (mAb-N3) Reaction Incubate at RT (4-16 hours) mAb_N3->Reaction DBCO_DM1 This compound (in DMSO) DBCO_DM1->Reaction Purification Purify ADC (e.g., SEC) Reaction->Purification Analysis Characterize ADC (HPLC, MS) Purification->Analysis

Caption: Experimental workflow for the synthesis of an antibody-drug conjugate using this compound.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Ensure the mAb-N3 solution is at a concentration of 1-10 mg/mL in PBS. The buffer should be free of any azide-containing compounds.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the mAb-N3 solution. The final DMSO concentration should ideally be below 10% (v/v) to avoid antibody denaturation.

    • Gently mix the reaction and incubate at room temperature for 4-16 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Purification of the ADC:

    • Remove the unreacted this compound and DMSO by size-exclusion chromatography (SEC).

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Load the reaction mixture onto the column and elute with PBS.

    • Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

    • Purity and Aggregation Analysis: Analyze the purified ADC by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) to assess purity and the presence of aggregates.

    • Mass Confirmation: Confirm the mass of the ADC and the distribution of drug-loaded species by intact protein mass spectrometry.

In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic activity of the newly synthesized ADC on a target cancer cell line.

Workflow for In Vitro Cytotoxicity Assay

G A Seed cells in 96-well plate B Add serial dilutions of ADC A->B C Incubate for 72-96 hours B->C D Add cell viability reagent (e.g., MTT) C->D E Measure absorbance or fluorescence D->E F Calculate IC50 E->F

Caption: A flowchart outlining the key steps of an in vitro cytotoxicity assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Treatment with ADC:

    • Prepare a series of dilutions of the ADC and the unconjugated antibody control in complete culture medium. A typical concentration range would be from 1 pM to 1 µM.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only (background) and cells with medium (untreated control).

    • Incubate the plate for 72-96 hours at 37°C.

  • Cell Viability Measurement:

    • Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a well-designed and versatile reagent for the construction of antibody-drug conjugates. Its modular structure allows for efficient and specific conjugation to azide-modified antibodies via copper-free click chemistry. The inclusion of a PEG linker enhances the physicochemical properties of the resulting ADC. The protocols provided in this guide offer a starting point for the synthesis and in vitro evaluation of ADCs utilizing this advanced drug-linker. Careful characterization of the final conjugate is essential to ensure its quality and efficacy.

References

DBCO-PEG4-Ahx-DM1 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of DBCO-PEG4-Ahx-DM1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The efficacy and safety of an ADC are critically dependent on the linker-payload system. This compound is a state-of-the-art drug-linker conjugate designed for the streamlined development of next-generation ADCs. This guide provides a detailed examination of its mechanism of action, the functional roles of its constituent components, and a comprehensive framework for its preclinical evaluation.

Deconstruction of the this compound Conjugate

The this compound molecule is a precisely engineered construct where each component serves a distinct and vital function in the overall performance of the resulting ADC.

  • Dibenzocyclooctyne (DBCO): This moiety is the reactive handle for antibody conjugation. It is a key component in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The DBCO group reacts efficiently and specifically with an azide (B81097) group, which can be engineered into the antibody, to form a stable triazole linkage under mild, physiological conditions. This bioorthogonal reaction prevents interference with biological systems.

  • Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer is a hydrophilic linker component. Incorporating a PEG chain enhances the aqueous solubility of the often-hydrophobic payload, which can prevent aggregation of the final ADC, especially at high drug-to-antibody ratios (DARs).[1] Furthermore, PEGylation can improve the pharmacokinetic (PK) profile of the ADC by increasing its hydrodynamic radius, which often leads to a longer circulation half-life and reduced renal clearance.[2][3]

  • Aminohexanoic acid (Ahx): This six-carbon amino acid acts as a flexible spacer element within the linker. It provides spatial separation between the bulky antibody, the PEG chain, and the cytotoxic payload, which can be important for ensuring that each component can function without steric hindrance.

  • DM1 (Mertansine): DM1 is the cytotoxic payload, a highly potent derivative of the natural product maytansine.[4] It is a microtubule inhibitor that exerts its cell-killing effect by binding to tubulin and disrupting microtubule assembly and dynamics.[5][6] This leads to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[7]

Core Mechanism of Action of a this compound-based ADC

The therapeutic action of an ADC constructed with this drug-linker follows a multi-step, targeted process designed to maximize efficacy on cancer cells while minimizing systemic toxicity.

  • Circulation and Targeting: The ADC is administered intravenously and circulates throughout the bloodstream. The monoclonal antibody component guides the ADC to tumor cells that overexpress the specific target antigen on their surface.

  • Binding and Internalization: The antibody binds with high affinity to the target antigen. This binding event triggers receptor-mediated endocytosis, causing the cancer cell to internalize the entire ADC-antigen complex into an endosome.

  • Lysosomal Trafficking and Payload Release: The endosome containing the ADC complex fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is degraded by proteases. This degradation breaks the connection to the linker-payload, releasing the DM1 conjugate into the cytoplasm.

  • Cytotoxic Action: Once free in the cytoplasm, the DM1 payload binds to tubulin, the protein subunit of microtubules. This binding disrupts microtubule dynamics, leading to the suppression of the mitotic spindle, cell cycle arrest in the G2/M phase, and initiation of apoptosis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody + Linker-DM1) TumorCell Tumor Cell Surface (Target Antigen) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion DM1 Free DM1 Payload Lysosome->DM1 4. Antibody Degradation & Payload Release Tubulin Tubulin DM1->Tubulin 5. Binds to Tubulin Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis 6. Microtubule Disruption & G2/M Arrest DM1 Free DM1 Tubulin Microtubule Dynamics DM1->Tubulin Inhibits G2M G2/M Phase Arrest Tubulin->G2M Leads to Bcl2 Phosphorylation of Anti-Apoptotic Proteins (e.g., Bcl-2) G2M->Bcl2 Triggers MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Promotes CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_construction ADC Construction cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Azide Synthesis & SPAAC Conjugation with This compound Characterization Characterization (DAR, Purity, Aggregation) Conjugation->Characterization Cytotoxicity Cytotoxicity Assays (IC50 Determination on Ag+ and Ag- cells) Characterization->Cytotoxicity Bystander Bystander Effect Assay (Co-culture models) Cytotoxicity->Bystander PK Pharmacokinetic (PK) Study (Rodent model) Bystander->PK Efficacy Efficacy Study (Tumor Xenograft Model) PK->Efficacy Tox Tolerability/Toxicity Study Efficacy->Tox

References

role of DBCO in DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Dibenzocyclooctyne (DBCO) in DBCO-PEG4-Ahx-DM1

Introduction

In the rapidly advancing field of targeted therapeutics, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine, particularly in oncology. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to target cells. The efficacy, stability, and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. This compound is an advanced drug-linker system where each component plays a crucial role. This technical guide focuses specifically on the dibenzocyclooctyne (DBCO) moiety, elucidating its central function in the construction of ADCs through a powerful and biocompatible conjugation strategy.

DBCO is the reactive handle that enables the use of copper-free "click chemistry," a category of reactions known for their high efficiency, specificity, and mild reaction conditions.[1][2] Specifically, DBCO facilitates Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently in complex biological environments without the need for the cytotoxic copper catalysts required by traditional click chemistry methods.[][4][5] This makes DBCO an indispensable tool for conjugating sensitive biomolecules like antibodies.[1][]

Deconstructing the this compound Conjugate

The this compound molecule is a meticulously designed chemical entity for ADC development.[6][7][8] It can be broken down into three key functional units:

  • The Reactive Moiety (DBCO): Dibenzocyclooctyne is a strained cyclic alkyne.[] Its inherent ring strain is the driving force behind its rapid, catalyst-free reaction with azide-functionalized molecules.[4][9] In the context of this linker, DBCO is the chemical group that will form a stable covalent bond with an azide-modified antibody.

  • The Spacer (PEG4-Ahx): This portion of the linker consists of a tetraethylene glycol (PEG4) unit and an aminohexanoic acid (Ahx) spacer. The PEG4 chain is hydrophilic, which helps to improve the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetics.[10][11] The Ahx component adds further length and flexibility.

  • The Cytotoxic Payload (DM1): DM1 (Mertansine) is a potent microtubule inhibitor derived from maytansine.[7][12] By disrupting microtubule dynamics, DM1 induces mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as cancer cells.[13][14] Its high potency makes it an effective payload for targeted delivery via an ADC.[14]

The Core Function of DBCO: Enabling Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary and most critical role of the DBCO group is to serve as the bioorthogonal reactive partner for an azide (B81097) group. This functionality is realized through the SPAAC mechanism, which has become a foundational technology in bioconjugation.[4][]

Mechanism of Action

The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne of DBCO and an organic azide.[] The significant energy stored in the strained eight-membered ring of DBCO dramatically lowers the activation energy of the reaction, allowing it to proceed rapidly under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without a catalyst.[4][16] The reaction is highly specific, as neither the DBCO nor the azide group cross-reacts with other functional groups found in biological systems, ensuring precise and targeted conjugation.[1][17] The product of this reaction is a stable triazole linkage, which covalently and irreversibly connects the drug-linker complex to the antibody.[2][18]

SPAAC_Mechanism cluster_product Product DBCO DBCO-Linker-Payload ADC Stable ADC Conjugate (Triazole Linkage) DBCO->ADC Strain-Promoted [3+2] Cycloaddition Azide Azide-Modified Antibody Azide->ADC

Caption: The SPAAC reaction mechanism between DBCO and an azide.

Advantages of DBCO-Mediated Conjugation

The use of DBCO for constructing ADCs offers several key advantages over other conjugation chemistries:

  • Biocompatibility: The reaction is copper-free, thereby avoiding the cellular toxicity and potential protein denaturation associated with copper catalysts.[1][5] This makes it ideal for in vivo and live-cell applications.[2][17]

  • High Specificity (Bioorthogonality): DBCO and azides are chemically inert to native biological functional groups, ensuring that the conjugation occurs only at the intended sites.[1][17]

  • Fast Reaction Kinetics: The inherent strain of the DBCO ring results in rapid reaction rates, enabling efficient conjugation even at low concentrations typically used for antibody manipulations.[1][9]

  • Stability: Both the DBCO group on the linker and the azide on the antibody are stable in aqueous buffers and complex biological media.[1][17] The resulting triazole bond is also highly stable, ensuring the integrity of the ADC in circulation.[1]

  • Traceability: DBCO has a distinct UV absorbance maximum around 310 nm, which diminishes as the reaction with an azide proceeds to completion.[2][17] This property allows for straightforward monitoring of the conjugation reaction's progress.[17]

Quantitative Data Summary

The physicochemical properties of the DBCO moiety are critical to its function. While specific reaction rates can vary based on the exact DBCO derivative and reaction conditions, the following table summarizes key quantitative data.

PropertyValue / DescriptionSignificance
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Copper-free, bioorthogonal "click chemistry" reaction.[][]
UV Absorbance λmax ~310 nmAllows for non-destructive, real-time monitoring of the conjugation reaction progress.[2][17]
Reactive Partner Azide (-N3) groupHighly specific reaction pair with minimal cross-reactivity in biological systems.[17]
Reaction Conditions Physiological (Aqueous buffer, neutral pH, 4-37°C)Preserves the integrity and function of sensitive biomolecules like antibodies.[2][19]
Catalyst Requirement NoneAvoids cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[4][17]

Experimental Protocols

The following section provides a generalized, detailed methodology for the conjugation of an azide-modified antibody with this compound to generate a functional ADC.

Protocol 1: ADC Synthesis via SPAAC

This protocol assumes the starting availability of a purified monoclonal antibody that has been functionalized with azide groups.

Materials and Reagents:

  • Azide-modified antibody (in an amine-free and azide-free buffer, such as PBS, pH 7.4)

  • This compound

  • Anhydrous, high-purity dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system for purification

  • Protein concentration measurement assay (e.g., BCA or A280)

  • SDS-PAGE and/or SEC-HPLC for characterization

Methodology:

  • Preparation of Reagents:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

    • Ensure the starting azide-modified antibody is at a suitable concentration (e.g., 2-10 mg/mL) in cold PBS, pH 7.4.

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add a calculated molar excess of the this compound stock solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is a common starting point for optimization.

    • Note: The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain the stability and integrity of the antibody.[4]

    • Gently mix the reaction solution by inversion or slow rotation. Do not vortex.

    • Incubate the reaction for 4-24 hours. The incubation can be performed at room temperature or at 4°C.[4][5] Longer incubation times at 4°C are often preferred to ensure antibody stability.[5]

  • Purification of the ADC:

    • Following incubation, remove the unreacted this compound and residual DMSO.

    • For lab-scale purification, use a desalting column (e.g., PD-10) equilibrated with PBS, pH 7.4, following the manufacturer's instructions.

    • For larger scale, a tangential flow filtration (TFF) system is more appropriate for buffer exchange and purification.

    • Collect the purified ADC fractions.

  • Characterization of the ADC:

    • Determine the final protein concentration of the purified ADC using a standard protein assay.

    • Analyze the ADC by SDS-PAGE. The conjugated antibody should exhibit a higher molecular weight band compared to the unconjugated antibody.

    • Use Size-Exclusion Chromatography (SEC-HPLC) to assess the level of aggregation in the final product.

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or mass spectrometry.

// Node Definitions start [label="Start:\nAzide-Modified Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_linker [label="Prepare this compound\nStock Solution in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; conjugation [label="SPAAC Conjugation:\nMix Antibody and Linker\nIncubate 4-24h @ 4°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\nRemove Excess Linker\n(e.g., Desalting Column)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization:\n- Protein Concentration\n- DAR (HIC-HPLC)\n- Aggregation (SEC-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Purified ADC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> conjugation; prep_linker -> conjugation; conjugation -> purification; purification -> characterization; characterization -> final_product; } dott

Caption: Experimental workflow for the synthesis and purification of an ADC.

Conclusion

The DBCO moiety in the this compound drug-linker is the linchpin that enables the creation of precisely engineered Antibody-Drug Conjugates. Its function is to facilitate a highly efficient, specific, and biocompatible Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This copper-free click chemistry approach is ideally suited for complex biological molecules, preserving the antibody's structural and functional integrity while ensuring the stable and covalent attachment of the potent DM1 payload. The combination of DBCO's robust reactivity with the favorable properties of the PEG4-Ahx spacer makes this system a powerful tool for researchers and drug developers in the ongoing quest to create more effective and safer targeted cancer therapies.

// Node for Antibody antibody [label="{ Targeting Antibody | Azide Group (-N3)}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Node for Drug-Linker drug_linker [label="{ this compound | { DBCO | PEG4-Ahx Spacer | DM1 Payload }}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Node for ADC adc [label="{ Antibody-Drug Conjugate (ADC) | Targets Cancer Cell}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Node for Cell cell [label="Target Cancer Cell", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges antibody:f1 -> adc:f0 [label="SPAAC\nReaction", fontsize=9, fontcolor="#34A853", color="#34A853"]; drug_linker:f1 -> adc:f0 [color="#34A853"]; adc:f1 -> cell [label="Binding &\nInternalization", fontsize=9, fontcolor="#5F6368", color="#5F6368"]; } dott

Caption: Logical relationship of components in ADC formation and action.

References

The Pivotal Role of the PEG4 Spacer in Enhancing Antibody-Drug Conjugate Solubility and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Hydrophobicity in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the exquisite specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload.[] The efficacy of these complex biotherapeutics is critically dependent on the linker that connects the antibody and the drug. However, many of the most potent cytotoxic agents are inherently hydrophobic.[2][3] When conjugated to an antibody, especially at high drug-to-antibody ratios (DARs), these payloads increase the overall hydrophobicity of the ADC, leading to significant manufacturing and therapeutic challenges.[2][3]

These challenges include:

  • Reduced Aqueous Solubility: Hydrophobic ADCs are prone to aggregation and precipitation in aqueous formulations, complicating manufacturing, storage, and administration.[2]

  • Increased Aggregation: Aggregation can trigger immunogenic responses, alter pharmacokinetic profiles, and ultimately reduce the therapeutic efficacy of the ADC.[2]

  • Suboptimal Pharmacokinetics: Increased hydrophobicity often leads to rapid clearance from circulation, primarily through non-specific uptake by the reticuloendothelial system, which limits the amount of ADC that can reach the target tumor.[2][3]

To counteract these detrimental effects, the incorporation of hydrophilic spacers within the linker has become a critical design strategy. Among the most successful and widely adopted are discrete polyethylene (B3416737) glycol (PEG) spacers, with the tetra-ethylene glycol (PEG4) moiety emerging as a key component in modern ADC design.[2][4] This guide provides an in-depth technical analysis of the function of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular and experimental concepts.

Core Functions and Advantages of the PEG4 Spacer

The discrete and defined structure of the PEG4 spacer imparts several crucial advantages to an ADC, fundamentally improving its physicochemical properties and in vivo performance.[4][5]

  • Enhanced Hydrophilicity and Solubility: The primary function of the PEG4 spacer is to counteract the hydrophobicity of the payload. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a "hydration shell" around the conjugate.[3][5][6] This dramatically increases the ADC's overall water solubility, mitigating the risk of aggregation and ensuring the conjugate remains stable and active in the bloodstream.[4][7]

  • Improved Pharmacokinetics (PK): By increasing the hydrophilicity and the overall hydrodynamic size of the ADC, PEGylation reduces renal clearance and shields the conjugate from nonspecific uptake.[5][8][9] This results in a prolonged plasma half-life, which allows for greater accumulation at the tumor site and an improved therapeutic window.[][9][10]

  • Optimal Spacing and Minimized Steric Hindrance: The PEG4 spacer has a defined length of approximately 1.4 nm.[4][5] This provides critical spatial separation between the large antibody and the cytotoxic payload.[2] This spacing is crucial to prevent the payload from sterically interfering with the antigen-binding sites (Fab regions) of the antibody, thereby preserving its targeting function.[4][5]

  • Reduced Immunogenicity: The protective hydration shell formed by the PEG4 spacer can "shield" or mask potentially immunogenic epitopes on the linker or payload from the host immune system, reducing the risk of an adverse immune response.[5][8]

  • Enabling Higher Drug-to-Antibody Ratios (DARs): A key goal in ADC development is to maximize payload delivery to the tumor. By effectively counteracting the aggregation propensity of hydrophobic drugs, PEG linkers allow for the stable conjugation of a higher number of drug molecules per antibody, which can increase the potency of the ADC.[8][11]

Data Presentation: The Quantitative Impact of PEG Spacers

The decision to include a PEG spacer and the choice of its length are guided by empirical data. The following tables summarize the generally observed quantitative effects of incorporating PEG spacers into ADC design, based on available literature.

Table 1: Impact of PEG Spacer Length on ADC Aggregation and Hydrophobicity

Linker Feature ADC Construct HIC Retention Time (minutes) Aggregation (% HMW Species) Reference
No PEG Spacer Trastuzumab-MMAE (DAR8) High >15% [11][12]
PEG2 Spacer Trastuzumab-MMAE (DAR8) Moderate <5% [11][12]
PEG4 Spacer Trastuzumab-MMAE (DAR8) Low <2% [12]
PEG8 Spacer Trastuzumab-MMAE (DAR8) Low <2% [12]

Note: Data is representative. Lower HIC retention time indicates lower hydrophobicity. HMW = High Molecular Weight.

Table 2: Influence of PEG Spacer on In Vitro Cytotoxicity

ADC Construct PEG Linker Target Cell Line IC50 (nM) Reference
Anti-Her2-MMAE No PEG SK-BR-3 0.5 [3][9]
Anti-Her2-MMAE PEG4 SK-BR-3 0.7 [3][9]
Anti-Her2-MMAE PEG8 SK-BR-3 1.1 [3][9]
Anti-Her2-MMAE PEG12 SK-BR-3 1.5 [3][9]

Note: Data synthesized from multiple sources. A lower IC50 value indicates higher cytotoxicity. A slight increase in IC50 with longer PEG chains is a known trade-off for improved PK.

Table 3: Effect of PEG Spacer Length on Pharmacokinetic Parameters in Rats

ADC Construct PEG Linker Clearance (mL/day/kg) Plasma Half-Life (t½, hours) Reference
Anti-CD30-MMAE No PEG ~15 ~60 [13][14]
Anti-CD30-MMAE PEG2 ~10 ~85 [13][14]
Anti-CD30-MMAE PEG4 ~7 ~110 [13][14]
Anti-CD30-MMAE PEG8 ~5 ~140 [13][14]

Note: Data is representative. Clearance rates decrease and half-life increases with PEG length, indicating improved systemic exposure. A plateau is often reached around PEG8.

Table 4: Impact of PEG Spacer on In Vivo Efficacy in Xenograft Models

ADC Construct PEG Linker Dose Tumor Growth Inhibition (TGI) Reference
Anti-CD22-MMAE No PEG 1 mg/kg 45% [15]
Anti-CD22-MMAE PEG4 1 mg/kg 85% [15]
Anti-CD22-MMAE PEG8 1 mg/kg 95% (Complete Regression) [15]

Note: Data is representative from a multidrug-resistant xenograft model, highlighting that improved PK from PEG spacers translates to superior in vivo efficacy.

Mandatory Visualizations

ADC_Structure cluster_Ab Antibody cluster_Linker Linker cluster_Payload Payload Ab mAb Cys Conjugation Site (e.g., Cysteine) Ab->Cys Stable Bond PEG4 PEG4 Spacer (Hydrophilic Core) Cys->PEG4 Enhances Solubility & Stability VC Cleavable Trigger (e.g., Val-Cit) PEG4->VC Provides Spacing PABC Self-Immolative Group (PABC) VC->PABC Enzyme Cleavage Site Payload Cytotoxic Drug (e.g., MMAE) PABC->Payload Releases Active Drug

Caption: Molecular structure of a typical ADC with a PEG4 spacer.

ADC_Workflow cluster_Synthesis I. ADC Synthesis & Purification cluster_Characterization II. Physicochemical Characterization cluster_Evaluation III. Functional Evaluation A 1. Antibody Preparation (Buffer Exchange) C 3. Conjugation Reaction A->C B 2. Drug-Linker Activation (e.g., NHS-PEG4-Maleimide) B->C D 4. Quenching C->D E 5. ADC Purification (e.g., Size Exclusion Chromatography) D->E F 6. DAR Determination (HIC, UV-Vis, MS) E->F G 7. Purity & Aggregation Analysis (SEC, SDS-PAGE) E->G H 8. Binding Affinity (ELISA, SPR) E->H I 9. In Vitro Cytotoxicity Assay (IC50 Determination) H->I J 10. In Vivo Efficacy Study (Xenograft Model) I->J

Caption: Experimental workflow for ADC synthesis and evaluation.

PEG4_Function cluster_Core Core Properties of PEG4 Spacer cluster_Effects Physicochemical & Biological Effects cluster_Outcome Therapeutic Outcome Hydrophilicity High Hydrophilicity Solubility Increases ADC Solubility Hydrophilicity->Solubility PK Improves Pharmacokinetics (Longer Half-Life) Hydrophilicity->PK Length Defined Length (~1.4 nm) Binding Preserves Antigen Binding Length->Binding Inert Biochemically Inert Aggregation Reduces Aggregation Solubility->Aggregation DAR Enables Higher DAR Aggregation->DAR Outcome Enhanced Therapeutic Index (Improved Efficacy & Safety) Aggregation->Outcome PK->Outcome Binding->Outcome DAR->Outcome

Caption: Logical diagram of the PEG4 spacer's functional impact.

Experimental Protocols

Detailed and reproducible methodologies are essential for the rational design and evaluation of ADCs.

Protocol 1: ADC Synthesis via Lysine (B10760008) Conjugation

This protocol describes a general method for conjugating a drug-linker containing a PEG4 spacer and an N-hydroxysuccinimide (NHS) ester to the surface lysine residues of a monoclonal antibody.[8]

  • Materials:

    • Monoclonal Antibody (mAb) at 5-10 mg/mL.

    • Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4-8.0.

    • Drug-PEG4-NHS ester linker.

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

    • Quenching Solution: 1 M Tris-HCl, pH 8.0.

    • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).

  • Methodology:

    • Antibody Preparation: Perform a buffer exchange of the mAb into the Reaction Buffer.

    • Drug-Linker Preparation: Dissolve the Drug-PEG4-NHS ester linker in anhydrous DMSO to create a 10-20 mM stock solution.

    • Conjugation Reaction: Add a 5- to 10-fold molar excess of the drug-linker solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

    • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes.

    • Purification: Purify the ADC from unconjugated drug-linker and quenching agent using a pre-equilibrated SEC column with Purification Buffer. Collect fractions corresponding to the antibody peak.

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, allowing for the determination of the average DAR and the distribution of drug-loaded species.

  • Materials & Equipment:

    • HPLC system with a UV detector.

    • HIC column (e.g., Tosoh Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 25% v/v isopropanol.

    • Purified ADC sample.

  • Methodology:

    • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

    • Chromatography:

      • Equilibrate the HIC column with 100% Mobile Phase A.

      • Inject 20-50 µg of the ADC sample.

      • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

      • Monitor the absorbance at 280 nm.

    • Data Analysis:

      • Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). An unconjugated antibody (DAR=0) elutes first.

      • Calculate the relative area of each peak (DAR 0, 2, 4, 6, 8, etc.).

      • The average DAR is calculated as a weighted average: Average DAR = Σ(Peak Area_n * DAR_n) / Σ(Total Peak Area).

Protocol 3: In Vitro Cytotoxicity MTT Assay

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[8][16]

  • Materials:

    • Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • ADC, unconjugated antibody control, and free payload control.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC and controls in complete medium. Replace the old medium with 100 µL of the diluted compounds. Include untreated control wells.

    • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilization: Add 100 µL of Solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using non-linear regression.[16]

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a standard method to evaluate the anti-tumor activity of an ADC in an immunodeficient mouse model bearing human tumor xenografts.[11]

  • Materials & Subjects:

    • Immunodeficient mice (e.g., NOD-SCID or NSG).

    • Tumor cells for implantation (e.g., HER2-positive NCI-N87).

    • ADC, vehicle control, and other control articles.

    • Calipers for tumor measurement.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Treatment Administration: Administer the ADC (e.g., 1-5 mg/kg) and controls via intravenous (tail vein) injection. Dosing can be a single dose or repeated according to the study design.

    • Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times per week. Tumor volume is calculated as (Length x Width²) / 2.

    • Endpoint: Conclude the study when tumors in the control group reach a pre-defined size (e.g., 1500 mm³) or after a set duration.

    • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. Plot the mean tumor volume ± SEM over time for each group.

Conclusion

The incorporation of a PEG4 spacer is a highly effective and now-standard strategy in modern ADC design to address the fundamental challenges posed by hydrophobic payloads.[2] By providing a discrete, flexible, and hydrophilic linkage, the PEG4 spacer significantly enhances the solubility and stability of ADCs, leading to reduced aggregation, improved pharmacokinetic profiles, and better preservation of antibody function.[][2][4] This translates directly to a wider therapeutic index, with improved safety and superior in vivo efficacy. The rational design of ADCs, informed by the principles and experimental methodologies outlined in this guide, will continue to drive the development of the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to the Properties of the 6-Aminohexanoic Acid (Ahx) Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the Ahx Linker in Modern Bioconjugation

In the intricate field of bioconjugation, the ability to covalently link biomolecules to other molecules—be they therapeutic agents, fluorescent dyes, or solid supports—is paramount. The choice of a chemical linker to bridge these components is a critical determinant of the resulting conjugate's stability, efficacy, and overall function. Among the diverse array of available linkers, 6-aminohexanoic acid (also known as ε-aminocaproic acid or Ahx) has emerged as a fundamental and versatile tool.

Ahx is a synthetic analog of the amino acid lysine, but without the α-amino group.[1][2] This simple, six-carbon aliphatic chain possesses a terminal primary amine and a terminal carboxylic acid, making it an ideal bifunctional spacer.[3] Its defining characteristics are its hydrophobicity and significant flexibility, which impart crucial properties to bioconjugates.[1][2] This guide provides a comprehensive technical overview of the Ahx linker, detailing its physicochemical properties, its role in enhancing bioconjugate performance, and its practical applications, supported by experimental workflows and quantitative data.

Core Physicochemical Properties of the Ahx Linker

The utility of the Ahx linker stems from its well-defined chemical and physical characteristics. Its aliphatic, unbranched structure provides a predictable spatial separation between conjugated molecules, while its rotational freedom allows for conformational flexibility.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the 6-aminohexanoic acid linker. These parameters are essential for the rational design of bioconjugates where precise spacing and molecular weight are critical considerations.

PropertyValueSource
IUPAC Name 6-aminohexanoic acid[1]
Common Abbreviations Ahx, Aca, EACA, 6-ACA[1]
Molecular Formula C₆H₁₃NO₂[4]
Molecular Weight 131.17 g/mol N/A
Fmoc-Protected Form Fmoc-ε-Ahx-OH[4]
Molecular Weight (Fmoc-Ahx) 353.42 g/mol [4]
Number of Rotatable Bonds 6 (between amine and carboxyl group)[5]
Nature Hydrophobic, Flexible[1][3][6]
Structural and Functional Attributes
  • Hydrophobicity: The -(CH₂)₅- backbone of the Ahx linker is inherently hydrophobic.[1][2] This property can influence the overall solubility and aggregation propensity of the final conjugate. While in some cases it may decrease overall lipophilicity due to molecular rearrangements, its primary characteristic is hydrophobic.[3]

  • Flexibility: With six rotatable single bonds between its functional ends, the Ahx linker is highly flexible.[1][5] This flexibility is advantageous in several ways: it can prevent steric hindrance between the conjugated partners, allow for better solvation of peptide chains during synthesis, and enable a linked molecule to orient itself optimally for binding to a target receptor.[1][4][7]

The Role and Advantages of Ahx in Bioconjugation Strategies

The primary function of the Ahx linker is to act as a spacer, physically separating two or more molecular domains.[1] This separation can be crucial for preserving the biological activity and improving the physicochemical properties of the conjugate.

Key Advantages
  • Mitigation of Steric Hindrance: When a bulky molecule like a fluorescent dye or a carrier protein is attached directly to a peptide or antibody, it can block the active site or binding interface. An Ahx linker provides the necessary distance to prevent such interference, ensuring that the biomolecule retains its intended function.[7]

  • Enhanced Solubility and Stability: The introduction of flexible linkers can improve the overall properties of a conjugate. For instance, Ahx has been shown to increase the solubility of some conjugates and enhance the stability of fluorescent labels on peptides.[1][4]

  • Improved Synthesis Yields: In solid-phase peptide synthesis (SPPS), the flexibility imparted by Ahx can help keep growing peptide chains properly solvated. This prevents aggregation and leads to better synthesis yields and higher purity of the final product.[4]

  • Tunable Spacing: Ahx units can be incorporated in series (e.g., Ahx-Ahx) to create longer, more extended linkers, allowing for precise control over the distance between conjugated moieties.[2]

Mandatory Visualizations: Structures and Workflows

G a H₂N–(CH₂)₅–COOH

G Biomolecule Biomolecule (e.g., Peptide) Linker Ahx Linker –(CH₂)₅– Biomolecule->Linker Amide Bond Functional_Moiety Functional Moiety (e.g., Dye, Drug) Linker->Functional_Moiety Amide Bond

Applications of the Ahx Linker

The versatility of the Ahx linker has led to its adoption in a wide range of bioconjugation applications, from basic research tools to the development of complex therapeutics.

Peptide Synthesis and Modification

Ahx is frequently incorporated into synthetic peptides. It can be used to:

  • Link two separate peptide fragments to create chimeric peptides or mimics of protein secondary structures.[1]

  • Serve as a spacer for N-terminal modifications , such as the attachment of biotin (B1667282) or fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC).[4][8] Using an Ahx spacer for FITC labeling increases the stability of the fluorescent tag and prevents Edman degradation during synthesis.[4][8]

  • Generate tandem peptides , where two copies of a peptide are linked to potentially increase avidity or alter biological activity.[1]

Antibody-Drug Conjugates (ADCs) and Targeted Therapeutics

In the context of targeted drug delivery, linkers are a critical component that connects the targeting antibody to the cytotoxic payload.[9][10] While many modern ADC linkers are complex structures, the fundamental role of spacing and flexibility provided by moieties like Ahx is crucial. Adding an Ahx linker to certain constructs has been shown to improve binding affinity and tumor targeting capabilities.[3] It provides a simple, stable, and hydrophobic spacer that can be integrated into more sophisticated cleavable or non-cleavable linker designs.

Biotinylation and Fluorescent Probes
  • Biotinylation: For effective binding to avidin (B1170675) or streptavidin, the biotin molecule must be able to reach into a deep binding pocket. An Ahx spacer provides the necessary length and flexibility to facilitate this interaction, making Biotin-Ahx a common reagent in labeling kits.[7]

  • Fluorescent Probes: Ahx is used to connect fluorophores to peptides or other biomolecules. This spacing prevents quenching of the fluorescent signal and minimizes interference with the biomolecule's activity.[1][4]

Experimental Protocols and Methodologies

While specific protocols vary based on the molecules being conjugated, the following sections outline the general methodologies for incorporating and utilizing the Ahx linker.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) with Ahx

The most common method for incorporating an Ahx linker into a peptide is during standard Fmoc-based SPPS. The protected building block, Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH) , is used like any other amino acid.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Ahx-OH[11]

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Methodology:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using 20% piperidine in DMF.

  • Ahx Coupling:

    • Dissolve Fmoc-Ahx-OH, coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Perform a ninhydrin (B49086) test to confirm complete coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-amino acids according to the desired peptide sequence.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.

  • Cleavage and Purification: Treat the resin with a cleavage cocktail to release the peptide and remove side-chain protecting groups. Purify the crude peptide using reverse-phase HPLC.

G Start Start Deprotection Deprotection Start->Deprotection Coupling Coupling Deprotection->Coupling Wash Wash Coupling->Wash Continue Continue Wash->Continue

Conceptual Protocol: Protein Labeling via Amine-Reactive Chemistry

This protocol describes a general strategy for conjugating a molecule containing a carboxylic acid to the primary amines (lysine side chains or N-terminus) of a protein, using an Ahx linker as part of the crosslinker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Fmoc-Ahx-OH

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) activator

  • Molecule to be conjugated (with a primary amine)

  • Deprotection and purification reagents

Methodology:

  • Activate the Linker: React Fmoc-Ahx-OH with NHS and DCC to create the amine-reactive Fmoc-Ahx-NHS ester .

  • Conjugate to Payload: React the Fmoc-Ahx-NHS ester with the amine-containing payload molecule. This forms a stable amide bond, resulting in an Fmoc-protected Linker-Payload construct.

  • Deprotect the Linker: Remove the Fmoc group from the Linker-Payload construct using piperidine to expose the terminal amine of the Ahx linker. Purify the product.

  • Activate the Protein: This step is not directly needed if the payload now has a functional group that can react with the protein. Alternatively, if the payload has a carboxyl group, one could activate the protein's amines first. A more direct approach uses heterobifunctional linkers.

  • A More Direct Approach (using a heterobifunctional linker):

    • Select a heterobifunctional crosslinker containing an NHS ester on one end and another reactive group (e.g., maleimide) on the other, with an Ahx spacer in between (e.g., SMCC has a cyclohexyl spacer, but custom synthesis can incorporate Ahx).

    • Step A (Activate Protein): React the NHS-ester end of the crosslinker with the primary amines on the target protein.

    • Step B (Purify): Remove excess crosslinker using a desalting column.

    • Step C (Conjugate Payload): React the maleimide-activated protein with a payload molecule that contains a free thiol (sulfhydryl) group.

    • Step D (Purify): Purify the final protein conjugate using size-exclusion or affinity chromatography to remove unconjugated payload.

Conclusion

The 6-aminohexanoic acid (Ahx) linker, though simple in structure, is a powerful and enabling tool in the field of bioconjugation. Its inherent properties of hydrophobicity and flexibility allow it to serve as an effective spacer that can mitigate steric hindrance, improve synthesis yields, and enhance the stability and solubility of complex biomolecular constructs.[1][4][7] From fundamental research applications like peptide labeling to the sophisticated design of antibody-drug conjugates, the Ahx linker provides a reliable and versatile component for covalently connecting molecules. A thorough understanding of its physicochemical properties and applications is therefore essential for any scientist or researcher engaged in the design and synthesis of novel bioconjugates for therapeutic or diagnostic purposes.

References

The Core Mechanism of DM1 Payload Delivery and Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The antibody-drug conjugate (ADC) landscape has been revolutionized by the clinical success of agents like ado-trastuzumab emtansine (T-DM1). The efficacy of such ADCs is critically dependent on the efficient delivery and potent cytotoxic activity of their payloads. This technical guide provides a comprehensive overview of the core mechanism of action of the maytansinoid payload, DM1. We delve into the cellular and molecular steps involved, from the initial binding of the ADC to the cancer cell surface to the ultimate disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for studying this mechanism, and visualizes the intricate pathways and workflows involved.

The Multi-Step Journey of the DM1 Payload

The therapeutic effect of a DM1-containing ADC is a cascade of precisely orchestrated events, ensuring the targeted delivery of the cytotoxic payload to cancer cells while minimizing systemic toxicity.[1]

Binding and Internalization

The process begins with the monoclonal antibody component of the ADC binding to a specific antigen overexpressed on the surface of a cancer cell, such as HER2 in the case of T-DM1.[2] This binding triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is engulfed by the cell membrane, forming an endocytic vesicle.[3]

Intracellular Trafficking and Lysosomal Degradation

The newly formed endosome, containing the ADC-antigen complex, traffics through the endosomal-lysosomal pathway. As the endosome matures into a lysosome, its internal pH becomes increasingly acidic.[3] Within the harsh environment of the lysosome, cellular proteases degrade the antibody component of the ADC.[4]

Payload Release and Cytosolic Entry

The nature of the linker connecting DM1 to the antibody is a critical determinant of the release mechanism. For ADCs with non-cleavable linkers, such as the thioether linker in T-DM1, proteolytic degradation of the antibody releases a lysine-linker-DM1 metabolite (lysine-MCC-DM1).[5][6] In the case of cleavable linkers, such as disulfide-containing linkers, the payload is released through the cleavage of the disulfide bond in the reducing environment of the cell.[1] The active DM1 metabolite is then transported from the lysosome into the cytoplasm.[7]

Microtubule Disruption and Induction of Apoptosis

Once in the cytoplasm, DM1 exerts its potent cytotoxic effect by targeting microtubules.[8] DM1 is a tubulin inhibitor that binds to the ends of microtubules, suppressing their dynamic instability.[1][8] This disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division, leads to cell cycle arrest in the G2/M phase.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

Quantitative Data: Potency of DM1 and T-DM1

The cytotoxic potency of DM1 and its ADC formulations is a key parameter in their preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

Cell LineCancer TypeIC50 (nM)Reference
Panel of human tumor cell linesVarious0.003 - 0.01[9]
Pediatric preclinical testing program panelVarious0.002 - >3[9]
MDA-MB-361Breast Cancer0.07[9]
MDA-MB-361 TR (T-DM1 Resistant)Breast Cancer0.16[9]
MDA-MB-361 TCR (T-DM1 Resistant)Breast Cancer0.13[9]
B16F10Melanoma117[9]
KMCH-1Biliary Tract Cancer0.79 - 7.2[10]
Mz-ChA-1Biliary Tract Cancer0.79 - 7.2[10]
KKU-100Biliary Tract Cancer0.79 - 7.2[10]
Caption: IC50 values of unconjugated DM1 in various cancer cell lines.
Cell LineCancer TypeIC50 (ng/mL)Reference
SK-BR-3HER2+ Breast Cancer4.4 - 10[11]
AU-565HER2+ Breast Cancer4.4 - 10[11]
HCC-1419HER2+ Breast Cancer>10,000[11]
BT-474HER2+ Breast CancerNot specified[11]
MDA-MB-361HER2+ Breast CancerNot specified[12]
KMCH-1HER2+ Biliary Tract Cancer31[10]
Mz-ChA-1HER2+ Biliary Tract Cancer1300[10]
KKU-100HER2-low Biliary Tract Cancer4300[10]
Caption: IC50 values of T-DM1 in various HER2-positive cancer cell lines.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to investigate the mechanism of action of DM1-containing ADCs.

ADC Internalization Assay using Flow Cytometry

This assay quantifies the rate and extent of ADC internalization into target cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Fluorescently labeled ADC (e.g., with a pH-sensitive dye like pHrodo™) or a primary ADC and a fluorescently labeled secondary antibody

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Preparation: Seed antigen-positive and antigen-negative cells in 6-well plates and culture overnight to reach 70-80% confluency.

  • ADC Incubation: Treat cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL) in complete culture medium. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C. A 4°C incubation can be used as a negative control for active transport.

  • Cell Harvesting: At each time point, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.

  • Staining (for unlabeled primary ADC): If using an unlabeled primary ADC, incubate the harvested cells with a fluorescently labeled secondary antibody that recognizes the primary antibody for 30 minutes on ice.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized ADC. Plot the MFI against time to determine the internalization kinetics.

Lysosomal Degradation and Payload Release Assay using LC-MS/MS

This assay identifies and quantifies the released payload and its metabolites from the ADC within the lysosomal compartment.

Materials:

  • Antigen-positive cancer cells

  • ADC of interest

  • Lysosomal isolation kit

  • Incubation buffer (e.g., citrate (B86180) buffer, pH 5.0)

  • Protein precipitation solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment and Lysosome Isolation: Treat a large culture of antigen-positive cells with the ADC for a specified time. Harvest the cells and isolate the lysosomal fraction using a commercial kit or a density gradient centrifugation method.

  • In Vitro Degradation: Alternatively, incubate the ADC directly with isolated lysosomes from untreated cells in an acidic incubation buffer (pH 5.0) at 37°C for various time points.

  • Sample Preparation: Stop the reaction by adding ice-cold protein precipitation solution. Vortex and centrifuge to pellet the protein debris.

  • LC-MS/MS Analysis: Analyze the supernatant containing the released payload and metabolites using a validated LC-MS/MS method.

  • Data Analysis: Quantify the concentration of the parent payload and its metabolites by comparing their peak areas to a standard curve.

In Vitro Tubulin Polymerization Assay

This turbidimetric assay measures the effect of the DM1 payload on the assembly of purified tubulin into microtubules.[13]

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution

  • DM1 payload

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

  • Compound Addition: Add varying concentrations of DM1 (or vehicle control) to the tubulin solution.

  • Initiation of Polymerization: Initiate microtubule polymerization by adding GTP and transferring the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of DM1-treated samples to the control to determine the inhibitory effect and calculate the IC50 value.

Immunofluorescence Staining of Microtubules

This method visualizes the effect of DM1 on the microtubule network within cancer cells.[5]

Materials:

  • Cancer cell line cultured on glass coverslips

  • DM1 payload

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with various concentrations of DM1 for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, fix them, and then permeabilize to allow antibody entry.

  • Blocking and Antibody Incubation: Block non-specific antibody binding sites and then incubate with the primary anti-tubulin antibody.

  • Secondary Antibody and Counterstaining: Wash and incubate with the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

In Vivo ADC Efficacy Study in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor activity of a DM1-containing ADC in a mouse xenograft model.[1]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line with known antigen expression

  • ADC of interest and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC (e.g., via intravenous injection) at the desired dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Monitor the overall health of the animals.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or if significant toxicity is observed. Tumors are excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.

Visualizing the Mechanisms and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the DM1 payload mechanism.

DM1_Payload_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosomal_pathway Endosomal-Lysosomal Pathway ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Cell_Membrane Microtubules Microtubules Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest DM1_Metabolite Active DM1 Metabolite DM1_Metabolite->Microtubules Inhibits Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Lysosome Lysosome Endosome->Lysosome Maturation Lysosome->DM1_Metabolite Antibody Degradation & Payload Release HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K HER2->PI3K Inhibited by Trastuzumab component RAS RAS HER2->RAS HER2->RAS Inhibited by Trastuzumab component TDM1 T-DM1 TDM1->HER2 Binds & Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Experimental_Workflow_ADC_Efficacy Start Start Cell_Line_Selection Select Antigen-Positive Cancer Cell Line Start->Cell_Line_Selection Animal_Model Implant Cells into Immunocompromised Mice Cell_Line_Selection->Animal_Model Tumor_Growth Monitor Tumor Growth Animal_Model->Tumor_Growth Randomization Tumors Reach ~150mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment Administer ADC or Vehicle Control Randomization->Treatment Yes Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Criteria Met? Monitoring->Endpoint Endpoint->Monitoring No Analysis Excise Tumors & Analyze Data Endpoint->Analysis Yes End End Analysis->End

References

An In-depth Technical Guide to DBCO-PEG4-Ahx-DM1 for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the drug-linker conjugate, DBCO-PEG4-Ahx-DM1, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its mechanism of action, offers structured quantitative data for ADCs utilizing maytansinoid payloads, and provides detailed experimental protocols for its application in ADC synthesis and characterization.

Introduction to this compound

This compound is a pre-formed drug-linker conjugate designed for the efficient and specific attachment of the potent cytotoxic agent DM1 to a monoclonal antibody (mAb).[1][2][3] It combines three key components:

  • Dibenzocyclooctyne (DBCO): A reactive moiety that enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly efficient and bioorthogonal conjugation to an azide-modified antibody without the need for a cytotoxic copper catalyst.[4]

  • Polyethylene (B3416737) Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity of the drug-linker, which can improve the solubility and stability of the final ADC, reduce aggregation, and potentially improve pharmacokinetics.[5][6][7]

  • Ahx (6-aminohexanoic acid): An aminohexanoic acid spacer that provides additional length and flexibility to the linker.

  • DM1 (Mertansine): A highly potent maytansinoid cytotoxic agent that acts as a microtubule inhibitor.[8][9] By binding to tubulin, DM1 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][12]

The use of this compound streamlines the ADC manufacturing process by providing a ready-to-use component for conjugation to an azide-modified antibody.

Mechanism of Action of a this compound-based ADC

The therapeutic effect of an ADC constructed with this compound is a multi-step process that relies on the specificity of the antibody and the potent cytotoxicity of the DM1 payload.

  • Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes. The linker in this compound is considered non-cleavable in the sense that it does not contain a specific enzymatic cleavage site. The release of the active drug metabolite is believed to occur through the proteolytic degradation of the antibody backbone within the lysosome. This releases an amino acid-linker-DM1 conjugate which is the active cytotoxic species.

  • Cytotoxic Action: The released DM1 metabolite binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death).[10][11][13]

Quantitative Data for DM1-based ADCs

Table 1: In Vitro Cytotoxicity of DM1-based ADCs

ADC TargetCell LineAntigen ExpressionIC50 (nmol/L)Reference
CD30Karpas 299High0.06[14]
CD30L540High0.05[14]
CD30L428Moderate0.13[14]
HER2SK-BR-3High (3+)~0.1 - 0.3[9]
HER2BT-474High (3+)~0.1 - 0.3[9]
HER2MDA-MB-361-DYT2Moderate (2+)~10 - 400 (DAR dependent)[9]

IC50 values represent the concentration of ADC required to inhibit the growth of 50% of the cells.

Table 2: In Vivo Efficacy of a DM1-based ADC (Trastuzumab-DM1) in a Xenograft Model

Animal ModelTumor ModelTreatmentDosageTumor Growth InhibitionReference
SCID MiceJIMT-1 (Trastuzumab-resistant breast cancer)Trastuzumab-DM115 mg/kg, single doseSignificant inhibition of tumor outgrowth[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of an ADC using this compound.

ADC Synthesis and Purification

The synthesis of an ADC using this compound is a two-stage process: first, the antibody is modified to introduce an azide (B81097) group, and second, the azide-modified antibody is conjugated to the DBCO-containing drug-linker.

Protocol 1: Site-Specific Antibody Modification with an Azide Handle

This protocol describes the enzymatic modification of an antibody to introduce an azide group in the Fc region.

Materials:

  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., Tris-based buffer, pH 7.0)

  • β-Galactosidase (Component D)

  • β-1,4-galactosyltransferase (Gal-T)

  • UDP-GalNAz (azide-containing sugar)

  • Antibody concentrator spin columns

  • 1X Tris buffer, pH 7.0

Procedure:

  • Antibody Preparation: If the antibody concentration is less than 2 mg/mL or it is in a phosphate-based buffer, concentrate and exchange the buffer to 1X Tris, pH 7.0 using an antibody concentrator spin column.[4]

  • Deglycosylation: Remove terminal galactose residues from the N-linked sugars in the Fc region of the antibody by incubating with β-Galactosidase.[4]

  • Azide Incorporation: Add the azide-containing sugar, GalNAz, to the modified carbohydrate domain of the antibody using a Gal-T-catalyzed reaction.[4]

  • Purification: Remove excess reagents and enzymes by performing a buffer exchange with 1X Tris, pH 7.0 using an antibody concentrator spin column.[4]

  • Quantification: Determine the concentration of the azide-modified antibody by measuring the absorbance at 280 nm.

Protocol 2: Conjugation of Azide-Modified Antibody with this compound

This protocol details the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Drug-Linker Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the azide-modified antibody to the reaction buffer.

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution.[1] The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[1][16]

  • Purification: Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unreacted drug-linker and potential aggregates.

ADC Characterization

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.[17][18]

Materials:

  • Purified ADC

  • HIC-HPLC system with a suitable HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 280 nm

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100

Protocol 4: Analysis of Purity and Aggregation by SEC-HPLC

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.[5][6]

Materials:

  • Purified ADC

  • SEC-HPLC system with a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • Mobile Phase: 150 mM phosphate-buffered saline, pH 7.0

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Run Time: Sufficient to allow for the elution of the monomer and any potential aggregates or fragments (e.g., 15-20 minutes).

  • Data Analysis: Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) to determine the purity of the ADC.

In Vitro Efficacy Assessment

Protocol 5: Cell Viability (Cytotoxicity) Assay using MTT

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][16]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium and add 100 µL to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.

  • Absorbance Reading: Read the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).

Mandatory Visualizations

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Production Antibody Production Azide Modification Azide Modification Antibody Production->Azide Modification Conjugation (SPAAC) Conjugation (SPAAC) Azide Modification->Conjugation (SPAAC) This compound This compound This compound->Conjugation (SPAAC) Purification (SEC) Purification (SEC) Conjugation (SPAAC)->Purification (SEC) DAR Analysis (HIC-HPLC) DAR Analysis (HIC-HPLC) Purification (SEC)->DAR Analysis (HIC-HPLC) Purity/Aggregation (SEC-HPLC) Purity/Aggregation (SEC-HPLC) Purification (SEC)->Purity/Aggregation (SEC-HPLC) Mass Spectrometry Mass Spectrometry Purification (SEC)->Mass Spectrometry In Vitro Cytotoxicity In Vitro Cytotoxicity Purity/Aggregation (SEC-HPLC)->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy In Vitro Cytotoxicity->In Vivo Efficacy

Caption: Experimental workflow for ADC development.

DM1_Apoptosis_Pathway DM1 DM1 Tubulin Tubulin DM1->Tubulin binds to Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption inhibits polymerization G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Mitochondrial Pathway Mitochondrial Pathway G2/M Arrest->Mitochondrial Pathway triggers Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: DM1-induced apoptosis signaling pathway.

References

An In-Depth Technical Guide to the ADC Linker-Payload: DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the DBCO-PEG4-Ahx-DM1, a drug-linker conjugate integral to the development of next-generation antibody-drug conjugates (ADCs). We will delve into the individual components, their synergistic function, and the experimental protocols necessary for the successful implementation and evaluation of ADCs utilizing this advanced system.

Core Components and Their Strategic Roles

This compound is a heterobifunctional molecule meticulously designed to connect a potent cytotoxic agent (DM1) to a monoclonal antibody (mAb). This conjugation is achieved with precision and stability, ensuring targeted delivery and controlled release of the payload. The molecule is comprised of four key components:

  • DBCO (Dibenzocyclooctyne): This is the bioorthogonal "handle" of the molecule. DBCO is a strained alkyne that reacts with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This "click chemistry" reaction is highly efficient and, crucially, copper-free, making it ideal for bioconjugation in biological systems without inducing cellular toxicity.[3][4]

  • PEG4 (Polyethylene Glycol, 4 units): The PEG4 moiety is a short, hydrophilic spacer. Its inclusion is critical for improving the solubility and reducing the aggregation of the often hydrophobic drug-linker conjugate.[5][6] This enhancement of the pharmacokinetic profile can lead to a longer circulation half-life and improved tolerability of the resulting ADC.[5][6]

  • Ahx (Aminohexanoic Acid): This six-carbon amino acid acts as a flexible linker component.[7][8] Its hydrophobicity and flexibility can influence the spatial orientation of the payload relative to the antibody, which may impact steric hindrance and subsequent payload release.[7][8]

  • DM1 (Mertansine): DM1 is a highly potent cytotoxic payload, a derivative of maytansine.[9][10] It functions as a microtubule inhibitor, binding to tubulin and preventing the polymerization of microtubules.[11] This disruption of the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[11][12]

The logical arrangement of these components allows for the creation of a stable and effective ADC, as illustrated below.

cluster_ADC Antibody-Drug Conjugate (ADC) Structure Antibody Monoclonal Antibody (mAb) Linker DBCO-PEG4-Ahx Linker Antibody->Linker Azide-DBCO Click Chemistry Payload DM1 (Payload) Linker->Payload Stable Amide Bond

Conceptual structure of an ADC utilizing this compound.

Physicochemical and Quantitative Data

Understanding the quantitative aspects of this compound and the ADCs derived from it is crucial for predicting their behavior and efficacy.

PropertyValueReference(s)
Chemical Formula C68H89ClN6O17[13]
Molecular Weight 1297.92 g/mol [13]
Storage Conditions Powder: -20°C (up to 3 years)[13]
In solvent: -80°C (up to 1 year)[13]

Table 1: Physicochemical Properties of this compound.

The following tables provide representative quantitative data from studies on similar ADCs to illustrate the expected performance metrics. It is important to note that specific values will vary depending on the antibody, cell line, and experimental conditions.

ADC ConstructCell LineIC50 (nM)Reference(s)
Anti-CD30-MCC-DM1Karpas 2990.06[3]
Trastuzumab-DM1 (T-DM1)NCI-N87~0.082[14]
Trastuzumab-DM1 (T-DM1)HCC1954~0.033[14]
Camptothecin-based ADC (DBCO-PEG linker)SHP-7732.17 - 39.74[14]

Table 2: Representative In Vitro Cytotoxicity of DM1-based and DBCO-linked ADCs.

ADC Construct and Linker TypeAnimal ModelClearance Rate (mL/day/kg)Half-life (t1/2)Reference(s)
Trastuzumab-DM1 (High DAR, Branched PEG)MouseLowProlonged[6]
Trastuzumab-DM1 (High DAR, Linear PEG)MouseHighShorter[6]
MMAE-ADC (PEG8 linker)RatSlower than PEG <8Longer than PEG <8[4]
MMAE-ADC (PEG24 linker)RatSlowProlonged[5][15]

Table 3: Representative Pharmacokinetic Parameters of PEGylated ADCs.

ADC TreatmentXenograft ModelTumor Growth Inhibition (TGI)ObservationsReference(s)
Trastuzumab-DM1 (T-DM1)JIMT-1SignificantPartial tumor growth inhibition from days 32 to 44.[2][16]
Trastuzumab-DM1 (T-DM1)CS XenograftsHighDramatic reduction in tumor volume.[12]
Trastuzumab Multilink™ ADC DM1 DAR8JIMT-1Superior to T-DM1Complete tumor regressions observed.

Table 4: Representative In Vivo Efficacy of DM1-based ADCs in Xenograft Models.

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic effect of an ADC constructed with this compound is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

cluster_circulation 1. Systemic Circulation cluster_targeting 2. Tumor Targeting & Internalization cluster_release 3. Payload Release cluster_action 4. Cytotoxic Action ADC_circ ADC in Bloodstream Binding ADC Binds to Surface Antigen ADC_circ->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosomal Degradation of mAb Internalization->Lysosome DM1_release Free DM1 Released into Cytoplasm Lysosome->DM1_release Microtubule Microtubule Disruption DM1_release->Microtubule Cell_Cycle_Arrest G2/M Phase Arrest Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of a this compound based ADC.

Once the DM1 payload is released into the cytoplasm, it initiates a cascade of events leading to apoptosis. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

DM1 DM1 Payload Tubulin Binds to Tubulin DM1->Tubulin Microtubule_Disruption Suppression of Microtubule Dynamics Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptotic_Signal Pro-Apoptotic Signaling Mitotic_Arrest->Apoptotic_Signal Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Apoptotic_Signal->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Executioner Caspase Activation (e.g., Caspase-3) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

DM1-induced apoptotic signaling pathway.

Experimental Protocols and Workflows

The successful development and evaluation of an ADC using this compound requires a series of well-defined experimental procedures.

Synthesis and Conjugation Workflow

The overall process begins with the synthesis of the drug-linker, followed by the modification of the antibody to introduce an azide group, and finally, the conjugation of the two components via SPAAC.

cluster_synthesis Drug-Linker Synthesis cluster_modification Antibody Modification cluster_conjugation ADC Conjugation start Starting Materials (DBCO, PEG4, Ahx, DM1) synthesis Multi-step Chemical Synthesis start->synthesis drug_linker This compound synthesis->drug_linker spaac SPAAC Reaction (Click Chemistry) drug_linker->spaac mAb Monoclonal Antibody (mAb) azide_mod Azide Introduction (e.g., via NHS-Azide) mAb->azide_mod azide_mAb Azide-modified mAb azide_mod->azide_mAb azide_mAb->spaac purification Purification (e.g., SEC) spaac->purification adc_final Purified ADC purification->adc_final

General workflow for ADC synthesis and conjugation.

Protocol 1: General Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential coupling of its components. A representative, though generalized, synthetic route is as follows:

  • Synthesis of DBCO-PEG4-Amine: Commercially available DBCO-NHS ester is reacted with an amino-PEG4-amine derivative to form the DBCO-PEG4-amine intermediate.

  • Activation of Aminohexanoic Acid: The carboxylic acid group of Fmoc-protected aminohexanoic acid is activated, typically using a carbodiimide (B86325) coupling agent like EDC or HATU.

  • Coupling of Ahx to DBCO-PEG4-Amine: The activated aminohexanoic acid is reacted with the DBCO-PEG4-amine to form an amide bond. The Fmoc protecting group is then removed.

  • Conjugation to DM1: The thiol group on DM1 is typically protected. The carboxylic acid group of the DBCO-PEG4-Ahx linker is activated and then reacted with the amine on the DM1 backbone to form a stable amide bond. Finally, the thiol protecting group on DM1 is removed.

  • Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: SPAAC Conjugation of this compound to an Azide-Modified Antibody

  • Reagent Preparation:

    • Dissolve the azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 10-fold molar excess of the this compound stock solution to the azide-modified antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10-15%) to prevent antibody denaturation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[2][6][12]

  • Purification:

    • Remove unreacted this compound and any potential aggregates using size-exclusion chromatography (SEC) with an appropriate desalting column.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

    • Confirm the integrity and purity of the ADC using SDS-PAGE and SEC.

In Vitro Evaluation

Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat antigen-positive cells with the ADC at a concentration around its IC50 value for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, then store at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

In Vivo Evaluation

Protocol 5: In Vivo Efficacy in a Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunocompromised mice (e.g., athymic nude or NOD-scid mice).

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC, a control antibody, and a vehicle control to the respective groups, typically via intravenous injection.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the general health of the animals.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice. Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis.

Bioanalytical Methods

Protocol 6: Quantitative Analysis of ADC in Plasma by LC-MS/MS

  • Sample Preparation (Immuno-capture):

    • Use magnetic beads coated with an anti-human Fc antibody to capture the ADC and unconjugated antibody from plasma samples.

    • Wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Reduce and alkylate the captured antibodies.

    • Digest the antibodies into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Monitor for a specific "signature peptide" from the antibody to quantify the total antibody concentration.

    • Monitor for the released payload or a payload-containing peptide to assess ADC stability and drug release.

  • Data Analysis:

    • Generate standard curves to quantify the concentration of the total antibody and other relevant analytes in the plasma samples.

This comprehensive guide provides the foundational knowledge and procedural framework for the effective utilization of this compound in the development of advanced antibody-drug conjugates. The strategic combination of its components offers a robust platform for creating targeted cancer therapeutics with improved efficacy and safety profiles.

References

DBCO-PEG4-Ahx-DM1: A Technical Guide to its Chemical Properties, Solubility, and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and solubility of DBCO-PEG4-Ahx-DM1, a critical reagent in the development of targeted cancer therapeutics. This document details experimental protocols for its use in the construction of antibody-drug conjugates (ADCs) and provides visualizations of the underlying biochemical pathways and experimental workflows.

Core Chemical Properties

This compound is a drug-linker conjugate that plays a pivotal role in the creation of ADCs. It incorporates the potent microtubule inhibitor DM1, a maytansinoid derivative, which is connected to a dibenzocyclooctyne (DBCO) group via a hydrophilic polyethylene (B3416737) glycol (PEG) and aminohexanoic acid (Ahx) spacer. The DBCO moiety allows for a highly specific and efficient conjugation to azide-modified antibodies through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is ideal for conjugating sensitive biomolecules in aqueous environments.

PropertyValueReferences
Molecular Weight 1297.92 g/mol [1][2][3][4][5][6]
Molecular Formula C68H89ClN6O17[1][2][3][4][5]
CAS Number 2479378-44-2[2][3][4]
Appearance White to off-white solid[4][7]
Purity >95%[8]

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and reactivity.

ConditionDurationReferences
Powder at -20°C 3 years[1][4]
In solvent at -80°C 6 months to 1 year[1][2][4]
In solvent at -20°C 1 month[4][8]

It is recommended to protect the compound from light, especially when in solution.[7] Avoid repeated freeze-thaw cycles.[7] For in vivo experiments, it is best to prepare solutions fresh on the day of use.

Solubility Profile

The solubility of this compound is a critical factor in the preparation of stock solutions for conjugation reactions.

SolventConcentrationNotesReferences
DMSO ≥ 100 mg/mLMay require sonication to fully dissolve.[9]
Aqueous Buffers LowThe PEG linker enhances aqueous solubility compared to the free drug, but the overall construct is still largely hydrophobic. The solubility of the final ADC is also influenced by the properties of the antibody and the drug-to-antibody ratio (DAR).

For in vivo studies, co-solvents such as PEG300, Tween 80, and saline are often used to achieve the desired concentration and formulation.[9]

Mechanism of Action: DM1 Signaling Pathway

The cytotoxic payload of this compound is DM1, a potent anti-mitotic agent. Once the ADC binds to a target antigen on a cancer cell surface, it is internalized, and DM1 is released inside the cell. DM1 then disrupts the cellular machinery responsible for cell division, leading to apoptosis.

DM1_Mechanism_of_Action Mechanism of Action of an Antibody-DM1 Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-DM1 Conjugate (ADC) TumorAntigen Tumor Antigen (e.g., HER2) ADC->TumorAntigen Binding Endosome Receptor-Mediated Endocytosis TumorAntigen->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Proteolytic Degradation Lysosome->Degradation DM1 Released DM1 Metabolite Degradation->DM1 Tubulin αβ-Tubulin Dimers DM1->Tubulin Binding Dynamics Suppression of Microtubule Dynamics DM1->Dynamics Microtubule Microtubule Tubulin->Microtubule Polymerization Arrest Mitotic Arrest (G2/M Phase) Microtubule->Arrest Dynamics->Microtubule Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of an antibody-DM1 conjugate.[6]

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound in the synthesis of ADCs. Optimization may be required for specific antibodies and applications.

Preparation of this compound Stock Solution
  • Reagent Handling : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection : Use anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.

  • Dissolution : Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Vortex and/or sonicate briefly to ensure complete dissolution.

  • Storage : Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

General Protocol for ADC Synthesis via SPAAC

This protocol outlines the conjugation of this compound to an azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (in DMSO)

  • Desalting columns or other purification systems

Procedure:

  • Antibody Preparation : Ensure the azide-functionalized antibody is at a suitable concentration (e.g., 5-10 mg/mL) in a buffer free of azide-containing compounds.

  • Reagent Calculation : Determine the volume of the this compound stock solution required to achieve the desired molar excess over the antibody. A 5- to 20-fold molar excess is a common starting point for optimization.[2]

  • Conjugation Reaction : Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% to maintain the integrity of the antibody.[2]

  • Incubation : Incubate the reaction mixture for 4-24 hours at room temperature or at 4°C with gentle mixing.[2]

  • Purification : Remove the unreacted this compound using a desalting column equilibrated with PBS or another suitable purification method such as size-exclusion chromatography.

  • Characterization : Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

ADC_Synthesis_Workflow General Workflow for ADC Synthesis using this compound cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Azide-Functionalized Antibody Mix Mix Antibody and Drug-Linker Antibody->Mix DrugLinker This compound Stock Solution DrugLinker->Mix Incubate Incubate (4-24 hours) Mix->Incubate Purify Purify ADC (e.g., SEC) Incubate->Purify Characterize Characterize ADC (DAR, Purity) Purify->Characterize

References

An In-depth Technical Guide to Copper-Free Click Chemistry for the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The efficacy and safety of an ADC are critically dependent on the method used to attach the drug to the antibody. Copper-free click chemistry, particularly Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a leading bioconjugation technique for ADC development.[1][2][3] This method offers high efficiency, specificity, and biocompatibility, addressing many of the challenges associated with traditional conjugation strategies. By eliminating the need for a cytotoxic copper catalyst, SPAAC is well-suited for use with sensitive biological molecules and in living systems.[1][2][4][5] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and quantitative data associated with the application of copper-free click chemistry in the development of next-generation ADCs.

Core Principles of Copper-Free Click Chemistry

The foundation of copper-free click chemistry lies in the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[3][] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[3][7]

The most commonly employed cyclooctyne in ADC development is dibenzocyclooctyne (DBCO) and its derivatives.[][8] The key features of the SPAAC reaction are:

  • Bioorthogonality: The azide and cyclooctyne functional groups are abiotic and do not react with biological molecules, ensuring that the conjugation is highly specific to the intended sites.[1][3]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for a toxic copper catalyst, preserving the integrity of the antibody and payload.[1][4]

  • Favorable Kinetics: While generally slower than copper-catalyzed reactions, the kinetics of SPAAC are sufficiently rapid for efficient conjugation.[1] The reaction rates can be tuned by modifying the structure of the cyclooctyne.[2]

Quantitative Data on Copper-Free Click Chemistry Reagents

The choice of cyclooctyne reagent is critical for optimizing the efficiency and properties of the ADC. The following tables summarize key quantitative data for commonly used cyclooctynes in SPAAC reactions.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
DibenzocyclooctyneDBCO~0.1 - 1.0Widely used, commercially available with various linkers, good balance of reactivity and stability.[1][8]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7Robust reactivity.[2]
BiarylazacyclooctynoneBARAC6.3 x 10⁻²Highly reactive due to significant ring distortion.[2]
Difluorinated cyclooctyneDIFO7.6 x 10⁻²Electron-withdrawing fluorine atoms enhance reactivity.[2]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Smaller size and lower lipophilicity compared to DBCO.[2][9]
Monofluorinated cyclooctyneMOFO4.3 x 10⁻³Moderate reactivity.[2]
CyclooctyneOCT2.4 x 10⁻³First generation, lower reactivity.[2]

Note: Reaction rates are influenced by the specific structures of both the cyclooctyne and azide reactants, as well as the reaction conditions.[8]

Experimental Protocols

Detailed and validated protocols are essential for the successful synthesis and characterization of ADCs using copper-free click chemistry.

Protocol 1: Site-Specific Modification of an Antibody with an Azide Handle

This protocol describes the enzymatic modification of an antibody to introduce an azide group at a specific site in the Fc region. This method allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (e.g., Human IgG1)

  • Transglutaminase (BTG)[10]

  • Azide-containing amine substrate (e.g., azido-pentylamine)

  • Deglycosylating enzyme (e.g., PNGase F)[10]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification: Protein A chromatography or size-exclusion chromatography (SEC)

Procedure:

  • Deglycosylation (Optional but Recommended): To expose the glutamine residue (Q295) for enzymatic modification, the antibody can be deglycosylated.[10]

    • Incubate the antibody with PNGase F according to the manufacturer's protocol.

    • Purify the deglycosylated antibody using Protein A chromatography.

  • Enzymatic Azide Installation:

    • Prepare a reaction mixture containing the antibody (e.g., 5 mg/mL), a molar excess of the azide-containing amine substrate, and transglutaminase in PBS.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Monitor the reaction progress using mass spectrometry to confirm the addition of the azide handle.

  • Purification:

    • Remove the excess azide substrate and enzyme by purifying the reaction mixture using Protein A chromatography or SEC.

    • Buffer exchange the purified azide-modified antibody into PBS.

    • Characterize the final product by mass spectrometry to confirm its identity and purity.

Protocol 2: Conjugation of a DBCO-Payload to an Azide-Modified Antibody

This protocol details the SPAAC reaction to conjugate a DBCO-functionalized cytotoxic payload to the azide-modified antibody.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • DBCO-functionalized cytotoxic drug-linker (e.g., DBCO-PEG4-MMAE)

  • Reaction Buffer: PBS, pH 7.4

  • Organic Co-solvent (e.g., DMSO)

  • Purification: Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-functionalized antibody is in PBS at a suitable concentration (e.g., 5-10 mg/mL).[3]

    • Prepare a stock solution of the DBCO-drug linker in DMSO.

  • SPAAC Conjugation:

    • To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution.[3][9] The final concentration of DMSO should be kept below 10% to maintain antibody integrity.[3]

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[3]

    • Monitor the reaction progress by LC-MS or HIC to confirm the formation of the ADC.

  • Purification of the ADC:

    • Remove excess, unreacted DBCO-drug linker using a desalting column or SEC equilibrated with PBS.[3]

    • Concentrate the purified ADC and perform a buffer exchange if necessary using a protein concentrator.[3]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) and purity of the final ADC product using techniques such as HIC, reversed-phase chromatography (RPC), and mass spectrometry.[8]

    • Assess the aggregation level of the ADC using SEC.

Visualizations

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N-N≡N (Azide) Triazole R1-Triazole-R2 Azide->Triazole + Cyclooctyne R2-Cyclooctyne (Strained Alkyne) Cyclooctyne->Triazole [3+2] Cycloaddition

Caption: The [3+2] cycloaddition of an azide and a strained cyclooctyne to form a stable triazole.

Experimental Workflow for ADC Synthesis via Copper-Free Click Chemistry

ADC_Workflow Ab Monoclonal Antibody Mod_Ab Azide-Modified Antibody Ab->Mod_Ab Site-Specific Azide Installation Purification1 Purification (e.g., SEC) Mod_Ab->Purification1 Payload DBCO-Drug Linker ADC Antibody-Drug Conjugate Payload->ADC SPAAC Reaction Purification2 Purification (e.g., SEC, HIC) ADC->Purification2 Purification1->ADC Characterization Characterization (HIC, MS) Purification2->Characterization

Caption: A general workflow for the synthesis and characterization of an ADC.

General Mechanism of Action of an Antibody-Drug Conjugate

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC ADC Binding to Tumor Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: The mechanism of action of an ADC, from cell surface binding to apoptosis induction.

Conclusion

Copper-free click chemistry, particularly SPAAC, has become an invaluable tool for the construction of well-defined and homogeneous antibody-drug conjugates.[3] Its bioorthogonality, biocompatibility, and reliable performance under physiological conditions have streamlined the development of safer and more effective ADCs.[4][][12] By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can harness the power of copper-free click chemistry to engineer the next generation of targeted cancer therapies.

References

A Technical Guide to DBCO-PEG4-Ahx-DM1: From Supplier Sourcing to ADC Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, DBCO-PEG4-Ahx-DM1. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on sourcing, experimental application, and the underlying mechanism of action.

Sourcing and Procurement of this compound

This compound is a pre-formed linker-drug conjugate that enables the site-specific attachment of the potent microtubule inhibitor, DM1, to an antibody or other targeting moiety. The dibenzocyclooctyne (DBCO) group facilitates a copper-free click chemistry reaction with an azide-modified antibody, offering a stable and efficient conjugation method. The PEG4 spacer enhances solubility and reduces steric hindrance, while the aminohexanoic acid (Ahx) linker further spaces the drug from the antibody.

A number of suppliers offer this compound for research purposes. The following table summarizes key information from various suppliers. Please note that pricing is often available upon quotation and purity levels may vary. It is recommended to contact the suppliers directly for the most current information.

SupplierProduct NamePurityStorage ConditionsNotes
Excenen Pharmatech This compound>95%Powder: -20°C for 2 years; In solvent: -20°C for 1 month[1]For research use only.[1]
DC Chemicals This compoundNot specifiedNot specifiedFor research use only.
MedchemExpress This compound>98%Not specifiedA click chemistry reagent for strain-promoted alkyne-azide cycloaddition (SPAAC).[]
TargetMol This compoundNot specifiedPowder: -20°C for 3 years; In solvent: -80°C for 1 year[3]For research use only.[3]
Amsbio This compoundNot specifiedNot specifiedFor developing antibody-drug conjugates (ADCs).
BroadPharm DM1-PEG4-DBCONot specifiedNot specifiedA drug-linker conjugate for ADCs.

Experimental Protocols for Antibody-Drug Conjugate (ADC) Synthesis and Characterization

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and applications.

Antibody Modification with an Azide (B81097) Group

This protocol describes the introduction of azide groups onto the antibody surface via reaction with an azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS Ester).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., 7K MWCO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted azide-NHS ester using a desalting column equilibrated with an azide-free buffer (e.g., PBS).

Conjugation of this compound to the Azide-Modified Antibody

This protocol details the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • Azide-modified antibody from section 2.1

  • This compound

  • Anhydrous DMSO

  • Azide-free reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the this compound stock solution to the azide-modified antibody solution.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove unreacted this compound using a desalting column or size-exclusion chromatography (SEC).

Characterization of the Antibody-Drug Conjugate (ADC)

Thorough characterization is essential to determine the quality and consistency of the synthesized ADC.

2.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.

Materials:

  • HIC column

  • Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the purified ADC sample.

  • Elution: Apply a gradient from high to low salt concentration to elute the ADC species. Species with a higher DAR will be more hydrophobic and elute later.

  • Data Analysis: Calculate the average DAR by determining the relative peak areas of the different DAR species.

2.3.2. Mass Spectrometry (MS) Analysis

LC-MS provides an accurate determination of the molecular weight of the ADC and the distribution of different DAR species.

Procedure:

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction of disulfide bonds.

  • LC-MS Analysis: Inject the sample onto an appropriate LC column coupled to a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the mass spectrum to determine the masses of the unconjugated antibody and the various drug-conjugated species.

Mechanism of Action: Signaling Pathways and Experimental Workflow

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using this compound is a sequential process involving antibody modification followed by the click chemistry conjugation step. The workflow is depicted below.

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_characterization Characterization mAb Monoclonal Antibody in Amine-Free Buffer azide_mAb Azide-Modified Antibody mAb->azide_mAb NHS Ester Reaction azide_nhs Azido-PEG4-NHS Ester in DMSO azide_nhs->azide_mAb purification1 Purification (Desalting Column) azide_mAb->purification1 crude_adc Crude ADC purification1->crude_adc SPAAC Reaction dbco_dm1 This compound in DMSO dbco_dm1->crude_adc purification2 Purification (SEC) crude_adc->purification2 final_adc Final ADC purification2->final_adc hic HIC (DAR Analysis) final_adc->hic ms LC-MS (Mass Confirmation) final_adc->ms

Workflow for ADC synthesis using this compound.
Signaling Pathway of DM1-Induced Cell Death

Upon binding to its target antigen on the cell surface, the ADC is internalized, typically via receptor-mediated endocytosis. Following trafficking to the lysosome, the linker is cleaved, releasing the DM1 payload into the cytoplasm. DM1 then exerts its cytotoxic effect by inhibiting microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

signaling_pathway cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm adc_binding ADC Binds to Target Antigen endocytosis Receptor-Mediated Endocytosis adc_binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome dm1_release DM1 Release lysosome->dm1_release microtubule_disruption Microtubule Polymerization Inhibition dm1_release->microtubule_disruption mitotic_arrest G2/M Phase Arrest microtubule_disruption->mitotic_arrest caspase_activation Caspase Activation mitotic_arrest->caspase_activation bcl2_inactivation Bcl-2 Family Inactivation mitotic_arrest->bcl2_inactivation apoptosis Apoptosis caspase_activation->apoptosis bcl2_inactivation->apoptosis

DM1-induced apoptotic signaling pathway.

This guide provides a foundational understanding of this compound for its application in ADC development. Researchers are encouraged to consult the cited literature and supplier documentation for further details and to optimize protocols for their specific research needs.

References

In-Depth Technical Guide: Shelf Life and Storage of DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and shelf life for the antibody-drug conjugate (ADC) linker-payload, DBCO-PEG4-Ahx-DM1. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its efficacy in research and drug development applications.

Core Concepts and Compound Summary

This compound is a drug-linker conjugate that plays a pivotal role in the construction of ADCs. It comprises three key components:

  • Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) that enables copper-free click chemistry, a bioorthogonal reaction for conjugation to azide-modified antibodies.

  • Polyethylene Glycol (PEG4): A hydrophilic PEG spacer that enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.

  • Ahx-DM1: A derivative of the potent microtubule-inhibiting agent, Maytansinoid DM1, linked via an aminohexanoic acid (Ahx) spacer.

The stability of this complex molecule is paramount, as degradation of any component can compromise its ability to effectively conjugate to an antibody or exert its cytotoxic effect.

Quantitative Data: Shelf Life and Storage Conditions

The following table summarizes the recommended storage conditions and expected shelf life for this compound in both solid (powder) and solvent forms, based on information from various suppliers.

FormStorage TemperatureShelf LifeKey Considerations
Powder (Solid) -20°C2 to 3 years[1][2][3][4]Protect from light and moisture. Store in a tightly sealed container.
In Solvent (e.g., DMSO) -80°C6 months to 1 year[1][2][3][5][6]Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous, high-purity solvent.
-20°C1 month[3][4][5][6]Suitable for short-term storage of working solutions.
4°C2 weeks[1]Recommended for very short-term use; degradation may occur more rapidly.

Note: These values are general guidelines. For lot-specific information and expiration dates, always refer to the manufacturer's certificate of analysis.

Experimental Protocols for Stability Assessment

While specific stability data for this compound is not extensively published, the following protocols outline general methodologies for assessing the stability of ADCs and their components. These can be adapted to evaluate the integrity of this compound over time.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to monitor the degradation of the compound by observing the decrease in the parent peak and the appearance of degradation products.

Materials:

  • This compound

  • High-purity DMSO (or other appropriate solvent)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 8.5)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Incubators or water baths

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Sample Preparation: Dilute the stock solution in PBS at different pH values to a known final concentration.

  • Incubation: Aliquot the solutions into vials and incubate them at various temperatures (e.g., 4°C, 25°C, 37°C). Protect samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each condition.

  • HPLC Analysis: Analyze the samples using an appropriate HPLC method. The DBCO moiety has a characteristic UV absorbance around 310 nm, which can be used for detection.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Protocol 2: Functional Assessment of DBCO Reactivity

This protocol assesses the ability of the DBCO group to participate in a click chemistry reaction after storage.

Materials:

  • Stored this compound samples

  • An azide-containing molecule (e.g., Azido-PEG4-Biotin)

  • An appropriate reaction buffer (e.g., PBS, pH 7.4)

  • LC-MS system for analysis

Methodology:

  • Reaction Setup: In separate vials, mix the stored this compound samples with a molar excess of the azide-containing molecule in the reaction buffer.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

  • LC-MS Analysis: Analyze the reaction mixture by LC-MS to confirm the formation of the expected conjugate and to quantify the amount of unreacted this compound.

  • Data Comparison: Compare the conjugation efficiency of the stored samples to that of a freshly prepared sample to assess the loss of DBCO reactivity over time.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate key processes related to the use and mechanism of action of this compound.

experimental_workflow cluster_preparation Preparation of Components cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis mAb Azide-Modified Monoclonal Antibody conjugation Copper-Free Click Chemistry Reaction (e.g., PBS, pH 7.4, RT) mAb->conjugation linker_payload This compound (in Anhydrous DMSO) linker_payload->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification analysis Characterization (e.g., HIC, LC-MS) - Determine DAR - Assess Aggregation purification->analysis final_adc Purified ADC analysis->final_adc

Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.

dm1_mechanism ADC Antibody-DM1 Conjugate (ADC) Receptor Target Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DM1_release Release of Active DM1 Lysosome->DM1_release Linker Cleavage/ Antibody Digestion Tubulin Tubulin Dimers DM1_release->Tubulin Binding Microtubule Microtubule Tubulin->Microtubule Inhibition of Polymerization Disruption Microtubule Disruption Microtubule->Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway for the mechanism of action of a DM1-containing ADC.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of DBCO-PEG4-Ahx-DM1 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker technology connecting the antibody and the payload is critical for the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of DBCO-PEG4-Ahx-DM1 to an azide-modified antibody via copper-free click chemistry.

This compound is a drug-linker conjugate composed of the potent microtubule inhibitor DM1 and a DBCO-PEG4-Ahx linker.[1][2][3] The dibenzocyclooctyne (DBCO) group enables a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified antibody, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][4] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and provides steric separation between the antibody and the drug.

This protocol outlines a two-stage process: the introduction of azide (B81097) groups onto the antibody and the subsequent conjugation with the this compound drug-linker. It also covers the purification and characterization of the final ADC product.

Experimental Workflow

The overall process for generating a purified ADC using this protocol involves several key stages, from antibody modification to the final purified and characterized product.

Workflow Experimental Workflow for ADC Synthesis cluster_prep Stage 1: Antibody Preparation cluster_conjugation Stage 2: ADC Conjugation cluster_purification Stage 3: Purification & Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange (Amine- & Azide-Free) mAb->buffer_exchange azide_mod Azide Modification (e.g., with Azido-PEG4-NHS Ester) buffer_exchange->azide_mod purify_azide_mAb Purification of Azide-Modified mAb (e.g., Desalting Column) azide_mod->purify_azide_mAb azide_mAb Azide-Modified mAb purify_azide_mAb->azide_mAb spaac SPAAC Reaction (Copper-Free Click Chemistry) azide_mAb->spaac drug_linker This compound drug_linker->spaac crude_adc Crude ADC spaac->crude_adc purification Purification (e.g., SEC, HIC) crude_adc->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization final_adc Purified ADC characterization->final_adc

Caption: General experimental workflow for ADC synthesis and purification.

Experimental Protocols

Protocol 1: Antibody Modification with Azide Groups

This protocol describes the introduction of azide groups onto the antibody surface by reacting primary amines (e.g., lysine (B10760008) residues) with an azide-functionalized N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-8.0).

  • Azido-PEG4-NHS Ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Desalting columns (e.g., 7K MWCO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free and azide-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.[]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted azide-NHS ester and quenching buffer using a desalting column equilibrated with an azide-free buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the concentration of the azide-modified antibody. The antibody is now ready for conjugation.

ParameterRecommended ValueNotes
Antibody Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Azido-NHS Ester5-20 foldCan be optimized to achieve the desired Degree of Labeling (DOL).
Incubation Time1-2 hours
Incubation TemperatureRoom Temperature
Final DMSO Concentration<10% (v/v)To prevent antibody denaturation.

Table 1: Recommended parameters for antibody azide modification.

Protocol 2: Conjugation of Azide-Modified Antibody with this compound

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized drug-linker.

Materials:

  • Purified azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO).

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: Add the this compound stock solution to the azide-modified antibody solution. A molar excess of the drug-linker is used to drive the reaction.

  • Incubation: Incubate the reaction mixture with gentle agitation.

  • Purification: Proceed immediately to purification to remove unreacted drug-linker and other impurities.

ParameterRecommended ValueNotes
Molar Excess of DBCO-drug-linker to Antibody1.5 to 10-foldA starting point of 3-5 fold molar excess is recommended. This ratio is critical for controlling the final Drug-to-Antibody Ratio (DAR).[3][6]
Incubation Time4-12 hours at RT, or overnight (12-18 hours) at 4°CLonger incubation times at lower temperatures can improve yield and stability.[7][8]
Incubation Temperature4°C to Room Temperature (25°C)Reactions are more efficient at higher temperatures, but lower temperatures may be better for antibody stability.[3]
Final DMSO Concentration<10% (v/v)Higher concentrations can lead to antibody aggregation.

Table 2: Recommended parameters for the SPAAC conjugation reaction.

Protocol 3: Purification of the Antibody-Drug Conjugate

Effective purification is essential to remove unconjugated antibody, excess drug-linker, and to isolate ADC species with the desired drug-to-antibody ratio (DAR).[9] A multi-step purification strategy is often employed.

A. Size-Exclusion Chromatography (SEC)

SEC is used to separate the high molecular weight ADC from smaller, unreacted drug-linker molecules and other low molecular weight impurities.[][10]

Materials:

  • Crude ADC solution.

  • SEC column suitable for antibody purification (e.g., Superdex 200 or equivalent).

  • SEC Mobile Phase (e.g., PBS, pH 7.4).

  • HPLC or FPLC system.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Loading: Load the crude ADC solution onto the column.

  • Elution: Elute the sample with the mobile phase at a pre-determined flow rate.

  • Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which contains the ADC.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic DM1 payload increases the antibody's hydrophobicity, HIC can be used to separate ADCs with different DARs from each other and from the unconjugated antibody.[11][12]

Materials:

  • SEC-purified ADC solution.

  • HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose).

  • HIC Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[9]

  • HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[9]

  • HPLC system.

Procedure:

  • Sample Preparation: The ADC sample may need to be diluted in Mobile Phase A to promote binding to the column.

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Loading: Load the ADC sample onto the column.

  • Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Unconjugated antibody will elute first, followed by ADCs with increasing DAR values.

  • Fraction Collection: Collect fractions corresponding to the desired DAR species.

Purification StepPurposeTypical Outcome
Size-Exclusion Chromatography (SEC) Removal of excess drug-linker and small molecule impurities.High purity ADC pool, free of unconjugated payload.
Hydrophobic Interaction Chromatography (HIC) Separation of ADC species with different DARs. Removal of unconjugated antibody.Homogeneous ADC populations with a specific DAR.

Table 3: Summary of ADC purification steps.

Characterization of the Final ADC

The final ADC product must be thoroughly characterized to ensure its quality, efficacy, and safety.

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.[9][11]
Purity & Aggregation Size-Exclusion Chromatography (SEC)To quantify the percentage of monomeric ADC and detect the presence of aggregates.[13][14]
Identity and Mass Confirmation Mass Spectrometry (MS)To confirm the correct mass of the ADC and its different drug-loaded forms.[9]

Table 4: Key characterization methods for ADCs.

Mechanism of Action of DM1

The cytotoxic payload, DM1, is a maytansinoid derivative that acts as a potent anti-mitotic agent.[1] The mechanism of action for a DM1-containing ADC, such as one produced by this protocol, involves several steps following administration.

  • Target Binding: The ADC circulates in the bloodstream until the antibody moiety recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[7][15]

  • Lysosomal Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.[15]

  • Payload Release: Inside the lysosome, the antibody is degraded by proteases, leading to the release of the DM1-containing catabolites.[7]

  • Microtubule Disruption: The released DM1 diffuses into the cytoplasm and binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptotic cell death.[7][15]

In addition to delivering the cytotoxic payload, the antibody component of the ADC can also exert its own anti-tumor effects, such as inhibiting downstream signaling pathways (e.g., PI3K/AKT) and mediating antibody-dependent cellular cytotoxicity (ADCC).[7][15][16]

DM1_MoA DM1 Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) cluster_signal Signaling Inhibition ADC ADC (Antibody-DM1) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding PI3K PI3K ADC->PI3K Inhibition Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Antibody Degradation & Payload Release Tubulin Tubulin DM1->Tubulin 5. Binding Microtubules Microtubules DM1->Microtubules Inhibition Tubulin->Microtubules Polymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Intracellular mechanism of action of a DM1-containing ADC.

References

Application Notes and Protocols: Site-Specific Antibody Conjugation with DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The method of conjugation is critical to the safety and efficacy of an ADC. Site-specific conjugation technologies have emerged as a superior alternative to traditional random conjugation methods, enabling the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic index.

This document provides detailed application notes and protocols for the site-specific conjugation of antibodies with DBCO-PEG4-Ahx-DM1 , a pre-formed drug-linker conjugate. This reagent features the potent microtubule inhibitor DM1, a hydrophilic PEG4 spacer, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between a DBCO group and an azide (B81097) is a bioorthogonal reaction that proceeds with high efficiency and specificity under mild, aqueous conditions, making it ideal for bioconjugation.

Principle of the Technology

The overall strategy involves two key steps:

  • Site-Specific Introduction of an Azide Handle onto the Antibody: An azide group is introduced at a specific site on the antibody. This can be achieved through various enzymatic or chemical methods, such as the use of engineered cysteine residues, unnatural amino acids, or enzymatic modification of glycans.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified antibody is then reacted with the this compound drug-linker. The strained cyclooctyne (B158145) (DBCO) reacts specifically and covalently with the azide group, forming a stable triazole linkage and yielding the final ADC.

Materials and Reagents

  • Monoclonal antibody (mAb) of interest

  • This compound (stored at -20°C, protected from light)

  • Site-specific antibody modification reagents (e.g., SiteClick™ Antibody Azido Modification Kit)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Spin desalting columns or size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

  • LC-MS system

  • Cell culture reagents and appropriate cancer cell lines

  • In vitro cytotoxicity assay kits (e.g., MTT, LDH)

  • Animal models for in vivo studies (e.g., tumor xenograft models)

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Azide Handle onto the Antibody

This protocol describes a general method for introducing an azide group into the Fc region of an IgG antibody using a commercially available kit.

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 1-5 mg/mL in a phosphate-free buffer.

    • If necessary, perform a buffer exchange into an appropriate reaction buffer (e.g., Tris-buffered saline, TBS).

  • Enzymatic Modification:

    • Follow the manufacturer's instructions for the site-specific azide modification kit. This typically involves a two-step enzymatic reaction:

      • Deglycosylation: Removal of N-linked glycans from the Fc region using an enzyme like PNGase F.

      • Azide Incorporation: Enzymatic addition of an azide-containing sugar moiety to the exposed site using a specific transferase.

  • Purification of Azide-Modified Antibody:

    • Remove excess reagents and enzymes by purifying the azide-modified antibody using a spin desalting column or size-exclusion chromatography (SEC).

    • Elute the antibody in PBS, pH 7.4.

    • Determine the concentration of the purified azide-modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of Azide-Modified Antibody with this compound (SPAAC Reaction)
  • Reagent Preparation:

    • Bring the this compound vial to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified antibody with a 5- to 20-fold molar excess of the this compound stock solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 4-16 hours or at 4°C for 12-24 hours with gentle mixing.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the resulting ADC from unreacted drug-linker and other impurities using a spin desalting column or SEC.

    • The final ADC should be in a formulation buffer suitable for storage and downstream applications (e.g., PBS).

Protocol 3: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the increased hydrophobicity conferred by the conjugated drug-linker.

  • Instrumentation: HPLC system with a HIC column.

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, etc.) to calculate the average DAR.

B. Mass Spectrometry (MS) Analysis

LC-MS can be used to confirm the identity and homogeneity of the ADC.

  • Sample Preparation: The ADC sample may require deglycosylation and/or reduction prior to analysis, depending on the specific method.

  • Analysis: Inject the prepared sample into an LC-MS system.

  • Data Interpretation: Deconvolute the mass spectra to determine the molecular weights of the different ADC species and confirm the successful conjugation.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the potency of the ADC using an MTT assay.

  • Cell Seeding:

    • Seed target cancer cells (e.g., HER2-positive for a Trastuzumab-based ADC) in a 96-well plate at a predetermined density.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the purified ADC, a non-targeted control ADC, and the free DM1 drug.

    • Add the diluted compounds to the cells and incubate for 72-120 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 5: In Vivo Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of the ADC in a tumor xenograft model.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Implant tumor cells subcutaneously.

  • Treatment:

    • When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

    • Administer the treatments intravenously at specified doses and schedules.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • Monitor for any signs of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.

Data Presentation

The following tables summarize representative quantitative data for site-specific ADCs. Note that the specific values will vary depending on the antibody, target antigen, and cell line used.

Table 1: Conjugation and Characterization of a Site-Specific Trastuzumab-DM1 ADC

ParameterResultMethod
Conjugation Efficiency>95%RP-HPLC
Average Drug-to-Antibody Ratio (DAR)1.8 - 2.0HIC-HPLC, LC-MS
Monomer Purity>98%SEC-HPLC
Endotoxin Level< 0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of a Site-Specific Trastuzumab-DM1 ADC

Cell LineTarget ExpressionIC50 (ng/mL)
SK-BR-3HER2-positive (3+)15 - 30
BT-474HER2-positive (3+)20 - 40
MDA-MB-468HER2-negative> 10,000

Table 3: In Vivo Efficacy of a Site-Specific Trastuzumab-DM1 ADC in a HER2-Positive Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI)
Vehicle Control-0%
Unconjugated Trastuzumab1030 - 40%
Site-Specific Trastuzumab-DM1 ADC5> 80%
Site-Specific Trastuzumab-DM1 ADC10Complete Regression

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation ADC Synthesis cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody (mAb) azide_mod Site-Specific Azide Modification mAb->azide_mod purified_azide_mAb Purified Azide-mAb azide_mod->purified_azide_mAb spaac SPAAC Reaction purified_azide_mAb->spaac drug_linker This compound drug_linker->spaac crude_adc Crude ADC spaac->crude_adc purification Purification (SEC/HIC) crude_adc->purification purified_adc Purified ADC purification->purified_adc characterization Characterization (DAR, MS) purified_adc->characterization in_vitro In Vitro Cytotoxicity purified_adc->in_vitro in_vivo In Vivo Efficacy purified_adc->in_vivo signaling_pathway ADC Site-Specific ADC (e.g., Trastuzumab-DM1) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release (DM1) Lysosome->Payload_Release Proteolytic Degradation Microtubule Microtubule Payload_Release->Microtubule Binding Disruption Microtubule Disruption Microtubule->Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Application Notes & Protocols: Azide-Alkyne Cycloaddition using DBCO-PEG4-Ahx-DM1 for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of modern bioconjugation, enabling the precise and efficient covalent linking of molecules in complex biological environments.[1][2][] This "click chemistry" reaction occurs between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule to form a stable triazole linkage.[][4] A key advantage of SPAAC is that it proceeds without the need for a cytotoxic copper(I) catalyst, making it highly biocompatible and ideal for applications involving sensitive biomolecules and living systems.[1][][5][6]

The reagent DBCO-PEG4-Ahx-DM1 is a potent, pre-functionalized drug-linker conjugate designed for the streamlined development of Antibody-Drug Conjugates (ADCs).[7][8][9][10] ADCs are a promising class of cancer therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic agent directly to tumor cells.[7] This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity.[7][9][10]

This drug-linker is composed of three key parts:

  • DBCO: The strained alkyne group that enables the copper-free click reaction with an azide-modified antibody.[7][8]

  • PEG4-Ahx: A hydrophilic polyethylene (B3416737) glycol (PEG) and aminohexanoic acid spacer that improves solubility and provides spatial separation between the antibody and the drug.[5]

  • DM1: A highly potent maytansinoid microtubule inhibitor that induces cell death upon internalization into the target cell.[7][8][9][10][11]

These application notes provide a detailed protocol for generating an ADC by conjugating an azide-modified antibody with this compound and subsequent characterization to determine the drug-to-antibody ratio (DAR).

Diagram of the Experimental Workflow

ADC_Workflow cluster_prep Step 1: Antibody Preparation cluster_reagent Step 2: Reagent Preparation cluster_conjugation Step 3: SPAAC Conjugation cluster_purification Step 4: Purification cluster_analysis Step 5: Characterization mAb Azide-Modified Antibody Reaction Mix & Incubate (e.g., 4°C, 12-18h) mAb->Reaction Add to reaction buffer DrugLinker This compound (in DMSO) DrugLinker->Reaction Add molar excess Purify Remove Excess Drug-Linker (e.g., SEC) Reaction->Purify Crude ADC Analysis DAR Analysis (HIC-HPLC) Purify->Analysis Purified ADC

References

calculating drug-to-antibody ratio for DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Methodologies for Determining the Drug-to-Antibody Ratio (DAR) of an Antibody-Drug Conjugate (ADC) with DBCO-PEG4-Ahx-DM1.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent to targeted cells. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody. This parameter significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. An optimal DAR is crucial; low drug loading can diminish potency, whereas high loading may negatively impact pharmacokinetics and increase toxicity.[1]

This document provides detailed protocols for determining the DAR of an ADC constructed with the drug-linker This compound . This linker-drug combination features the potent microtubule inhibitor DM1 and a DBCO (Dibenzocyclooctyne) moiety, enabling conjugation to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry".[2] The methodologies covered include UV-Vis Spectroscopy for average DAR, and Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) for detailed DAR distribution analysis.

Mechanism of Action of DM1-based ADCs

The therapeutic action of an ADC involves several steps, beginning with the binding of the antibody to its target antigen on the cancer cell surface.[3] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[4][5] The complex is then trafficked through the endosomal-lysosomal pathway.[6] Inside the lysosome, the antibody is degraded, releasing the DM1-containing cytotoxic payload into the cytoplasm.[4][7] DM1 exerts its potent anti-mitotic effect by binding to tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis.[7][8] The trastuzumab component of T-DM1 also retains its own anti-cancer mechanisms, including the inhibition of the PI3K-AKT signaling pathway.[4][8]

DM1_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC DM1-ADC Antigen Target Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 6. Mitotic Arrest DM1 Released DM1 Payload Tubulin DM1->Tubulin 5. Tubulin Binding Tubulin->Microtubules Inhibition of Polymerization Degradation Antibody Degradation Degradation->DM1 4. Payload Release Internalization->Degradation 3. Lysosomal Trafficking

Mechanism of action for a DM1-containing ADC.

Method Selection for DAR Analysis

The choice of analytical method for DAR determination depends on the development stage and the level of detail required. UV-Vis spectroscopy offers a rapid estimation of the average DAR, while chromatography (HIC) and mass spectrometry provide information on the distribution of different drug-loaded species.

DAR_Analysis_Workflow start Start: Need to Determine DAR decision1 Need Average DAR or Distribution Profile? start->decision1 avg_dar Average DAR Only decision1->avg_dar Average dist_profile Distribution Profile decision1->dist_profile Distribution uv_vis UV-Vis Spectroscopy avg_dar->uv_vis hic_ms HIC or Mass Spectrometry dist_profile->hic_ms end End: Method Selected uv_vis->end decision2 Need High Resolution & Structural Confirmation? hic_ms->decision2 ms Mass Spectrometry (MS) decision2->ms Yes decision2->end No ms->end

Decision workflow for selecting a DAR analysis method.

Protocol 1: Average DAR Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for determining the average DAR.[9][10] It relies on the Beer-Lambert law, which relates absorbance to concentration.[] This technique requires that the antibody and the drug-linker have distinct absorbance maxima, for instance, at 280 nm for the antibody and another wavelength for the drug.[] For DM1, the maximum absorbance is typically near 252 nm.[]

Data Presentation: Molar Extinction Coefficients

Accurate molar extinction coefficients (ε) are essential for this calculation. The values for a typical antibody are well-established, but the coefficient for the specific drug-linker, this compound, must be determined experimentally.

ComponentWavelength (λ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Source
Antibody (Typical IgG) 280 nm210,000[1]
252 nmExperimentally DeterminedProtocol Below
This compound 252 nmExperimentally DeterminedProtocol Below
280 nmExperimentally DeterminedProtocol Below
Experimental Protocol: Determination of Molar Extinction Coefficients (ε)

Objective: To experimentally determine the molar extinction coefficients for the antibody and the this compound drug-linker at 252 nm and 280 nm.

Materials:

  • Purified unconjugated antibody of known concentration.

  • Purified this compound of known concentration.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS).

Procedure:

  • Prepare a series of dilutions of the unconjugated antibody in the buffer.

  • Measure the absorbance of each dilution at 280 nm and 252 nm.

  • Plot absorbance vs. molar concentration. The slope of the line equals the molar extinction coefficient (ε) at that wavelength.

  • Repeat steps 1-3 for the this compound drug-linker.

Experimental Protocol: DAR Calculation

Procedure:

  • Dilute the ADC sample in a suitable buffer to obtain absorbance readings within the linear range of the spectrophotometer.

  • Measure the absorbance of the ADC solution at 252 nm (A₂₅₂) and 280 nm (A₂₈₀).

  • Calculate the concentration of the antibody (C_Ab) and the drug-linker (C_Drug) using the following simultaneous equations derived from the Beer-Lambert law:

    • A₂₈₀ = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A₂₅₂ = (ε_Ab,252 * C_Ab) + (ε_Drug,252 * C_Drug)

  • Calculate the average DAR:

    • DAR = C_Drug / C_Ab

UV_Vis_Workflow start Start step1 Determine Molar Extinction Coefficients (ε) for Ab and Drug-Linker start->step1 step2 Prepare ADC Sample step1->step2 step3 Measure Absorbance of ADC at λ₁ & λ₂ (e.g., 280 nm & 252 nm) step2->step3 step4 Solve Simultaneous Equations for C_Ab and C_Drug step3->step4 step5 Calculate Average DAR (DAR = C_Drug / C_Ab) step4->step5 end End step5->end

Workflow for average DAR determination by UV-Vis Spectroscopy.

Protocol 2: DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique that separates ADC species based on differences in their hydrophobicity under non-denaturing conditions.[12] The conjugation of the hydrophobic this compound increases the antibody's surface hydrophobicity, allowing for the separation of species with different numbers of drugs (DAR 0, 2, 4, etc.).[13]

Data Presentation: Representative HIC Data
PeakRetention Time (min)Peak Area (%)Assigned DAR SpeciesWeighted Value (Area % x DAR)
18.510.500.0
212.135.2270.4
314.845.84183.2
416.98.5651.0
Total 100.0 304.6
Average DAR 3.05

Note: Data is representative and will vary based on the ADC and conditions. Average DAR Calculation: Σ(Weighted Value) / 100

Experimental Protocol: HIC-HPLC

Objective: To separate ADC species with different drug loads and calculate the average DAR and distribution.

Materials:

  • ADC sample (1-2 mg/mL).

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 20 mM Sodium Phosphate, pH 7.0.[2]

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.[2]

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10-20 µL.

    • Gradient:

      • 0-2 min: 0% B

      • 2-20 min: 0% to 100% B (linear gradient)

      • 20-25 min: 100% B (wash)

      • 25-30 min: 0% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas for each resolved species.

    • Calculate the percentage of each species relative to the total integrated peak area.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ(Peak Area %_i * DAR_i) / 100 .[]

HIC_Workflow start Start step1 Prepare ADC Sample in Mobile Phase A start->step1 step2 Equilibrate HIC Column step1->step2 step3 Inject Sample and Run HPLC Gradient step2->step3 step4 Detect Eluting Species by UV at 280 nm step3->step4 step5 Integrate Peak Areas of Chromatogram step4->step5 step6 Calculate Weighted Average DAR step5->step6 end End step6->end

Experimental workflow for DAR distribution analysis by HIC.

Protocol 3: High-Resolution DAR Analysis by Intact Mass Spectrometry (MS)

Intact mass analysis by LC-MS provides precise molecular weights of the different ADC species, allowing for unambiguous DAR determination.[14] This technique offers the highest resolution for characterizing ADC heterogeneity.

Data Presentation: Hypothetical Intact Mass Data
Observed Mass (Da)Calculated Mass (Da)Mass Difference (Da)Assigned DAR Species
148,500148,50000 (Unconjugated Ab)
149,855149,856-11
151,212151,21202
152,567152,568-13
153,925153,924+14

Note: Assumes a hypothetical antibody mass of 148,500 Da and a this compound mass of 1356 Da.

Experimental Protocol: Intact LC-MS Analysis

Objective: To determine the precise mass of each drug-loaded species and calculate an accurate average DAR.

Materials:

  • ADC sample.

  • PNGase F (for optional deglycosylation to simplify spectra).[9]

  • High-resolution mass spectrometer (e.g., Q-TOF) coupled to a UPLC/UHPLC system.[9]

  • Reversed-phase column (e.g., Agilent Poroshell 300SB-C8).[9][14]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to 0.2-1.0 mg/mL in a suitable buffer (e.g., 0.1% formic acid in water).[15]

    • For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol.[9]

  • LC-MS Conditions:

    • LC System: UPLC/UHPLC.

    • Column: Reversed-phase C4 or C8 column.

    • Column Temperature: 70-80°C.[9]

    • Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 10-15 minutes is typical for eluting intact antibodies.

    • MS System: High-resolution Q-TOF or Orbitrap.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: 1000–4000 m/z.[9]

  • Data Analysis:

    • The raw data will show a series of multiply charged ions for each ADC species.

    • Use a deconvolution algorithm (e.g., MaxEnt1) to convert the m/z spectrum to a zero-charge mass spectrum.[1]

    • Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species.

    • Calculate the average DAR based on the relative abundance of each species from the deconvoluted spectrum.

MS_Workflow start Start step1 Prepare ADC Sample (Optional Deglycosylation) start->step1 step2 Inject Sample into LC-MS System step1->step2 step3 Separate on RP Column step2->step3 step4 Acquire High-Resolution Mass Spectra step3->step4 step5 Deconvolute Raw Spectra to Zero-Charge Mass step4->step5 step6 Identify DAR Species and Calculate Average DAR step5->step6 end End step6->end

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-Ahx-DM1 is a pre-conjugated drug-linker molecule designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the potent microtubule-inhibiting agent DM1 (a maytansinoid derivative) attached to a DBCO-PEG4-Ahx linker.[1][2][3][4][5] The dibenzocyclooctyne (DBCO) group facilitates a copper-free "click" chemistry reaction (strain-promoted alkyne-azide cycloaddition or SPAAC) with an azide-modified antibody, creating a stable ADC.[1][5] The PEG4 spacer enhances solubility, and the Ahx (aminohexanoic acid) component provides additional spacing.

ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to cancer cells.[6][7] The efficacy of an ADC is critically dependent on the cytotoxic potential of its payload. Therefore, a thorough in vitro evaluation of the cytotoxicity of the ADC is a fundamental step in its preclinical development.[7][8][9]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of an ADC constructed using this compound. The primary mechanism of action for DM1-based ADCs involves binding to tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[10][11][12]

Mechanism of Action of a this compound based ADC

An ADC created with this compound and a target-specific antibody is designed to be internalized by cancer cells that express the target antigen. Following internalization, the ADC is trafficked to lysosomes, where the linker may be cleaved, releasing the DM1 payload. The released DM1 then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis, or programmed cell death.[10][11][12]

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC (Antibody-DM1) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DM1_release DM1 Release Lysosome->DM1_release Tubulin Tubulin DM1_release->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Start Start Seed_Cells Seed Cells (5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_ADC Add ADC Dilutions & Vehicle Control Incubate_24h->Add_ADC Incubate_48_72h Incubate 48-72h Add_ADC->Incubate_48_72h Add_CCK8 Add CCK-8 Reagent (10 µL/well) Incubate_48_72h->Add_CCK8 Incubate_1_4h Incubate 1-4h Add_CCK8->Incubate_1_4h Measure_Absorbance Measure Absorbance (450 nm) Incubate_1_4h->Measure_Absorbance Analyze_Data Calculate Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Seed_Treat Seed & Treat Cells with ADC Start->Seed_Treat Incubate Incubate as Required Seed_Treat->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Transfer_Supernatant Transfer Supernatant to New Plate Centrifuge->Transfer_Supernatant Add_LDH_Reagent Add LDH Reaction Mix Transfer_Supernatant->Add_LDH_Reagent Incubate_RT Incubate at RT (Protected from Light) Add_LDH_Reagent->Incubate_RT Add_Stop_Solution Add Stop Solution (if needed) Incubate_RT->Add_Stop_Solution Measure_Absorbance Measure Absorbance (490 nm) Add_Stop_Solution->Measure_Absorbance Analyze_Data Calculate % Cytotoxicity Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes: Development of a DM1-based Antibody-Drug Conjugate (ADC) using a DBCO Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing anti-tumor efficacy.[2][3] This document provides a detailed guide for the development of an ADC utilizing the potent microtubule inhibitor, DM1 (Mertansine), conjugated to an antibody via a dibenzocyclooctyne (DBCO) linker system.[4][5]

DM1 is a maytansinoid derivative that induces cell death by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[6][7] The conjugation strategy outlined here employs Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[8] This bioorthogonal reaction involves the specific and stable covalent bond formation between a DBCO-functionalized drug-linker and an azide-modified antibody.[9] This site-specific conjugation approach allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous and well-defined ADC product.

Principle of the Technology

The development process involves three main stages:

  • Antibody Modification : Introduction of azide (B81097) functional groups onto the monoclonal antibody. This can be achieved through various methods, including the modification of lysine (B10760008) residues or enzymatic incorporation of azide-containing sugars.

  • ADC Conjugation : The azide-modified antibody is reacted with a pre-prepared DBCO-linker-DM1 construct. The SPAAC reaction forms a stable triazole linkage, covalently attaching the DM1 payload to the antibody.[9]

  • Purification and Characterization : The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. The purified ADC is then thoroughly characterized to determine critical quality attributes such as the average DAR, drug distribution, purity, and in vitro potency.[1][10]

Key Materials and Reagents

Material/ReagentSupplier ExamplePurpose
Monoclonal Antibody (mAb)User-definedTargeting moiety of the ADC
Azide-modification Reagente.g., Azide-NHS EsterFor introducing azide groups onto the mAb
DBCO-PEG4-Ahx-DM1Multiple commercial suppliersDrug-linker construct for conjugation[5]
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichSolvent for drug-linker
Phosphate-Buffered Saline (PBS)GibcoBuffer for antibody handling and reactions
Amicon® Ultra Centrifugal FiltersMilliporeSigmaFor buffer exchange and concentration
Hydrophobic Interaction Chromatography (HIC) Columne.g., TSKgel Butyl-NPRFor DAR analysis[1]
Size Exclusion Chromatography (SEC) Columne.g., TSKgel G3000SWxlFor aggregate and fragment analysis
Cell Culture Medium (e.g., RPMI-1640)GibcoFor in vitro assays
Fetal Bovine Serum (FBS)GibcoCell culture supplement
Target-Antigen Positive Cell LineATCCFor cytotoxicity and efficacy testing
Target-Antigen Negative Cell LineATCCControl for specificity in cytotoxicity assays
MTT ReagentThermo Fisher ScientificFor cell viability measurement[11][12]

Experimental Protocols

Workflow for ADC Synthesis and Purification

The overall process involves modifying the antibody, conjugating the drug-linker, and purifying the final ADC product.

G cluster_0 Preparation & Conjugation cluster_1 Purification A 1. Azide Modification of Antibody B 2. Buffer Exchange A->B D 4. SPAAC Conjugation Reaction (Azide-mAb + DBCO-DM1) B->D C 3. Dissolve DBCO-DM1 in DMSO C->D E 5. Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) D->E F 6. Sterile Filtration & Formulation E->F G Purified DM1-ADC F->G Final ADC Product

Caption: Workflow for DM1-ADC synthesis and purification.

Protocol 4.1.1: Antibody Modification with Azide Groups

This protocol is a general guideline for using an NHS-ester-based azide reagent. The user must optimize the molar excess of the reagent for their specific antibody.

  • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.

  • Prepare a fresh 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO.

  • Add a 10-20 fold molar excess of the Azide-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted azide reagent and perform a buffer exchange into PBS using an appropriate centrifugal filter (e.g., Amicon Ultra, 30 kDa MWCO) or through dialysis.

  • Determine the final concentration of the azide-modified antibody using a protein concentration assay (e.g., Bradford or NanoDrop).

Protocol 4.1.2: ADC Conjugation via Copper-Free Click Chemistry
  • Dissolve the this compound reagent in anhydrous DMSO to create a 10 mM stock solution.[5]

  • To the azide-modified antibody solution (in PBS, pH 7.4), add a 3-5 fold molar excess of the DBCO-DM1 stock solution.

  • Incubate the reaction overnight (12-18 hours) at 4°C with gentle mixing.[9] The reaction can also be performed at room temperature for 2-4 hours, but this may require further optimization.

Protocol 4.1.3: ADC Purification

The goal of purification is to remove unconjugated drug-linker, residual organic solvents, and any potential aggregates.

  • Removal of Free Drug-Linker : Utilize Tangential Flow Filtration (TFF) with a suitable molecular weight cut-off membrane (e.g., 30 kDa) or Size Exclusion Chromatography (SEC).[][]

    • For TFF, perform diafiltration against at least 10-20 volumes of the final formulation buffer (e.g., PBS or histidine-based buffer).[]

    • For SEC, use a preparative column equilibrated with the final formulation buffer.[]

  • Final Formulation : Concentrate the purified ADC to the desired final concentration using TFF or centrifugal filters.

  • Perform sterile filtration of the final ADC product using a 0.22 µm filter and store at the recommended temperature (typically 2-8°C for short-term or -80°C for long-term storage).

ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and the distribution of different drug-loaded species.[1] The conjugation of the hydrophobic DM1 payload increases the antibody's overall hydrophobicity, allowing separation of species with different numbers of drugs (DAR0, DAR2, DAR4, etc.).[1][15]

Workflow for DAR Determination by HIC-HPLC

G A 1. Prepare ADC Sample (e.g., 1 mg/mL in Mobile Phase A) C 3. Inject Sample A->C B 2. Equilibrate HIC Column (100% Mobile Phase A) B->C D 4. Run Gradient Elution (Decreasing Salt Concentration) C->D E 5. UV Detection (280 nm) D->E F 6. Data Analysis: - Integrate Peak Areas - Calculate Weighted Average DAR E->F

Caption: Workflow for DAR analysis using HIC-HPLC.

Protocol 5.1.1: HIC-HPLC for DAR Analysis
  • Sample Preparation : Dilute the purified ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[1]

  • HPLC System Setup :

    • Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with 100% Mobile Phase A.[1]

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation :

    • Inject approximately 20 µL of the prepared ADC sample.

    • Apply a linear gradient to separate the different drug-loaded species.

  • Data Analysis :

    • Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).

    • Calculate the percentage of each species relative to the total integrated peak area.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (% Area of Species * DAR of Species) / 100[][17]

Table 1: Example HIC-HPLC Gradient
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
010000.5
2001000.5
2501000.5
2610000.5
3510000.5
  • Mobile Phase A : 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[1]

  • Mobile Phase B : 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol.[1]

Table 2: Representative DAR Analysis Data
PeakIdentified SpeciesRetention Time (min)Relative Peak Area (%)
1DAR 0 (Unconjugated)5.210.5
2DAR 28.935.2
3DAR 412.150.8
4DAR 614.53.5
Calculated Average DAR 3.7
Note: This data is representative and will vary based on the specific antibody and conjugation conditions.

Mechanism of Action of DM1-based ADC

The ADC exerts its cytotoxic effect through a multi-step process that relies on the targeted delivery of the DM1 payload.

G cluster_0 Extracellular cluster_1 Cancer Cell ADC DM1-ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Payload Release MT Microtubules Apoptosis Mitotic Arrest & Apoptosis MT->Apoptosis 6. Disrupts Dynamics DM1->MT 5. Binds Tubulin

Caption: Mechanism of action for a DM1-based ADC.

  • Binding : The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[3]

  • Internalization : The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, forming an endosome.[3][18]

  • Trafficking & Payload Release : The endosome traffics to and fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, releasing the DM1 payload into the cytoplasm.[3][6]

  • Cytotoxicity : The free DM1 binds to tubulin, disrupting microtubule dynamics.[2][7] This interference with the cell's cytoskeleton leads to an arrest of the cell cycle in the M-phase (mitosis) and ultimately triggers programmed cell death (apoptosis).[6]

In Vitro Cytotoxicity Assay

Cytotoxicity assays are essential for evaluating the potency and specificity of the ADC.[11][12] The MTT assay is a widely used colorimetric method to measure cell viability.[19]

Workflow for In Vitro Cytotoxicity Testing

G A 1. Seed Antigen-Positive (Ag+) & Antigen-Negative (Ag-) Cells in 96-well plates B 2. Incubate Overnight A->B C 3. Add Serial Dilutions of ADC, Control Antibody, and Free DM1 B->C D 4. Incubate for 72-96 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 1-4 hours E->F G 7. Solubilize Formazan (B1609692) Crystals F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis: - Plot Dose-Response Curves - Calculate IC50 Values H->I

Caption: Workflow for an in vitro ADC cytotoxicity assay.

Protocol 7.1.1: MTT Assay for ADC Potency
  • Cell Seeding : Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂.[11]

  • Drug Treatment : Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free DM1 (positive control).

  • Carefully remove the old media from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells. Include wells with media only (blank) and cells with media (untreated control).

  • Incubation : Incubate the plates for a period appropriate for the payload's mechanism of action. For tubulin inhibitors like DM1, a 72 or 96-hour incubation is recommended.[11]

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.[11]

  • Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at 37°C.[11]

  • Data Acquisition : Read the absorbance of the plates at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot the percent viability against the logarithm of the drug concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[20]

Table 3: Representative In Vitro Cytotoxicity Data
CompoundTarget Cell Line (Ag+) IC₅₀ (nM)Control Cell Line (Ag-) IC₅₀ (nM)
DM1-ADC0.5> 1000
Unconjugated Antibody> 1000> 1000
Free DM10.10.1
Note: Potent and specific ADCs should show a significantly lower IC₅₀ value in antigen-positive cells compared to antigen-negative cells.[20]

In Vivo Efficacy Study (General Protocol)

In vivo studies using animal models, typically tumor xenografts in immunodeficient mice, are critical for evaluating the anti-tumor activity of the ADC.[18][21]

Protocol 8.1.1: Tumor Xenograft Model
  • Tumor Implantation : Subcutaneously implant antigen-positive human tumor cells (e.g., 5-10 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[21]

  • Tumor Growth Monitoring : Allow tumors to establish and grow. Monitor tumor volume 2-3 times per week by measuring with calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.[21]

  • Randomization and Treatment : When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Groups :

    • Vehicle Control (e.g., formulation buffer)

    • Unconjugated Antibody

    • DM1-ADC (at various dose levels)

    • Positive Control (standard-of-care chemotherapy, if applicable)

  • Administration : Administer the treatments via an appropriate route, typically intravenously (IV), at a specified dosing schedule (e.g., once weekly).

  • Efficacy Endpoints : Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI). The study may be concluded when tumors in the control group reach a specific size, and tumors from all groups are excised and weighed.

Table 4: Representative In Vivo Efficacy Study Parameters
ParameterDescription
Animal ModelFemale athymic nude mice, 6-8 weeks old
Cell LineJIMT-1 (HER2-positive breast cancer)
Treatment GroupsVehicle, Unconjugated mAb (10 mg/kg), DM1-ADC (5 mg/kg)
Dosing ScheduleIntravenous (IV) injection, once weekly for 3 weeks
Primary EndpointTumor Volume (measured 2x/week)
Secondary EndpointBody Weight (measured 2x/week)

Disclaimer: The information and protocols provided in this document are for research and informational purposes only. All experiments, especially those involving potent cytotoxic agents and animal models, must be conducted in compliance with institutional, local, and national safety and ethical guidelines. Researchers should perform their own optimization for specific antibodies and cell lines.

References

Purifying a New Generation of Cancer Therapeutics: Application Notes and Protocols for Antibody-DM1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of biopharmaceuticals, combining the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules. This targeted delivery mechanism enhances the therapeutic window, promising higher efficacy and reduced systemic toxicity compared to traditional chemotherapy.[1] Among the various cytotoxic agents, DM1, a potent maytansinoid tubulin inhibitor, is a frequently utilized payload in ADC development.[2][3]

The conjugation of DM1 to an antibody, often through lysine (B10760008) residues, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[4][5] This heterogeneity is a critical quality attribute (CQA) that significantly influences the ADC's pharmacokinetics, efficacy, and safety profile.[2][4] A low DAR may lead to diminished potency, while a high DAR can negatively impact stability, potentially causing aggregation and faster clearance from circulation.[4] Therefore, robust and efficient purification strategies are paramount to control the DAR and ensure a consistent, safe, and effective therapeutic product.

This document provides detailed application notes and protocols for the purification of antibody-DM1 conjugates, focusing on the most common and effective chromatography techniques. It is intended to guide researchers, scientists, and drug development professionals in establishing and optimizing their ADC purification workflows.

Core Principles of ADC Purification

The primary goals of the purification process for antibody-DM1 conjugates are:

  • Removal of unconjugated antibody (DAR=0): To enhance the overall potency of the ADC product.[6]

  • Removal of excess free DM1 and related small molecules: Crucial for minimizing systemic toxicity.[7][8]

  • Fractionation of ADC species with different DARs: To obtain a more homogeneous product with a desired therapeutic profile.[6][9]

  • Removal of aggregates and other impurities: To ensure product safety and stability.[10][11]

Chromatographic techniques are the cornerstone of ADC purification. The choice of method depends on the specific properties of the ADC and the desired level of purity. The most widely used techniques include Protein A Affinity Chromatography, Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).[12]

Data Presentation: Purification Performance

The following tables summarize typical quantitative data obtained during the purification of antibody-DM1 conjugates using various chromatographic methods.

Table 1: Comparison of Purification Techniques for Antibody-DM1 Conjugates

ParameterProtein A Affinity ChromatographyHydrophobic Interaction Chromatography (HIC)Size Exclusion Chromatography (SEC)
Primary Separation Principle Specific binding to the Fc region of the antibody[13]Differences in hydrophobicity[14]Differences in hydrodynamic volume (size)[10]
Typical Purity Achieved >95% (for total antibody-related species)Can resolve different DAR species[15]Effective for aggregate and fragment removal[11]
Typical Recovery >90%60-90%[6]>95%
Key Application Initial capture and removal of process-related impurities[12]DAR species separation and polishing[6][9]Aggregate removal and final polishing[8]
Limitations Does not separate based on DAR. Harsh elution conditions can sometimes lead to aggregation.[12]Can be sensitive to buffer conditions. Method development can be complex.[9]Limited resolution for species of similar size. Does not separate based on DAR.[12]

Table 2: Typical Drug-to-Antibody Ratio (DAR) Distribution Before and After HIC Purification

DAR SpeciesPercentage Before HIC (%)Percentage After HIC Pooling (%)
DAR 0 (Unconjugated Ab)15 - 25< 5
DAR 220 - 3030 - 40
DAR 430 - 4040 - 50
DAR 610 - 205 - 15
DAR 8< 5< 2
Average DAR ~3.5 ~4.0

Note: These values are illustrative and can vary significantly depending on the specific antibody, linker, conjugation chemistry, and purification conditions.

Experimental Workflows and Protocols

The following sections provide detailed diagrams and protocols for the key purification steps.

Overall Purification Workflow

The purification of an antibody-DM1 conjugate is typically a multi-step process designed to address different types of impurities at each stage.

G cluster_0 Upstream Processing cluster_1 Downstream Purification Conjugation Antibody-DM1 Conjugation Reaction ProteinA Step 1: Protein A Affinity Chromatography (Capture & Initial Purification) Conjugation->ProteinA Crude Conjugation Mixture HIC Step 2: Hydrophobic Interaction Chromatography (HIC) (DAR Fractionation & Polishing) ProteinA->HIC Eluted ADC Pool SEC Step 3: Size Exclusion Chromatography (SEC) (Aggregate Removal & Buffer Exchange) HIC->SEC Pooled DAR Fractions Formulation Final Formulation SEC->Formulation Purified ADC

Caption: A typical multi-step chromatographic workflow for the purification of antibody-DM1 conjugates.

Protocol 1: Protein A Affinity Chromatography for Initial Capture

This protocol describes the initial capture and purification of the antibody-DM1 conjugate from the crude reaction mixture to remove unconjugated DM1, excess linker, and other process-related impurities.[13][16]

Materials:

  • Protein A affinity column

  • Chromatography system (e.g., FPLC)

  • Binding/Equilibration Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Wash Buffer: PBS, pH 7.4

  • Elution Buffer: 0.1 M Glycine, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Crude antibody-DM1 conjugation mixture

Procedure:

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Equilibration Buffer at a recommended flow rate.

  • Sample Loading: Load the crude conjugation mixture onto the equilibrated column. The capacity of the resin for the ADC should be determined empirically.

  • Washing: Wash the column with 5-10 CVs of Wash Buffer to remove unbound impurities, including free DM1 and linker.

  • Elution: Elute the bound ADC using the Elution Buffer. Collect fractions into tubes containing a predetermined amount of Neutralization Buffer (typically 1/10th of the fraction volume) to immediately raise the pH and prevent acid-induced aggregation.

  • Pool and Analyze: Pool the fractions containing the ADC. Analyze the pooled sample for protein concentration (e.g., by UV A280) and purity.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC is a powerful technique for separating ADC species based on their hydrophobicity.[14][15] The addition of each DM1 molecule increases the overall hydrophobicity of the antibody, allowing for the separation of different DAR species.[15]

G cluster_0 HIC Workflow Start Protein A Eluate (ADC Pool) Equilibrate Equilibrate HIC Column (High Salt Buffer A) Start->Equilibrate Load Load Sample Equilibrate->Load Gradient Apply Linear Gradient (Decreasing Salt Concentration) Load->Gradient Fractionate Collect Fractions Gradient->Fractionate Analyze Analyze Fractions for DAR Fractionate->Analyze Pool Pool Fractions with Desired DAR Analyze->Pool

Caption: Experimental workflow for the separation of antibody-DM1 conjugate DAR species using HIC.

Materials:

  • HIC column (e.g., Butyl, Phenyl)

  • Chromatography system

  • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0[14]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0[14]

  • ADC sample from Protein A purification step

Procedure:

  • Buffer Preparation: Prepare Mobile Phases A and B and filter through a 0.22 µm filter.

  • Sample Preparation: Adjust the salt concentration of the ADC sample to be similar to the starting conditions of the gradient, typically by adding a concentrated stock of ammonium sulfate.[14]

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A or a mixture of A and B that ensures the ADC binds to the column.

  • Sample Loading: Load the prepared ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC species using a linear gradient from high salt (e.g., 100% Mobile Phase A) to low salt (e.g., 100% Mobile Phase B) over a specified number of column volumes (e.g., 20-30 CVs).[14] ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR).

  • Fraction Collection: Collect fractions throughout the gradient elution.

  • Analysis and Pooling: Analyze the collected fractions using methods such as UV-Vis spectrophotometry, reversed-phase HPLC (RP-HPLC), or mass spectrometry to determine the DAR of each fraction.[17] Pool the fractions that contain the desired DAR distribution.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Removal and Buffer Exchange

SEC is typically the final polishing step to remove high molecular weight species (aggregates) and to exchange the ADC into the final formulation buffer.[10][11]

Materials:

  • SEC column

  • Chromatography system

  • Mobile Phase/Formulation Buffer (e.g., PBS, pH 7.4 or a custom formulation buffer)

  • ADC sample from HIC purification step

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired final formulation buffer.

  • Sample Loading: Load a specific volume of the purified ADC sample onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the formulation buffer at a constant flow rate. The separation occurs based on size, with larger molecules (aggregates) eluting first, followed by the monomeric ADC, and then smaller molecules.[10]

  • Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.

  • Final Product: The pooled fractions represent the final, purified antibody-DM1 conjugate in the desired formulation buffer.

Quality Control and Characterization

After purification, it is essential to characterize the final ADC product to ensure it meets the required quality standards. Key analytical techniques include:

  • UV-Vis Spectrophotometry: To determine protein concentration and estimate the average DAR.[17]

  • Hydrophobic Interaction Chromatography (HIC): To assess the DAR distribution.[15][17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For more detailed DAR analysis and to quantify free drug.[17]

  • Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For detailed characterization of DAR, drug load distribution, and identification of conjugation sites.[17][19]

  • Antigen Binding Assays (e.g., ELISA): To confirm that the conjugation and purification processes have not compromised the antibody's binding affinity to its target.[1]

  • Cell-based Cytotoxicity Assays: To determine the in vitro potency of the ADC.[1]

Troubleshooting Common Purification Issues

Table 3: Troubleshooting Guide for ADC Purification

IssuePotential Cause(s)Suggested Solution(s)
Low Recovery - ADC precipitation during HIC. - Non-specific binding to chromatography resins. - Aggregation during low pH elution in Protein A.- Optimize salt concentration and gradient in HIC. - Screen different chromatography resins. - Ensure rapid neutralization after Protein A elution.
High Levels of Aggregates - Harsh elution conditions (low pH). - High DAR leading to increased hydrophobicity. - Freeze-thaw cycles.- Optimize elution buffer pH and composition. - Implement an effective SEC polishing step. - Optimize formulation and storage conditions.
Incomplete Removal of Free Drug - Inefficient washing during Protein A chromatography. - Co-elution with ADC in HIC.- Increase wash volumes in the Protein A step. - Implement a desalting or tangential flow filtration (TFF) step after conjugation.[12][20]
Poor Resolution of DAR Species in HIC - Suboptimal gradient slope or salt type. - Inappropriate HIC resin.- Optimize the gradient length and salt concentration range. - Screen different HIC resins (e.g., Phenyl vs. Butyl).[6]

Conclusion

The purification of antibody-DM1 conjugates is a critical and complex process that directly impacts the safety, efficacy, and consistency of the final therapeutic product. A well-designed, multi-step purification strategy, typically employing a combination of Protein A, HIC, and SEC, is essential for removing impurities and controlling the drug-to-antibody ratio. The protocols and guidelines presented in this document provide a solid foundation for developing and optimizing robust purification workflows for this promising class of anti-cancer drugs. Continuous process optimization and thorough analytical characterization are key to ensuring the successful development of safe and effective antibody-DM1 conjugates.

References

Application Notes and Protocols for Labeling Cells with DBCO-PEG4-Ahx-DM1 ADC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the labeling of cells with DBCO-PEG4-Ahx-DM1, an antibody-drug conjugate (ADC) payload linker. This reagent combines the potent microtubule-inhibiting agent DM1 with a DBCO (Dibenzocyclooctyne) functional group via a PEG4 and aminohexanoic acid (Ahx) spacer.[1][2][3][4] The DBCO group allows for a highly specific and bioorthogonal, copper-free click chemistry reaction with azide-functionalized molecules on the cell surface.[5][6][] This strain-promoted alkyne-azide cycloaddition (SPAAC) is ideal for live-cell labeling due to its high efficiency and lack of cytotoxicity associated with copper catalysts.[][8][9]

The DM1 payload is a maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11] In the context of an ADC, a monoclonal antibody targets a specific cell surface antigen, leading to the internalization of the ADC and subsequent release of the cytotoxic DM1 payload inside the target cell.[12][13][14] These protocols describe the labeling of azide-modified cells with the this compound ADC, enabling studies on ADC internalization, cytotoxicity, and drug delivery.

Data Presentation

The efficiency of cell surface labeling and the subsequent biological effects are dependent on several factors, including the concentration of the azide (B81097) precursor, the metabolic incubation time, and the concentration of the DBCO-ADC. The following tables provide representative data to guide experimental design.

Table 1: Metabolic Labeling with Azido-Sugars

Cell TypeAzido-SugarConcentration (µM)Incubation Time (hours)
A549Ac4ManNAz10 - 5072
BT-549Ac4ManNAz5024[15]
LS174T, 4T1, MCF-7, HepG2DCL-AAM5072
Bone Marrow-Derived Dendritic Cells (BMDCs)Ac4ManNAz5072

Ac4ManNAz: N-azidoacetylmannosamine. This table is adapted from similar cell surface labeling studies.[8]

Table 2: DBCO-Reagent Labeling Conditions

Cell TypeDBCO ReagentConcentration (µM)Incubation Time (hours)Temperature (°C)
Azide-labeled mammalian cellsGeneric DBCO detection reagent15137[16]
HEK293TDBCO-containing small molecules50 - 5001637[17]
Thiolated antibodyDBCO-PEG4-Maleimide5- to 20-fold molar excess1-2 (RT) or 12 (4°C)RT or 4[18][19]

This table provides general starting conditions for labeling with DBCO reagents.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Groups

This protocol describes the introduction of azide groups onto the cell surface glycans of mammalian cells using an azido-sugar precursor like N-azidoacetylmannosamine (Ac4ManNAz).

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • Ac4ManNAz stock solution (e.g., 10 mM in sterile DMSO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and grow for 24 hours.

  • Metabolic Labeling:

    • Prepare fresh culture medium containing the desired final concentration of Ac4ManNAz (a typical starting concentration is 25-50 µM).[15]

    • Aspirate the old medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO2 incubator. The optimal incubation time should be determined empirically for each cell line.

  • Washing: After incubation, gently aspirate the medium and wash the cells twice with sterile PBS to remove any unincorporated azido-sugar. The cells are now ready for labeling with the DBCO-ADC.

Protocol 2: Labeling of Azide-Modified Cells with this compound ADC

This protocol details the "click" reaction between the azide-modified cell surface and the this compound ADC.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound ADC

  • Serum-free cell culture medium or PBS

  • Complete cell culture medium

Procedure:

  • Prepare ADC Solution: Prepare a working solution of the this compound ADC in serum-free medium or PBS at the desired concentration. A typical starting concentration for a DBCO-reagent is 15 µM.[16] The optimal concentration should be determined through titration experiments.

  • Labeling Reaction:

    • Aspirate the PBS from the washed, azide-labeled cells.

    • Add the this compound ADC solution to the cells.

    • Incubate for 1 hour at 37°C.[16] Incubation at 4°C can be performed to minimize internalization during the labeling step.[9]

  • Washing:

    • Aspirate the ADC solution.

    • Wash the cells three times with PBS to remove any unreacted ADC.

  • Analysis: The labeled cells are now ready for downstream applications such as:

    • Flow Cytometry: To quantify the labeling efficiency (if the antibody component of the ADC is fluorescently tagged or if a secondary fluorescent antibody is used).

    • Fluorescence Microscopy: For visualization of ADC binding and internalization.

    • Cytotoxicity Assays: To assess the cell-killing activity of the delivered DM1 payload.

Protocol 3: ADC Internalization Assay

This protocol provides a method to assess the internalization of the this compound ADC after it has been clicked onto the cell surface. This can be visualized using fluorescence microscopy if the antibody is fluorescently labeled.

Materials:

  • Cells labeled with a fluorescent this compound ADC

  • Complete cell culture medium, pre-warmed to 37°C

  • PBS, ice-cold

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Initiate Internalization: After the final wash step in Protocol 2, add pre-warmed complete culture medium to the labeled cells.

  • Time Course Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 24h) to allow for internalization.[20] A parallel control plate should be kept at 4°C to inhibit internalization.

  • Stop Internalization: At each time point, stop the internalization process by washing the cells twice with ice-cold PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining and Mounting:

    • Wash the cells twice with PBS.

    • Stain the nuclei with DAPI or Hoechst 33342.

    • Wash again with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Internalization will be observed as the fluorescent signal moving from the cell membrane to intracellular compartments over time.

Visualizations

ADC_Labeling_Workflow cluster_0 Protocol 1: Metabolic Labeling cluster_1 Protocol 2: ADC Labeling cluster_2 Downstream Analysis P1_Start Seed Cells P1_Metabolic Incubate with Ac4ManNAz (24-72h, 37°C) P1_Start->P1_Metabolic P1_Wash Wash with PBS P1_Metabolic->P1_Wash P1_Result Azide-Modified Cells P1_Wash->P1_Result P2_ADC Incubate with This compound ADC (1h, 37°C) P1_Result->P2_ADC Copper-Free Click Reaction P2_Wash Wash with PBS P2_ADC->P2_Wash P2_Result ADC-Labeled Cells P2_Wash->P2_Result Analysis_Flow Flow Cytometry P2_Result->Analysis_Flow Analysis_Microscopy Microscopy P2_Result->Analysis_Microscopy Analysis_Cyto Cytotoxicity Assay P2_Result->Analysis_Cyto

Caption: Experimental workflow for cell labeling with this compound ADC.

ADC_Internalization_Pathway cluster_cell Target Cell Receptor Cell Surface Antigen (Azide-Modified) Binding Binding via Click Reaction Receptor->Binding ADC DBCO-ADC ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release DM1 Release Lysosome->Release Proteolytic Degradation Tubulin Microtubules Release->Tubulin Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: Mechanism of action for a cell-surface clicked ADC.

References

Application Notes and Protocols for DBCO-PEG4-Ahx-DM1 in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-Ahx-DM1 is a pre-conjugated drug-linker molecule designed for the development of targeted Antibody-Drug Conjugates (ADCs). This reagent combines the potent anti-mitotic agent DM1 with a hydrophilic PEG4 spacer and a DBCO (Dibenzocyclooctyne) moiety for copper-free click chemistry. This system allows for the precise and stable conjugation of DM1 to azide-modified antibodies, creating ADCs for targeted delivery to cancer cells. The specificity of the monoclonal antibody directs the highly cytotoxic DM1 payload to tumor-associated antigens, minimizing systemic toxicity and enhancing the therapeutic window.[1][2][3]

DM1, a maytansinoid derivative, exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for mitotic spindle formation.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5][6] The DBCO group facilitates a bioorthogonal reaction with an azide (B81097) group on a modified antibody through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible conjugation method.[1][7]

These application notes provide an overview of the properties of this compound, detailed protocols for ADC synthesis and characterization, and representative data on the performance of resulting ADCs.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound drug-linker is provided below.

PropertyValueReference
Molecular Formula C68H89ClN6O17[8][9]
Molecular Weight 1297.92 g/mol [8][9]
Appearance White to off-white solidCommercially available datasheets
Solubility Soluble in DMSO, DMFCommercially available datasheets
Storage Store at -20°C, protect from light and moisture[7]

Mechanism of Action of a this compound based ADC

The following diagram illustrates the proposed mechanism of action for an ADC created using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Lysosomal Degradation Microtubules Microtubule Dynamics DM1->Microtubules 5. Inhibition of Tubulin Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest 6. Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 7. Induction

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate

This protocol outlines the two-step process for generating an ADC using this compound: 1) modification of the antibody to introduce azide groups, and 2) the SPAAC click chemistry reaction.

Materials:

  • Monoclonal antibody (mAb) of interest

  • Azide-modification reagent (e.g., Azido-PEGn-NHS ester)

  • This compound

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0)

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Part A: Antibody Azide Modification

  • Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Azide Reagent Preparation: Dissolve the Azido-PEGn-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the azide reagent solution to the antibody solution. Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Purify the azide-modified antibody from unreacted azide reagent and quenching solution using a pre-equilibrated desalting column with PBS, pH 7.4.

Part B: SPAAC "Click" Reaction

  • Drug-Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 2-5 mM.

  • Click Reaction: Add a 3-5 fold molar excess of the this compound solution to the azide-modified antibody solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light.

  • Purification: Purify the resulting ADC from unconjugated this compound using a desalting column or size-exclusion chromatography (SEC) with PBS, pH 7.4.

  • Characterization: Characterize the purified ADC for protein concentration, Drug-to-Antibody Ratio (DAR), purity, and aggregation.

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method is suitable if the drug and antibody have distinct absorbance maxima.

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for DM1 (approximately 252 nm).

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the following equations (correction for drug absorbance at 280 nm is necessary):

    • A280, corrected = A280, measured - (Adrug max × CF), where CF is the correction factor (A280/Adrug max of the free drug).

    • [Antibody] (M) = A280, corrected / εAb, 280

    • [Drug] (M) = Adrug max / εdrug, max

  • Calculate the average DAR: DAR = [Drug] / [Antibody]

2. Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).

  • Equilibrate a HIC column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute with a decreasing salt gradient (increasing percentage of Mobile Phase B).

  • Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute at different retention times.

  • Calculate the average DAR by determining the weighted average of the peak areas.[10]

3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of the ADC on cancer cell lines.[5]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeted control ADC, and free DM1 in cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: Serum Stability Assay

This protocol assesses the stability of the ADC in serum by monitoring the change in average DAR over time.[1][11][12]

  • Incubation: Incubate the ADC in serum (e.g., human or mouse serum) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • ADC Capture: At each time point, capture the ADC from the serum using Protein A/G magnetic beads.

  • Washing: Wash the beads to remove non-specifically bound serum proteins.

  • Elution: Elute the ADC from the beads.

  • DAR Analysis: Determine the average DAR of the eluted ADC at each time point using HIC or LC-MS.

  • Data Analysis: Plot the average DAR versus time to evaluate the stability of the conjugate.

Representative Experimental Data

The following tables present representative data that can be expected from the characterization and evaluation of an ADC synthesized with this compound.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Characterization

Characterization MethodResult
UV/Vis SpectroscopyAverage DAR = 3.8
Hydrophobic Interaction Chromatography (HIC)Average DAR = 3.9
Mass Spectrometry (Intact ADC)Average DAR = 3.9

Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC

Cell LineHER2 ExpressionTreatmentIC50 (nM)
SK-BR-3HighHER2-ADC-DM10.5
BT-474HighHER2-ADC-DM10.8
MDA-MB-231LowHER2-ADC-DM1> 100
SK-BR-3HighNon-targeted ADC-DM1> 100
SK-BR-3HighFree DM10.1

Note: IC50 values are illustrative and will vary depending on the antibody, cell line, and experimental conditions.[4][13]

Table 3: Representative In Vivo Efficacy in a Xenograft Model (e.g., HER2+ NCI-N87 Gastric Cancer)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-targeted ADC-DM11015
Unconjugated Antibody1025
HER2-ADC-DM1575
HER2-ADC-DM11095

Note: This data is representative and the actual efficacy will depend on the specific ADC, tumor model, and dosing regimen.[2]

Table 4: Representative Serum Stability Data

Incubation Time (hours)Average DAR
03.9
243.8
483.7
963.5
1683.2

Visualizations

Experimental Workflow for ADC Synthesis and Characterization

The following diagram outlines the general workflow for the development of an ADC using this compound.

ADC_Development_Workflow Antibody_Production 1. Antibody Production and Purification Azide_Modification 2. Antibody Azide Modification Antibody_Production->Azide_Modification SPAAC_Reaction 3. SPAAC Click Chemistry Conjugation Azide_Modification->SPAAC_Reaction DBCO_DM1_Prep This compound Preparation DBCO_DM1_Prep->SPAAC_Reaction ADC_Purification 4. ADC Purification (SEC/HIC) SPAAC_Reaction->ADC_Purification Characterization 5. Physicochemical Characterization (DAR, Purity, Aggregation) ADC_Purification->Characterization In_Vitro_Eval 6. In Vitro Evaluation (Cytotoxicity, Binding) Characterization->In_Vitro_Eval In_Vivo_Eval 7. In Vivo Evaluation (Efficacy, PK, Toxicology) In_Vitro_Eval->In_Vivo_Eval Lead_Optimization Lead Candidate Optimization In_Vivo_Eval->Lead_Optimization DM1_Apoptosis_Pathway DM1 DM1 Tubulin α/β-Tubulin Dimers DM1->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disrupts JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Death_Receptor_Pathway Death Receptor Pathway Mitotic_Arrest->Death_Receptor_Pathway Bcl2_Inactivation Bcl-2/Bcl-xL Inactivation JNK_Activation->Bcl2_Inactivation Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Inactivation->Mitochondrial_Pathway Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor_Pathway->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] This is achieved by linking a monoclonal antibody (mAb) that targets a tumor-specific antigen with a highly potent small-molecule drug via a stable linker.[2] This document provides a detailed experimental design for the development of an ADC using the drug-linker conjugate DBCO-PEG4-Ahx-DM1.[3][4][5]

The payload, DM1 (Mertansine), is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[3][6] The linker utilizes copper-free click chemistry, a bioorthogonal reaction, for conjugation.[] Specifically, the dibenzocyclooctyne (DBCO) group on the linker reacts with an azide-modified antibody in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[][8] This approach offers high reaction efficiency and specificity under physiological conditions.[9] The polyethylene (B3416737) glycol (PEG) and aminohexanoic acid (Ahx) components of the linker enhance solubility and provide spatial separation between the antibody and the drug.

This application note will detail the protocols for antibody modification to introduce azide (B81097) groups, the conjugation reaction with this compound, purification of the resulting ADC, and subsequent characterization and functional assays.

Key Experimental Workflow

The overall process for developing the ADC is outlined below. It begins with the modification of the antibody to introduce azide functionalities, followed by the conjugation with the DBCO-linker drug, purification, and finally, comprehensive characterization.

ADC_Development_Workflow cluster_prep Antibody Preparation cluster_conjugation ADC Synthesis cluster_purification Purification cluster_characterization Characterization & Functional Assays mAb Monoclonal Antibody (mAb) Azide_mAb Azide-Modified mAb mAb->Azide_mAb Azide Functionalization Crude_ADC Crude ADC Azide_mAb->Crude_ADC Drug_Linker This compound Drug_Linker->Crude_ADC SPAAC Click Chemistry Purified_ADC Purified ADC Crude_ADC->Purified_ADC SEC / HIC Characterization DAR, Aggregation, Endotoxin (B1171834) Purified_ADC->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Internalization) Purified_ADC->In_Vitro In_Vivo In Vivo Assays (Xenograft Models) In_Vitro->In_Vivo

Caption: High-level workflow for ADC development.

Detailed Experimental Protocols

Protocol 1: Antibody Modification - Azide Introduction

This protocol describes the introduction of azide groups onto the antibody via amine modification using an NHS-azide reagent.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer (e.g., PBS, pH 8.0-8.5)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer.

    • Adjust the concentration of the mAb to 2-10 mg/mL.

  • NHS-Azide Reagent Preparation:

    • Prepare a fresh 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO immediately before use.

  • Reaction:

    • Add a 5-20 molar excess of the Azido-PEG4-NHS Ester solution to the mAb solution. The final DMSO concentration should be below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Azido-PEG4-NHS Ester and quenching reagent using a desalting column according to the manufacturer's instructions.

    • Collect the azide-modified antibody (Azide-mAb).

  • Characterization:

    • Determine the protein concentration of the Azide-mAb using a standard protein assay (e.g., BCA or A280).

    • Characterize the degree of labeling (number of azides per antibody) using techniques like MALDI-TOF mass spectrometry.

Protocol 2: ADC Conjugation via Click Chemistry

This protocol details the conjugation of the Azide-mAb with this compound.

Caption: SPAAC conjugation of Azide-mAb and DBCO-drug-linker.

Materials:

  • Azide-mAb from Protocol 1

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Drug-Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 1.5-3 molar excess of the this compound solution to the Azide-mAb solution.

    • Incubate the reaction mixture at 4°C for 12-24 hours or at room temperature for 4-8 hours, with gentle mixing and protected from light.[9] The optimal reaction time and temperature should be determined empirically.

  • Purification:

    • The resulting crude ADC mixture, containing the ADC, unconjugated antibody, and excess drug-linker, should be purified immediately.

Protocol 3: ADC Purification

This protocol describes the purification of the ADC from unreacted components using Size Exclusion Chromatography (SEC) and/or Hydrophobic Interaction Chromatography (HIC).

Materials:

  • Crude ADC mixture from Protocol 2

  • SEC column (e.g., Superdex 200)

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • Appropriate chromatography buffers

  • HPLC or FPLC system

Procedure (SEC):

  • System Equilibration:

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading and Elution:

    • Load the crude ADC mixture onto the column.

    • Elute the sample isocratically. The ADC and unconjugated antibody will elute first, separated from the smaller, excess drug-linker molecules.

  • Fraction Collection:

    • Collect fractions corresponding to the protein peak.

  • Pooling and Concentration:

    • Pool the fractions containing the purified ADC and concentrate using an appropriate method (e.g., centrifugal filters).

Procedure (HIC):

  • System Equilibration:

    • Equilibrate the HIC column with a high-salt buffer.

  • Sample Loading and Elution:

    • Adjust the salt concentration of the crude ADC mixture to match the equilibration buffer and load it onto the column.

    • Elute the sample using a decreasing salt gradient. Species with higher drug-to-antibody ratios (DAR) are more hydrophobic and will elute later.

  • Fraction Collection:

    • Collect fractions across the elution profile to isolate ADC species with different DARs.

  • Pooling and Buffer Exchange:

    • Pool the desired fractions and perform a buffer exchange into a final formulation buffer.

Protocol 4: ADC Characterization

This protocol outlines key analytical methods to characterize the purified ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on the number of conjugated drugs. The average DAR can be calculated from the peak areas of the different species (DAR0, DAR2, DAR4, etc.).

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at the absorbance maximum of the drug (if applicable). The DAR can be calculated using the known extinction coefficients of the antibody and the drug.

    • Mass Spectrometry (MS): Native MS analysis of the intact ADC can provide a precise mass distribution, allowing for the determination of the different DAR species present.

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).

  • Free Drug Analysis:

    • Reverse-Phase HPLC (RP-HPLC): This method can be used to quantify the amount of unconjugated this compound remaining in the final ADC product.

  • Endotoxin Testing:

    • Perform a Limulus Amebocyte Lysate (LAL) test to ensure low endotoxin levels, which is critical for in vivo studies.

Data Presentation

The following tables summarize hypothetical data from the characterization of a newly developed ADC.

Table 1: Summary of ADC Characterization

ParameterMethodResultAcceptance Criteria
Average DARHIC-HPLC3.83.5 - 4.5
Monomer PuritySEC-HPLC98.5%> 95%
AggregatesSEC-HPLC1.5%< 5%
Free DrugRP-HPLC< 0.1%< 1%
Endotoxin LevelLAL Test< 0.5 EU/mg< 1.0 EU/mg

Table 2: DAR Distribution by HIC-HPLC

DAR SpeciesPeak Area (%)
DAR 05.2%
DAR 224.8%
DAR 458.1%
DAR 611.9%

In Vitro and In Vivo Functional Assays

Following biophysical characterization, the functional activity of the ADC must be assessed.

Protocol 5: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[10]

Procedure:

  • Cell Culture: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free DM1.

  • Incubation: Incubate the cells for 72-120 hours.

  • Cell Viability Measurement: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression.[10]

Protocol 6: ADC Internalization Assay

This assay confirms that the ADC is internalized upon binding to the target antigen.[11]

Procedure:

  • Labeling: Label the ADC with a fluorescent dye (e.g., FITC).

  • Treatment: Treat antigen-positive cells with the fluorescently labeled ADC.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours).

  • Imaging: Wash the cells and visualize internalization using confocal microscopy or quantify the signal using flow cytometry.

Protocol 7: In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.[10]

ADC_Mechanism_of_Action cluster_circulation 1. Systemic Circulation cluster_binding 2. Tumor Targeting & Binding cluster_internalization 3. Internalization & Trafficking cluster_release 4. Payload Release & Action ADC_circ ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC_circ->Tumor_Cell Binds to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking DM1 DM1 Payload Lysosome->DM1 Antibody Degradation Microtubule Microtubule Disruption DM1->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: General mechanism of action for an ADC.

Procedure:

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[10]

  • Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into groups: vehicle control, non-targeting ADC, and the therapeutic ADC at various doses.

  • ADC Administration: Administer the treatments intravenously.[10]

  • Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition (TGI).[10]

Conclusion

The development of a successful ADC using the this compound drug-linker requires a systematic approach encompassing precise antibody modification, controlled conjugation, rigorous purification, and comprehensive characterization. The protocols and methodologies outlined in this document provide a robust framework for researchers to produce and evaluate novel ADCs. Careful optimization of each step, particularly the molar ratios in the modification and conjugation reactions, is critical to achieving a final product with the desired drug-to-antibody ratio, purity, and potent anti-tumor activity.

References

Application Notes and Protocols for Quality Control of DBCO-PEG4-Ahx-DM1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The conjugation of DBCO-PEG4-Ahx-DM1 to an antibody via copper-free click chemistry is a widely used method for generating ADCs. The dibenzocyclooctyne (DBCO) group reacts specifically with an azide-modified antibody, while the DM1, a potent maytansinoid tubulin inhibitor, serves as the cytotoxic payload. The PEG4 spacer enhances solubility and the aminohexanoic acid (Ahx) provides additional spacing. Rigorous quality control is paramount to ensure the safety, efficacy, and consistency of the resulting ADC.[1][2][3] This document provides detailed application notes and protocols for the essential quality control parameters of ADCs generated using this compound.

Key Quality Control Parameters

The critical quality attributes (CQAs) for a this compound ADC must be thoroughly characterized to ensure product quality.[3] These attributes directly impact the ADC's therapeutic efficacy, pharmacokinetics, and safety profile.[1][4] The primary QC parameters are summarized below.

Critical Quality AttributeAnalytical Technique(s)Acceptance Criteria (Typical)Reference
Drug-to-Antibody Ratio (DAR) HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry (Native MS, LC-MS)Average DAR of 3.5 - 4.0; Consistent distribution of drug-loaded species.[5][6][7][8][9]
Purity and Impurities SEC-HPLC, RP-HPLC, SDS-PAGE, Capillary Electrophoresis (CE-SDS)Monomer Purity: ≥ 95%; Free Drug (this compound): ≤ 1%[10][11][12][13][14]
Aggregation Size-Exclusion Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS)High Molecular Weight Species (Aggregates): ≤ 5%[15][16][17][18][19]
In Vitro Potency Cell-based cytotoxicity assays (e.g., MTT, CellTiter-Glo)IC50 value within a predefined range against a target cell line.[14]
Stability SEC-HPLC, HIC-HPLC, Mass SpectrometryMinimal change in DAR, purity, and aggregation under defined storage conditions.[20][21][22][23][24]
Endotoxin (B1171834) Levels Limulus Amebocyte Lysate (LAL) Assay, Recombinant Factor C (rFC) Assay≤ 5 EU/mg of ADC[25][26][27]

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR by separating ADC species based on the increased hydrophobicity conferred by the conjugated drug-linker.[7][28][29][30][31]

Materials:

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Injection: Inject 20-50 µg of the prepared ADC sample.

  • Chromatography: Develop a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area of all species)

Purity and Aggregation Analysis by SEC-HPLC

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively separating monomers from aggregates and fragments.[11][15][16][18][19][32]

Materials:

  • SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)

  • Mobile Phase: 150 mM Sodium Phosphate, pH 6.8

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Chromatography: Run an isocratic elution for 15-20 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas of the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Free Drug Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to quantify the amount of unconjugated this compound (free drug) in the final ADC product.[9]

Materials:

  • RP-HPLC Column (e.g., C18 column)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B.

  • Sample Preparation: Precipitate the protein from the ADC sample using acetonitrile. Centrifuge and collect the supernatant containing the free drug.

  • Injection: Inject the supernatant onto the column.

  • Chromatography: Develop a linear gradient from a low to a high percentage of Mobile Phase B.

  • Detection: Monitor the elution at a wavelength specific to the DM1 payload (e.g., 252 nm).

  • Quantification: Determine the concentration of the free drug by comparing its peak area to a standard curve of known concentrations of this compound.

Endotoxin Testing by LAL Assay

The Limulus Amebocyte Lysate (LAL) assay is a sensitive method for detecting and quantifying bacterial endotoxins.[25][27]

Materials:

  • LAL reagent kit (gel-clot, turbidimetric, or chromogenic)

  • Endotoxin-free tubes and pipette tips

  • Heating block or incubating plate reader

Procedure:

  • Sample Preparation: Dilute the ADC sample with endotoxin-free water to a concentration that does not interfere with the assay.

  • Assay Performance: Follow the LAL reagent kit manufacturer's instructions for preparing standards, controls, and samples.

  • Incubation: Incubate the reaction mixture at 37°C for the specified time.

  • Detection: Read the results using the appropriate method (visual inspection for gel-clot, spectrophotometer for turbidimetric and chromogenic).

  • Calculation: Calculate the endotoxin concentration in the sample based on the standard curve.

Visualizations

Experimental Workflow for ADC Quality Control

ADC_QC_Workflow cluster_conjugation ADC Synthesis cluster_purification Purification cluster_qc Quality Control Analysis Azide_Ab Azide-Modified Antibody Conjugation Click Chemistry Conjugation Azide_Ab->Conjugation DBCO_Drug This compound DBCO_Drug->Conjugation Crude_ADC Crude ADC Product Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC-HPLC) Purified_ADC->DAR_Analysis Purity_Aggregation Purity & Aggregation (SEC-HPLC) Purified_ADC->Purity_Aggregation Free_Drug Free Drug Analysis (RP-HPLC) Purified_ADC->Free_Drug Potency In Vitro Potency Purified_ADC->Potency Stability Stability Studies Purified_ADC->Stability Endotoxin Endotoxin Testing Purified_ADC->Endotoxin

Caption: General workflow from ADC synthesis to quality control analysis.

Logical Relationship of Key Quality Control Parameters

QC_Parameters cluster_attributes Critical Quality Attributes cluster_assays Analytical Methods ADC This compound ADC DAR Drug-to-Antibody Ratio (DAR) Impacts Efficacy & PK ADC->DAR Purity Purity & Impurities Affects Safety & Efficacy ADC->Purity Aggregation Aggregation Influences Immunogenicity & PK ADC->Aggregation Stability Stability Ensures Shelf-life & Consistency ADC->Stability HIC HIC-HPLC DAR:f0->HIC MS Mass Spectrometry DAR:f0->MS SEC SEC-HPLC Purity:f0->SEC RP_HPLC RP-HPLC Purity:f0->RP_HPLC Aggregation:f0->SEC Stability:f0->HIC Stability:f0->SEC Stability:f0->MS HIC->DAR:f0 SEC->Purity:f0 SEC->Aggregation:f0 RP_HPLC->Purity:f0 MS->DAR:f0 Cell_Assay Cell-based Assays

References

Scaling Up Antibody-Drug Conjugate (ADC) Production with DBCO Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic drugs. The linker technology connecting the antibody and the payload is critical to the ADC's success, influencing its stability, efficacy, and pharmacokinetic profile. Among the various conjugation strategies, copper-free click chemistry utilizing dibenzocyclooctyne (DBCO) linkers has emerged as a robust method due to its bioorthogonal nature, high efficiency, and mild reaction conditions.

This document provides detailed application notes and protocols for scaling up the production of ADCs using DBCO linkers. It addresses the challenges associated with large-scale manufacturing and offers strategies for process optimization and control to ensure a consistent, high-quality final product.

Challenges in Scaling Up ADC Production with DBCO Linkers

Scaling up ADC production from laboratory to manufacturing scale introduces several challenges, particularly when using hydrophobic DBCO linkers. Understanding and mitigating these challenges is crucial for a successful and efficient manufacturing process.

Key Challenges:

  • Aggregation: The inherent hydrophobicity of the DBCO group, often compounded by a hydrophobic payload, increases the propensity for ADC aggregation.[1][2] Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[3]

  • Consistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the therapeutic window of an ADC. Variations in reaction conditions at a larger scale, such as mixing and temperature gradients, can lead to batch-to-batch variability in the DAR.

  • Process Control and Monitoring: Scaling up requires robust process control to ensure consistent product quality. Implementing real-time monitoring of critical process parameters (CPPs) is essential for understanding and controlling the conjugation reaction.[4][5]

  • Purification: The removal of unreacted drug-linkers, unconjugated antibody, and aggregates from a large volume of crude ADC presents a significant purification challenge.[6]

  • Stability of DBCO-modified Antibody: The stability of the DBCO-functionalized antibody intermediate is a consideration for large-scale production, where processing times may be longer.

Mitigation Strategies for Scaled-Up Production

Proactive strategies can be implemented to address the challenges of scaling up ADC production with DBCO linkers.

  • Linker Design: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the DBCO linker can significantly reduce the hydrophobicity of the ADC and mitigate aggregation.[1][3]

  • Process Optimization: A Design of Experiments (DoE) approach can be used to systematically optimize process parameters such as reactant molar ratios, temperature, pH, and reaction time to achieve the target DAR and minimize aggregation.[7]

  • Process Analytical Technology (PAT): The implementation of PAT, such as in-line HPLC or spectroscopy, allows for real-time monitoring of the conjugation reaction, enabling better process understanding and control.[4][8][9] This can help ensure batch-to-batch consistency.

  • Controlled Reaction Conditions: Ensuring efficient and homogenous mixing in large-scale reactors is crucial to avoid localized high concentrations of reactants, which can contribute to aggregation. Temperature control is also critical for consistent reaction kinetics.

  • Advanced Purification Techniques: Multi-step purification strategies, often combining Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC), are necessary to effectively separate the desired ADC from impurities.[6]

Quantitative Data Summary: Bench Scale vs. Manufacturing Scale

The following table summarizes typical key performance indicators for ADC production at different scales, highlighting the importance of process optimization during scale-up.

ParameterBench Scale (mg)Pilot Scale (g)Manufacturing Scale (kg)
Average DAR 3.8 - 4.23.9 - 4.14.0 ± 0.1
Purity (by HIC) >95%>95%>98%
Monomer Content (by SEC) >98%>97%>99%
Aggregate Content (by SEC) <2%<3%<1%
Overall Yield 60-70%55-65%>60%
Residual Free Drug-Linker <1%<0.5%<0.1%

Note: The values presented are illustrative and can vary depending on the specific antibody, payload, and process. A case study on a Phase I ADC development project demonstrated the scalability of the process, achieving consistent data for percentage monomer, average DAR, and other critical quality attributes between small-scale and scaled-up runs.[10]

Experimental Protocols

The following protocols provide a detailed methodology for the large-scale production of an ADC using a DBCO-NHS ester linker.

Protocol 1: Antibody Preparation and Buffer Exchange

Objective: To prepare the monoclonal antibody in the appropriate reaction buffer for conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Tangential Flow Filtration (TFF) system

Procedure:

  • Thaw the frozen mAb solution at room temperature or in a controlled water bath.

  • Set up the TFF system with the appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).

  • Equilibrate the TFF system with the Reaction Buffer.

  • Concentrate the mAb solution to a target concentration (e.g., 10-20 mg/mL).

  • Perform diafiltration against at least 5-7 diavolumes of the Reaction Buffer to ensure complete buffer exchange.

  • Determine the final mAb concentration using a UV-Vis spectrophotometer at 280 nm.

  • Filter the final mAb solution through a 0.22 µm sterile filter.

Protocol 2: Antibody Modification with DBCO-NHS Ester

Objective: To covalently attach the DBCO linker to the antibody via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Prepared mAb solution from Protocol 1

  • DBCO-NHS Ester (dissolved in anhydrous DMSO to a stock concentration of 10-20 mM)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction Vessel with controlled temperature and mixing capabilities

Procedure:

  • Transfer the mAb solution to the reaction vessel and bring to the desired reaction temperature (e.g., 25°C).

  • Slowly add the DBCO-NHS ester solution to the mAb solution with constant, gentle mixing. The molar excess of DBCO-NHS ester will need to be optimized (typically 5-20 fold molar excess over the antibody) to achieve the target DAR.

  • Incubate the reaction for 1-2 hours at the set temperature. Monitor the reaction progress if PAT is available.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes to ensure all unreacted NHS ester is hydrolyzed.

  • Proceed immediately to the purification step to remove excess DBCO linker and quenching agent.

Protocol 3: Purification of DBCO-Modified Antibody

Objective: To remove unreacted DBCO-NHS ester and quenching agent from the modified antibody.

Materials:

  • Quenched reaction mixture from Protocol 2

  • TFF system

  • Conjugation Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Set up and equilibrate the TFF system with Conjugation Buffer.

  • Perform diafiltration of the quenched reaction mixture against at least 7-10 diavolumes of Conjugation Buffer to remove small molecule impurities.

  • Concentrate the DBCO-modified antibody to the desired concentration for the conjugation reaction.

  • Determine the final concentration and filter through a 0.22 µm sterile filter.

Protocol 4: Conjugation of Azide-Payload to DBCO-Modified Antibody

Objective: To perform the copper-free click chemistry reaction to conjugate the azide-functionalized payload to the DBCO-modified antibody.

Materials:

  • Purified DBCO-modified antibody from Protocol 3

  • Azide-functionalized payload (dissolved in a compatible solvent, e.g., DMSO)

  • Reaction Vessel with controlled temperature and mixing

Procedure:

  • Transfer the DBCO-modified antibody solution to the reaction vessel and adjust to the optimal reaction temperature (typically 4-25°C).

  • Slowly add the azide-payload solution to the antibody solution with gentle mixing. A molar excess of the azide-payload (typically 1.5-3 fold over DBCO) is recommended.

  • Incubate the reaction for 4-24 hours. The reaction time will depend on the specific reactants and temperature.

  • Upon completion, the crude ADC is ready for purification.

Protocol 5: Purification of the Final ADC

Objective: To purify the ADC from unreacted payload, unconjugated antibody, and aggregates.

Materials:

  • Crude ADC solution from Protocol 4

  • Hydrophobic Interaction Chromatography (HIC) system

  • Size Exclusion Chromatography (SEC) system

  • Appropriate chromatography columns and buffers

Procedure:

  • Hydrophobic Interaction Chromatography (HIC):

    • Equilibrate the HIC column with a high-salt buffer.

    • Load the crude ADC onto the column.

    • Elute the ADC species using a decreasing salt gradient. Different DAR species will elute at different salt concentrations.

    • Collect fractions containing the desired DAR species.

  • Size Exclusion Chromatography (SEC):

    • Pool the desired fractions from HIC.

    • Concentrate the pooled fractions if necessary.

    • Equilibrate the SEC column with the final formulation buffer.

    • Load the ADC solution onto the SEC column to remove any remaining aggregates and unreacted small molecules.

    • Collect the monomeric ADC peak.

  • Final Formulation:

    • Perform a final buffer exchange and concentration step using TFF into the desired formulation buffer.

    • Filter the final ADC product through a 0.22 µm sterile filter into sterile containers.

Protocol 6: Analytical Characterization of the ADC

Objective: To assess the critical quality attributes of the final ADC product.

Methods:

  • DAR and Drug Distribution Analysis (HIC):

    • Inject the final ADC onto an analytical HIC column.

    • Use a decreasing salt gradient to separate species with different DARs.

    • Calculate the average DAR and the percentage of each DAR species from the peak areas.

  • Purity and Aggregation Analysis (SEC):

    • Inject the final ADC onto an analytical SEC column.

    • Determine the percentage of monomer, aggregates, and fragments.

  • Identity and Intact Mass Analysis (LC-MS):

    • Use a high-resolution mass spectrometer to confirm the identity and determine the intact mass of the different ADC species.

  • Residual Free Drug Analysis (RP-HPLC or LC-MS/MS):

    • Quantify the amount of any remaining un-conjugated drug-linker.

  • In Vitro Cell-Based Potency Assay:

    • Assess the biological activity of the ADC by determining its potency in a relevant cancer cell line.

Mandatory Visualizations

Bio-orthogonal Conjugation Figure 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Antibody Antibody DBCO_Antibody DBCO-Modified Antibody Antibody->DBCO_Antibody Lysine Conjugation DBCO_Linker DBCO-NHS Ester DBCO_Linker->DBCO_Antibody ADC Antibody-Drug Conjugate DBCO_Antibody->ADC Click Chemistry Azide_Payload Azide-Payload Azide_Payload->ADC ADC_Production_Workflow Figure 2: Scaled-Up ADC Production Workflow cluster_upstream Upstream Processing cluster_conjugation Conjugation Suite cluster_downstream Downstream Processing cluster_qc Quality Control mAb_Production mAb Production Buffer_Exchange Buffer Exchange (TFF) mAb_Production->Buffer_Exchange Antibody_Modification Antibody Modification (DBCO-NHS Ester) Buffer_Exchange->Antibody_Modification Purification_1 Intermediate Purification (TFF) Antibody_Modification->Purification_1 Conjugation Conjugation Reaction (Azide-Payload) Purification_1->Conjugation Purification_HIC Purification (HIC) Conjugation->Purification_HIC Purification_SEC Purification (SEC) Purification_HIC->Purification_SEC Final_Formulation Final Formulation (TFF) Purification_SEC->Final_Formulation Fill_Finish Sterile Filtration & Fill/Finish Final_Formulation->Fill_Finish QC_Analysis Analytical Characterization (HIC, SEC, LC-MS) Fill_Finish->QC_Analysis Optimization_Decision_Tree Figure 3: Decision Tree for Optimizing Conjugation Start Start: Initial Conjugation Run Check_DAR Is Average DAR within Target Range? Start->Check_DAR Check_Aggregation Is Aggregation Level Acceptable (<2%)? Check_DAR->Check_Aggregation Yes Adjust_Molar_Ratio Adjust DBCO-Linker/ Antibody Molar Ratio Check_DAR->Adjust_Molar_Ratio No (Low DAR) Adjust_Reaction_Time Adjust Reaction Time/ Temperature Check_DAR->Adjust_Reaction_Time No (High DAR) Optimize_Buffer Optimize Buffer Conditions (pH, Excipients) Check_Aggregation->Optimize_Buffer No Process_OK Process is Optimized Check_Aggregation->Process_OK Yes Adjust_Molar_Ratio->Start Adjust_Reaction_Time->Start Use_Hydrophilic_Linker Consider More Hydrophilic Linker (e.g., with longer PEG spacer) Optimize_Buffer->Use_Hydrophilic_Linker Use_Hydrophilic_Linker->Start

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency with DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG4-Ahx-DM1. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your antibody-drug conjugate (ADC) synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a pre-formed drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It consists of three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that enables covalent conjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.

  • PEG4 (Tetraethylene glycol): A hydrophilic spacer that enhances the solubility of the conjugate and reduces potential aggregation.

  • Ahx (6-aminohexanoic acid): An additional spacer element.

  • DM1 (Mertansine): A potent microtubule-inhibiting cytotoxic agent that induces cell death in target cancer cells.

Its primary application is the targeted delivery of the DM1 payload to cancer cells by attaching it to a monoclonal antibody that recognizes a specific tumor-associated antigen.

Q2: What is a typical Drug-to-Antibody Ratio (DAR) to expect when using this compound?

The optimal Drug-to-Antibody Ratio (DAR) is specific to each ADC and should be determined empirically. However, for many ADCs, a DAR value between 2 and 4 is often considered a good balance between therapeutic efficacy and potential toxicity. A low DAR may lead to reduced potency, while a high DAR can increase the risk of aggregation, faster clearance from circulation, and off-target toxicity.[1]

Q3: What are the most common causes of low conjugation efficiency in a SPAAC reaction with this compound?

Low conjugation efficiency with this compound can stem from several factors:

  • Suboptimal Reagent Quality: Degradation of the this compound or the azide-modified antibody can significantly reduce reaction efficiency.

  • Incompatible Buffer System: The presence of sodium azide (B81097) in reaction buffers is a common issue as it can compete with the azide on the antibody, thereby inhibiting the SPAAC reaction.[2] Buffers containing primary amines (e.g., Tris) can also interfere if the azide group was introduced via an amine-reactive linker.

  • Poor Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder the conjugation.

  • Steric Hindrance: The accessibility of the azide group on the antibody can be limited, especially if it is located in a sterically hindered region.

  • Inaccurate Quantification: Incorrect concentration measurements of the antibody or the this compound will lead to a suboptimal molar ratio.

Troubleshooting Guide for Low Conjugation Efficiency

This guide provides a systematic approach to identifying and resolving common issues encountered during the conjugation of an azide-modified antibody with this compound.

Problem Possible Cause Recommended Solution
Low or No Conjugate Formation 1. Degraded this compound: The DBCO group is sensitive to oxidation and moisture.- Use fresh or properly stored this compound. - Allow the reagent to warm to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
2. Inefficient Azide Labeling of Antibody: The initial introduction of the azide group to the antibody may have been inefficient.- Confirm the degree of azide labeling on the antibody using a suitable quantification method before proceeding with the SPAAC reaction.
3. Presence of Sodium Azide in Buffers: Sodium azide is a common preservative but will directly compete with the azide on the antibody for the DBCO group.[2]- Perform a buffer exchange using a desalting column or dialysis to remove any sodium azide from the antibody preparation. - Ensure all subsequent reaction buffers are azide-free.
4. Suboptimal Molar Ratio: An insufficient molar excess of this compound can lead to incomplete conjugation.- Optimize the molar ratio of this compound to the azide-modified antibody. A starting point of 5-10 fold molar excess of the drug-linker is often recommended.
Inconsistent Conjugation Results 1. Variable Reagent Quality: Inconsistent handling and storage of reagents.- Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles. - Store all reagents according to the manufacturer's instructions, protected from light and moisture.
2. Inaccurate Reagent Concentrations: Errors in measuring the concentrations of the antibody and/or the this compound.- Accurately determine the concentration of the azide-modified antibody using a reliable protein assay (e.g., BCA or UV-Vis at 280 nm). - Ensure the this compound stock solution is prepared accurately.
3. Variations in Reaction Conditions: Inconsistent pH, temperature, or incubation times between experiments.- Maintain consistent and optimized reaction parameters. A pH range of 7.0-8.5 and a temperature of 4°C to 37°C are typical for SPAAC reactions.[3]
Antibody Aggregation Post-Conjugation 1. High DAR: A high number of hydrophobic DM1 molecules per antibody can induce aggregation.- Reduce the molar excess of this compound during the conjugation reaction to target a lower DAR.
2. Use of Organic Co-solvents: High concentrations of DMSO or DMF used to dissolve the this compound can denature the antibody.- Keep the final concentration of the organic co-solvent in the reaction mixture to a minimum, typically below 10-15%.[4]
3. Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence antibody stability.- Screen different formulation buffers to find conditions that minimize aggregation.

Data Presentation

Table 1: Recommended Reaction Conditions for SPAAC with DBCO-Linkers

ParameterRecommended Range/ConditionRationale and Considerations
Reaction Buffers Phosphate-Buffered Saline (PBS), HEPESHEPES has been reported to result in faster kinetics in some cases. Buffers should be free of azides and primary amines.[3]
pH Range 7.0 - 8.5While SPAAC is relatively pH-insensitive, this range is generally optimal for maintaining antibody stability.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate, but lower temperatures (e.g., 4°C for overnight incubation) may be necessary for sensitive antibodies.[3]
Molar Ratio (DBCO-Drug:Azide-Ab) 5:1 to 10:1A molar excess of the drug-linker is used to drive the reaction to completion. The optimal ratio should be determined empirically.
Organic Co-solvent (e.g., DMSO) <10-15%Necessary to dissolve the hydrophobic this compound, but high concentrations can lead to antibody denaturation and aggregation.[4]
Reaction Time 4 - 24 hoursThe reaction time depends on the temperature, reactant concentrations, and the intrinsic reactivity of the specific azide and DBCO pair.

Table 2: Expected Outcomes and Characterization Data for a Typical DBCO-DM1 ADC

ParameterTypical Value/ObservationAnalytical Method
Average DAR 2 - 4HIC-HPLC, LC-MS
Conjugation Efficiency > 80% (can vary)Calculated from DAR and initial labeling
Monomer Purity > 95%SEC-HPLC
Free Drug-Linker < 1%HIC-HPLC, RP-HPLC

Note: The values presented are typical for ADCs and should be used as a guideline. The optimal DAR and conjugation efficiency will depend on the specific antibody and reaction conditions.

Experimental Protocols

Protocol 1: Conjugation of Azide-Modified Antibody with this compound

This protocol assumes the starting material is a purified, azide-functionalized antibody in an appropriate buffer.

Materials:

  • Azide-modified antibody (in azide-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution. This solution should be prepared fresh.

  • Reaction Setup:

    • In a suitable reaction vessel, dilute the azide-modified antibody to a concentration of 1-10 mg/mL with reaction buffer.

    • Add the desired molar excess (e.g., 5-10 fold) of the this compound stock solution to the antibody solution. Add the DMSO solution dropwise while gently mixing.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10-15% (v/v).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation. Protect the reaction from light.

  • Purification:

    • Proceed immediately to purification to remove unreacted this compound and any aggregates.

Protocol 2: Purification of the ADC using Size Exclusion Chromatography (SEC)

Materials:

  • Crude ADC reaction mixture

  • SEC column suitable for antibody purification

  • SEC mobile phase (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 column volumes of the SEC mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the crude ADC mixture through a 0.22 µm syringe filter to remove any precipitates.

  • Injection and Elution:

    • Inject the filtered sample onto the equilibrated SEC column.

    • Elute the sample with the SEC mobile phase at a constant flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute as the main peak, preceded by any high molecular weight aggregates and followed by the smaller, unconjugated drug-linker.

  • Fraction Collection:

    • Collect the fractions corresponding to the monomeric ADC peak.

Protocol 3: Characterization of the ADC by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes to elute the different DAR species.

    • Monitor the elution at 280 nm. Species with a higher DAR will be more hydrophobic and will have a longer retention time.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking the weighted average of the peak areas.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation (SPAAC) cluster_purification Purification cluster_characterization Characterization azide_ab Azide-Modified Antibody reaction Reaction Mixture (4-24h, RT or 4°C) azide_ab->reaction dbco_dm1 This compound dbco_dm1->reaction purify SEC or TFF reaction->purify Crude ADC hic HIC-HPLC (DAR) purify->hic Purified ADC sec SEC-HPLC (Aggregation) purify->sec ms LC-MS (Mass) purify->ms

Caption: Experimental workflow for ADC synthesis and characterization.

dm1_pathway cluster_cell Target Cancer Cell cluster_membrane cluster_cytoplasm cluster_resistance Resistance Mechanisms adc ADC (Antibody-DM1) receptor Target Antigen (e.g., HER2) adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking dm1 Released DM1 lysosome->dm1 Antibody Degradation & Payload Release microtubules Microtubules dm1->microtubules Inhibition of Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis receptor_down Antigen Downregulation receptor_down->receptor Reduces Binding lysosome_dys Lysosomal Dysfunction lysosome_dys->lysosome Impairs Release drug_efflux Drug Efflux Pumps (e.g., MDR1) drug_efflux->dm1 Exports DM1

Caption: DM1 mechanism of action and resistance pathways.

References

Technical Support Center: Improving the Solubility of DM1-Containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and aggregation issues encountered during the development of DM1-containing Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation in DM1-containing ADCs?

A1: The primary driver of solubility issues in DM1-containing ADCs is the inherent hydrophobicity of the DM1 payload.[1][2][][4] When multiple DM1 molecules are conjugated to an antibody, the resulting ADC's overall surface hydrophobicity increases, leading to self-association and aggregation to minimize the exposure of these hydrophobic patches to the aqueous environment.[1][2][5]

Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and a greater propensity for aggregation.[1][6]

  • Hydrophobic Linkers: The linker connecting DM1 to the antibody can also contribute to the overall hydrophobicity of the conjugate.[6][7]

  • Conjugation Process: Suboptimal reaction conditions, such as unfavorable pH or high concentrations of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload, can destabilize the antibody and promote aggregation.[1][8][9]

  • Formulation and Storage Conditions: Inappropriate buffer conditions (pH, ionic strength), exposure to physical stresses like temperature fluctuations, repeated freeze-thaw cycles, and high protein concentrations can all compromise ADC stability and lead to aggregation.[1][2][10]

Q2: What are the consequences of ADC aggregation?

A2: ADC aggregation can severely compromise the therapeutic potential and safety of the drug candidate.[6] Consequences include:

  • Reduced Efficacy: Aggregates may have altered antigen-binding capabilities and are often cleared from circulation more rapidly, leading to diminished therapeutic efficacy.[6][11]

  • Increased Immunogenicity: Aggregated proteins can trigger an unwanted immune response, which can lead to adverse effects and neutralization of the therapeutic.[6][11]

  • Poor Pharmacokinetics: Aggregation can lead to faster clearance, off-target uptake (e.g., by the liver), and an unfavorable pharmacokinetic profile.[5][7][12]

  • Manufacturing and Stability Challenges: Aggregation complicates manufacturing processes like purification and formulation and reduces the product's shelf-life.[13][14]

Q3: How can linker chemistry be modified to improve the solubility of a DM1-containing ADC?

A3: Modifying the linker is a highly effective strategy to improve ADC solubility. Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or charged sulfonate groups, into the linker can help mask the hydrophobicity of the DM1 payload.[][7][10] This approach increases the overall hydrophilicity of the ADC, which can reduce aggregation, improve its pharmacokinetic profile, and potentially allow for a higher DAR without compromising stability.[][7][15]

Troubleshooting Guides

Issue 1: High levels of aggregation are observed immediately after the conjugation reaction.

This is a common issue stemming from the conjugation process itself. The following troubleshooting workflow can help identify and resolve the root cause.

G start High Aggregation Post-Conjugation check_dar Step 1: Analyze DAR Is the average DAR > 4? start->check_dar reduce_dar Optimize reaction to target a lower DAR (2-4) check_dar->reduce_dar Yes check_solvent Step 2: Check Co-Solvent % Is organic solvent > 5-10%? check_dar->check_solvent No end_node Re-analyze ADC by SEC-HPLC reduce_dar->end_node reduce_solvent Minimize co-solvent concentration check_solvent->reduce_solvent Yes check_conditions Step 3: Review Reaction Conditions check_solvent->check_conditions No reduce_solvent->end_node lower_temp Perform conjugation at a lower temperature (e.g., 4°C) check_conditions->lower_temp High Temp? optimize_ph Ensure buffer pH is optimal (typically 6.5-8.0) and not near antibody's pI check_conditions->optimize_ph Suboptimal pH? lower_temp->end_node optimize_ph->end_node

Caption: Troubleshooting workflow for post-conjugation aggregation.

Possible Causes & Solutions:

  • High Drug-to-Antibody Ratio (DAR): An average DAR exceeding 4 significantly increases hydrophobicity.[1]

    • Solution: Optimize the conjugation reaction by reducing the molar ratio of the DM1-linker complex to the antibody to target a lower average DAR.[1]

  • Excessive Organic Co-solvent: High concentrations of solvents like DMSO or DMA, used to dissolve the DM1-linker, can denature the antibody.[8][9]

    • Solution: Minimize the final concentration of the organic co-solvent in the reaction mixture, typically keeping it below 5-10%.

  • Suboptimal Reaction Conditions: High temperatures or a buffer pH near the antibody's isoelectric point (pI) can compromise protein stability.[1]

    • Solution 1: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation processes.[1]

    • Solution 2: Ensure the reaction buffer pH is optimal for both conjugation chemistry (often pH 6.5-7.5 for thiol-maleimide reactions) and antibody stability (typically pH 7.2-8.0).[1][8]

Issue 2: ADC is soluble after purification but aggregates during storage or after freeze-thaw cycles.

This indicates a formulation or storage stability issue. The key is to find conditions that maintain the ADC in its monomeric state.

Possible Causes & Solutions:

  • Inadequate Formulation Buffer: The storage buffer lacks excipients that can stabilize the ADC and shield hydrophobic regions.

    • Solution: Screen different formulation buffers containing stabilizing excipients. Common excipients include surfactants (Polysorbate 20/80), sugars (sucrose, trehalose), and amino acids (arginine, glycine).[2][16]

  • Physical Stress: Freeze-thaw cycles and temperature fluctuations can denature the ADC.[1] Frost-free freezers are particularly damaging due to their temperature cycling.[2]

    • Solution: For long-term storage, flash-freeze aliquots and store at a stable ultra-cold temperature (-80°C).[2] Avoid frost-free freezers.[2] For frozen storage, the use of a cryoprotectant like sucrose (B13894) is recommended.[1]

  • High Protein Concentration: High ADC concentrations increase the probability of intermolecular interactions that lead to aggregation.[1]

    • Solution: If aggregation is concentration-dependent, consider storing the ADC at a lower concentration.[1]

Data Presentation: Impact of Formulation and Storage

Optimizing the formulation is critical for long-term stability. The tables below summarize how different factors can influence the solubility and aggregation of DM1-containing ADCs.

Table 1: Effect of Stabilizing Excipients on ADC Aggregation (Illustrative data based on common industry practices)

Excipient ClassExample ExcipientConcentration RangeMechanism of Action
Surfactants Polysorbate 20 / 800.01% - 0.1% (w/v)Prevents surface-induced aggregation and shields hydrophobic patches.[2]
Sugars Sucrose, Trehalose1% - 10% (w/v)Acts as a cryoprotectant and lyoprotectant, stabilizing protein structure.[2]
Amino Acids L-Arginine, Glycine50 - 250 mMSuppresses aggregation by raising the energy barrier for protein-protein interactions.[2]
Buffers Histidine, Citrate10 - 50 mMMaintains an optimal pH to ensure the ADC remains in its most stable conformational state.[2]

Table 2: Effect of Storage Temperature on ADC Aggregation (Hypothetical data illustrating typical stability trends)

Storage ConditionDuration% High Molecular Weight (HMW) Species
-80°C 12 Months0.6%
-20°C (Frost-Free) 6 Months3.5%
2-8°C 1 Month1.2%
25°C 1 Week5.8%

Key Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify monomeric ADC from high molecular weight (HMW) aggregates.[16]

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).

    • Mobile Phase: A physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.[16]

    • Equilibration: Equilibrate the column with at least 10 column volumes of mobile phase until a stable baseline is achieved.[2]

  • Sample Preparation:

    • Thaw the ADC sample on ice.

    • Dilute the sample to a final concentration of approximately 1 mg/mL using the mobile phase.[2]

    • Filter the sample through a 0.22 µm low-protein-binding syringe filter.[2]

  • Data Acquisition:

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.5-1.0 mL/min (isocratic elution).[1]

    • Detection: Monitor UV absorbance at 280 nm.[1]

    • Run Time: Ensure the run is long enough for all species, including the monomer and any fragments, to elute.[2]

  • Data Analysis:

    • Integrate the peak areas corresponding to HMW species (aggregates), the main monomer peak, and any low molecular weight (LMW) species (fragments).

    • Calculate the percentage of each species relative to the total integrated area.

Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess changes in the surface hydrophobicity of the ADC compared to the unconjugated antibody. An increase in hydrophobicity is often linked to a higher aggregation propensity.[10]

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system with a UV detector and a gradient-capable pump.

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).[10]

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[10]

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[10]

  • Sample Preparation:

    • Dilute the ADC and unconjugated antibody samples to ~1 mg/mL in Mobile Phase A.

  • Data Acquisition:

    • Inject the sample onto the column equilibrated in Mobile Phase A.

    • Elute the bound protein using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[10]

    • Monitor absorbance at 280 nm.[10]

  • Data Analysis:

    • Compare the retention times of the ADC species to the unconjugated antibody. A longer retention time for the ADC indicates increased hydrophobicity due to the conjugation of DM1.[10] This method can also be used to resolve species with different DARs.

Protocol 3: High-Throughput Screening of Formulation Excipients

Objective: To rapidly screen various excipients for their ability to prevent ADC aggregation under thermal stress.

G start Prepare ADC Stock in Base Formulation Buffer formulate Create Formulation Matrix in 96-well Plate by Mixing ADC with Different Excipients start->formulate prepare_excipients Prepare Concentrated Stocks of Excipients (e.g., Arginine, Sucrose, Polysorbate 20) prepare_excipients->formulate split Split Each Formulation into Two Aliquots formulate->split t0 T=0 (Baseline Analysis) split->t0 stress Stress Condition (e.g., 40°C for 2 weeks) split->stress analyze_dls Analyze All Samples by DLS (Particle Size & PDI) t0->analyze_dls stress->analyze_dls analyze_sec Confirm Top Candidates by SEC-HPLC (% HMW) analyze_dls->analyze_sec

Caption: Experimental workflow for screening formulation stabilizers.

Methodology:

  • Preparation: In a 96-well plate, create a matrix of formulations by mixing the ADC stock solution with various excipients (e.g., L-arginine, sucrose, Polysorbate 20) at different concentrations. Include a control with no added excipients.[16]

  • Stress Application: Divide each formulation into two sets. One set is for baseline (T=0) analysis, and the other is subjected to accelerated stress (e.g., incubation at 40°C for 1-2 weeks).[16]

  • Initial Analysis: After the stress period, analyze all samples using a high-throughput method like Dynamic Light Scattering (DLS) to measure changes in particle size and polydispersity index (PDI), which are indicators of aggregation.[16]

  • Confirmation: For the most promising formulations that showed minimal changes in DLS, perform quantitative analysis using SEC-HPLC to accurately determine the percentage of HMW species.[16]

  • Interpretation: Effective stabilizers are those that result in a significantly lower increase in aggregation in stressed samples compared to the control.[16]

Visualization of Solubility Enhancement

The diagram below illustrates a key strategy for improving ADC solubility: the use of hydrophilic linkers.

G cluster_0 Standard DM1-ADC cluster_1 Solubility-Enhanced DM1-ADC Ab1 Antibody DM1_2 DM1 Ab1->DM1_2 ... (High DAR) Linker1 Hydrophobic Linker Ab1->Linker1 DM1_1 DM1 Linker1->DM1_1 label_hydrophobic Exposed Hydrophobic Surfaces Promote Aggregation Ab2 Antibody DM1_4 DM1 Ab2->DM1_4 ... (High DAR) HydrophilicLinker Hydrophilic Linker (e.g., with PEG) Ab2->HydrophilicLinker DM1_3 DM1 HydrophilicLinker->DM1_3 label_hydrophilic Hydrophilic Shield Reduces Aggregation and Improves Solubility

References

Technical Support Center: Navigating the Challenges of Maytansinoid Payload Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from the hydrophobic nature of maytansinoid payloads in antibody-drug conjugates (ADCs).

Troubleshooting Guides

Problem 1: ADC Aggregation During or After Conjugation

Question: I am observing significant aggregation of my maytansinoid ADC during and after the conjugation reaction. What are the potential causes and how can I troubleshoot this issue?

Answer: ADC aggregation is a frequent challenge, primarily driven by the increased surface hydrophobicity resulting from the conjugation of maytansinoid payloads.[1][2][3] This can occur at various stages, including conjugation, purification, and storage.[1] Here is a step-by-step guide to troubleshoot aggregation:

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) A high number of hydrophobic maytansinoid molecules per antibody increases the propensity for aggregation.[1][4] Consider reducing the molar ratio of the linker-payload to the antibody during conjugation to target a lower average DAR.[1] Maytansinoid-conjugated ADCs with a DAR lower than 6 have demonstrated better tolerability.[2][4]
Hydrophobic Nature of Payload/Linker The inherent hydrophobicity of maytansinoids like DM1 and DM4 is a major contributor to aggregation.[1][2] Employing more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can effectively mitigate aggregation.[1][4][5]
Unfavorable Buffer Conditions Suboptimal buffer pH and salt concentrations can promote protein aggregation.[1][6] It is crucial to screen different buffer systems to identify conditions that maintain the solubility and stability of the ADC.[1] Aggregation can also occur if the pH is near the isoelectric point of the antibody.[6] Immobilizing the antibody on a solid support during conjugation can also prevent aggregation by keeping the antibodies physically separated.[2][6]
Presence of Organic Co-solvents Organic co-solvents (e.g., DMSO, DMA) used to dissolve the hydrophobic linker-payload can induce aggregation.[1][2] Minimize the amount of organic solvent and ensure rapid and efficient mixing when adding the linker-payload to the antibody solution.[1] Using a water-soluble linker derivative can also be a viable option.[2]

Experimental Workflow for Troubleshooting Aggregation:

G cluster_observe Observation cluster_troubleshoot Troubleshooting Steps cluster_solutions Potential Solutions observe High ADC Aggregation Observed (Post-Conjugation) dar Review Drug-to-Antibody Ratio (DAR) observe->dar High surface hydrophobicity? linker Assess Linker Hydrophilicity observe->linker buffer Optimize Buffer Conditions (pH, Salt) observe->buffer solvent Evaluate Organic Co-solvent Concentration observe->solvent reduce_dar Target Lower DAR dar->reduce_dar hydro_linker Incorporate Hydrophilic Linker (e.g., PEG) linker->hydro_linker screen_buffer Screen Buffer Systems buffer->screen_buffer min_solvent Minimize Co-solvent / Use Water-Soluble Linker solvent->min_solvent

Caption: Troubleshooting workflow for ADC aggregation.

Problem 2: Inconsistent or Low Drug-to-Antibody Ratio (DAR)

Question: My DAR values are inconsistent or lower than expected. What could be the cause, and how can I optimize the conjugation?

Answer: Achieving a consistent and optimal DAR is critical for the therapeutic efficacy and safety of an ADC. Variations can stem from several factors in the conjugation process and analytical methods.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Conjugation Reaction Suboptimal reaction conditions, including pH, temperature, or reaction time, can lead to incomplete conjugation.[1] It is important to optimize these parameters to ensure the reaction proceeds to completion.[1]
Incorrect Stoichiometry Inaccurate determination of antibody and/or linker-payload concentration can lead to incorrect molar ratios in the reaction, resulting in a DAR that deviates from the target. Ensure accurate concentration measurements of all reactants.
Linker Instability The linker itself may be unstable under the conjugation conditions, leading to degradation before it can react with the antibody. For example, thiol-maleimide linkages can be susceptible to retro-Michael reactions.[1] Consider using more stable linker chemistries.
Analytical Method Variability The analytical technique used for DAR determination can have inherent variability.[1] Commonly used methods include UV-Vis spectroscopy, Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.[1][7] Ensure that your analytical method is validated and robust.

Logical Relationship for Optimizing DAR:

G cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_output Desired Outcome antibody Antibody Concentration ratio Molar Ratio antibody->ratio linker_payload Linker-Payload Concentration linker_payload->ratio dar Consistent & Optimal DAR ratio->dar ph pH ph->dar temp Temperature temp->dar time Reaction Time time->dar

Caption: Key factors influencing the final DAR.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the hydrophobicity of maytansinoid payloads?

A1: The hydrophobicity of maytansinoids like DM1 and DM4 introduces several significant challenges in ADC development:

  • Aggregation: As detailed in the troubleshooting guide, hydrophobicity is a primary driver of ADC aggregation.[1][2][3]

  • Limited DAR: The number of hydrophobic payload molecules that can be conjugated to an antibody is restricted before aggregation and solubility issues become prohibitive.[3][4]

  • Increased Clearance: ADCs with higher DARs and increased hydrophobicity can be rapidly cleared from circulation, often through uptake by the liver.[1][4][8] This can diminish efficacy and elevate the risk of off-target toxicity.[1]

  • Manufacturing and Formulation Difficulties: The poor aqueous solubility of maytansinoids complicates conjugation processes and the development of stable, long-term formulations.[8][9]

Q2: How does the choice of linker impact the stability and efficacy of a maytansinoid ADC?

A2: The linker is a critical component that significantly influences the performance of an ADC:

  • Stability: The linker must be sufficiently stable in systemic circulation to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicities.[1] For instance, the stability of thiol-maleimide linkages can be a concern, with the potential for maytansinoid loss.[1] Disulfide linkers with increased steric hindrance have demonstrated greater stability.[10]

  • Efficacy: The linker must be designed for efficient cleavage and release of the maytansinoid payload once the ADC is internalized by the target cancer cell.[1] Non-cleavable linkers release the payload upon lysosomal degradation of the antibody, whereas cleavable linkers are designed to be cleaved by specific enzymes or conditions within the tumor microenvironment or the cell.[1]

  • Hydrophilicity: Incorporating hydrophilic moieties, such as PEG, into the linker can help to counteract the hydrophobicity of the maytansinoid payload, thereby reducing aggregation and non-specific uptake.[4][5]

Q3: What are the common off-target toxicities associated with maytansinoid ADCs, and how can they be mitigated?

A3: Maytansinoid ADCs can cause off-target toxicities, which are often related to the premature release of the payload or non-specific uptake of the ADC.[4][11] Common toxicities include hepatotoxicity and neurotoxicity.[12] Mitigation strategies include:

  • Linker Stability: Utilizing more stable linkers to minimize the premature release of the payload is a key strategy.[1]

  • Hydrophilicity: Increasing the hydrophilicity of the ADC, for example, by using PEGylated linkers, can reduce non-specific uptake and improve the safety profile.[4][5]

  • Payload Modification: Engineering the payload to be a poorer substrate for efflux pumps like P-glycoprotein (MDR1) can help overcome resistance and potentially reduce certain toxicities.[13]

  • Site-Specific Conjugation: This approach can lead to more homogeneous ADCs with a defined DAR, which can improve the therapeutic window.

Q4: What analytical techniques are essential for characterizing maytansinoid ADCs with hydrophobic payloads?

A4: A suite of analytical techniques is necessary to characterize the physicochemical properties and quality attributes of maytansinoid ADCs:

Analytical TechniquePurpose
Size-Exclusion Chromatography (SEC) To quantify high molecular weight species (aggregates) and fragments.[1][7]
Hydrophobic Interaction Chromatography (HIC) To determine the drug-to-antibody ratio (DAR) distribution and assess changes in hydrophobicity.[7][14][15]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) To determine purity, identify impurities, and, under reducing conditions, to determine the DAR.[1][7]
Mass Spectrometry (MS) To confirm the identity of the ADC, determine the DAR, and analyze the conjugation sites.[1][16]
UV-Vis Spectroscopy A straightforward method for estimating the average DAR.[1][7]
Dynamic Light Scattering (DLS) To assess the size distribution and aggregation state of the ADC in solution.[17]

Experimental Protocols

Protocol 1: General ADC Conjugation (Thiol-Maleimide Chemistry)
  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate (B84403) buffer with EDTA).

    • Partially reduce the interchain disulfides of the antibody using a reducing agent like TCEP to generate free thiol groups.

  • Linker-Payload Preparation:

    • Dissolve the maleimide-functionalized maytansinoid linker-payload (e.g., SMCC-DM1) in an organic co-solvent (e.g., DMA or DMSO).[1]

  • Conjugation Reaction:

    • Add the linker-payload solution to the reduced antibody solution with gentle mixing.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 25°C) for a specified duration.[2]

  • Purification:

    • Remove unreacted linker-payload and aggregates using methods such as Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[1]

  • Characterization:

    • Determine the DAR, percentage of aggregates, and purity using appropriate analytical techniques as listed in the table above.

Protocol 2: Quantification of Aggregates by Size-Exclusion Chromatography (SEC)
  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration in the mobile phase.[1]

  • Instrument Setup:

    • Equilibrate the SEC column with the mobile phase (e.g., phosphate-buffered saline).

    • Set the flow rate and detection wavelength (e.g., 280 nm).[1]

  • Sample Injection:

    • Inject a defined volume of the prepared sample onto the column.[1]

  • Data Acquisition:

    • Monitor the chromatogram for peaks corresponding to the monomer, aggregates (high molecular weight species), and fragments.[1]

  • Data Analysis:

    • Integrate the peak areas to quantify the percentage of monomer and aggregates.[1]

Experimental Workflow for SEC Analysis:

G start Start: ADC Sample prep Sample Preparation (Dilution in Mobile Phase) start->prep setup Instrument Setup (Column Equilibration, Flow Rate, Wavelength) prep->setup inject Sample Injection setup->inject acquire Data Acquisition (Chromatogram Monitoring) inject->acquire analyze Data Analysis (Peak Integration) acquire->analyze end End: % Monomer & % Aggregate analyze->end

Caption: Workflow for aggregate analysis by SEC.

Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Sample Preparation:

    • Dilute the ADC sample in the high-salt mobile phase (Mobile Phase A).

  • Instrument Setup:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).[18]

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[18]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[18]

    • Equilibrate the column with Mobile Phase A.

  • Sample Injection and Elution:

    • Inject the prepared sample.

    • Run a linear gradient from high to low salt concentration to elute the different ADC species.[18]

  • Data Acquisition:

    • Monitor the absorbance at 280 nm.[18]

  • Data Analysis:

    • The different peaks in the chromatogram correspond to ADC species with different numbers of conjugated maytansinoids. Integrate the peak areas to determine the relative abundance of each species and calculate the average DAR.

References

DBCO-PEG4-Ahx-DM1 stability issues in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG4-Ahx-DM1. This resource is designed for researchers, scientists, and drug development professionals to address technical challenges related to the use of this antibody-drug conjugate (ADC) linker payload, with a specific focus on its stability in plasma.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a pre-formed drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It consists of four key components:

  • DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) derivative that enables copper-free "click chemistry" for conjugation to an azide-modified antibody. This reaction is known for its high efficiency and biocompatibility.[1][2][3][4][5]

  • PEG4 (Polyethylene glycol, 4 units): A short polyethylene (B3416737) glycol spacer that enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[6][7][][9]

  • Ahx (Aminohexanoic acid): A linear spacer that provides additional distance between the antibody and the payload.

  • DM1 (Mertansine): A potent microtubule inhibitor derived from maytansine.[10][11] It is a highly cytotoxic agent used as the "warhead" in several ADCs.[10]

Q2: What is the primary concern regarding the stability of ADCs like those made with this compound in plasma?

A2: The primary concern for any ADC in plasma is the premature release of its cytotoxic payload before it reaches the target tumor cells.[12][][14][][16] This can lead to two major issues:

  • Increased Off-Target Toxicity: The highly potent, free DM1 payload can harm healthy, rapidly dividing cells, causing systemic toxicity.[17][18]

  • Reduced Therapeutic Efficacy: If the payload is released prematurely, less of the potent drug reaches the target cancer cells, which can compromise the anti-tumor efficacy of the ADC.[17]

Q3: How stable is the DBCO-azide linkage in plasma?

A3: The triazole ring formed by the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide (B81097) group is generally considered to be highly stable in biological systems, including plasma.[2][4] This type of "click chemistry" conjugation is bio-orthogonal, meaning the reactive groups (DBCO and azide) do not typically interact with native biological functionalities.[4][5]

Q4: Can the PEG4 or Ahx linkers be degraded in plasma?

A4: Polyethylene glycol (PEG) and aminohexanoic acid (Ahx) are generally stable in plasma and are not typically susceptible to enzymatic cleavage.[6] The PEG component is known to protect against enzymatic degradation and can prolong the circulation half-life of the conjugate.[6][7]

Q5: What are the potential mechanisms of DM1 release from a this compound-based ADC in plasma?

A5: While the DBCO-azide and PEG-Ahx components are generally stable, premature payload release can still occur through other mechanisms, although less likely with this specific linker chemistry compared to others like disulfide or hydrazone linkers.[14] Potential, though less common, points of instability could be the linkage between the Ahx spacer and the DM1 payload, depending on the specific chemistry used to attach DM1. However, linkers in modern ADCs are generally designed for high plasma stability.[12][]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with ADCs constructed using this compound.

Observed Issue Potential Cause Troubleshooting Steps
High levels of free DM1 detected in plasma stability assays. 1. Suboptimal Conjugation: Incomplete removal of unconjugated this compound after the click reaction. 2. ADC Aggregation: Hydrophobicity of the DM1 payload, especially at high Drug-to-Antibody Ratios (DAR), can lead to aggregation and subsequent clearance or non-specific release.[17] 3. Assay-Related Artifacts: The analytical method (e.g., LC-MS) may be causing dissociation of the drug-linker from the antibody.1. Optimize Purification: Ensure rigorous purification of the ADC post-conjugation using methods like size-exclusion chromatography (SEC) or affinity chromatography to remove all traces of free drug-linker. 2. Characterize DAR and Aggregation: Determine the average DAR and percentage of aggregation using techniques like Hydrophobic Interaction Chromatography (HIC) and SEC. Consider optimizing the conjugation reaction to achieve a lower, more homogenous DAR. 3. Method Validation: Validate the analytical method to ensure that the sample preparation and analysis steps do not induce payload release. Include control samples of the ADC in buffer to compare with plasma samples.[9]
Rapid decrease in average DAR over time in plasma. 1. Linker Instability: Although unlikely for this linker type, there could be an unknown susceptibility to plasma enzymes. 2. Deconjugation: This could be indicative of a genuine stability issue.1. Comparative Stability Studies: Perform plasma stability assays in parallel with plasma from different species (e.g., human, mouse, rat) as enzyme profiles can differ.[19][20] For instance, some linkers are stable in human plasma but not in rodent plasma.[14][19] 2. Control Experiments: Incubate the ADC in buffer (e.g., PBS) alongside the plasma samples. A stable DAR in buffer but a decreasing DAR in plasma points to plasma-specific instability.[9][20]
Inconsistent results between different batches of ADCs. 1. Variability in DAR: Different batches may have different average DARs and distributions, which can affect stability.[12] 2. Conjugation Site: If using random conjugation to lysine (B10760008) residues, the location of the linker can influence stability.1. Strict Quality Control: Implement stringent quality control for each batch, including DAR measurement, aggregation analysis, and free drug quantification. 2. Site-Specific Conjugation: If possible, consider site-specific conjugation methods to produce more homogenous ADCs.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the in vitro plasma stability of an ADC.

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • Test ADC (conjugated with this compound)

  • Frozen plasma from relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Sample collection tubes

  • Dry ice/ethanol bath or -80°C freezer

  • Analytical instruments (e.g., LC-MS/MS, ELISA)[14][21]

Procedure:

  • ADC Incubation: Thaw the plasma at 37°C. Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare a control sample by diluting the ADC in PBS to the same final concentration.[9]

  • Incubation: Incubate all samples at 37°C with gentle agitation.[12][20]

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).[9]

  • Sample Quenching: Immediately snap-freeze the collected aliquots in a dry ice/ethanol bath and store them at -80°C until analysis to prevent further degradation.[9][22][23]

  • Sample Analysis: Analyze the samples to determine the average DAR or the concentration of free payload.

Analytical Methods for Sample Analysis:

  • LC-MS for Average DAR Measurement:

    • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.[9][24]

    • Elution and Reduction: Elute the captured ADC and, if necessary, reduce the interchain disulfide bonds to separate the heavy and light chains.

    • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the DAR. A decrease in the average DAR over time indicates payload loss.[9][21][24]

  • ELISA for Total and Conjugated Antibody:

    • Use a sandwich ELISA to measure the concentration of total antibody and antibody-conjugated drug over time.[12][14] This can help calculate the degree of drug loss.

  • LC-MS/MS for Free Payload Quantification:

    • Protein Precipitation: Precipitate proteins in the plasma samples using an organic solvent (e.g., acetonitrile).

    • Supernatant Collection: Collect the supernatant containing the free payload after centrifugation.

    • Quantification: Quantify the concentration of the free payload using a validated LC-MS/MS method with a standard curve.[14][25]

Data Analysis:

  • Plot the average DAR or the percentage of intact ADC against time for each sample.

  • Calculate the percentage of payload loss at each time point relative to the initial (T=0) measurement.

  • Determine the half-life (t1/2) of the ADC in plasma to quantify its stability.[16]

Visualizations

G cluster_0 ADC Plasma Stability Troubleshooting A High Free DM1 in Plasma D 1. Unconjugated Drug-Linker 2. ADC Aggregation 3. Assay Artifacts A->D Check for B Rapid Decrease in DAR F 1. Linker Instability 2. Deconjugation B->F Check for C Inconsistent Batch Results H 1. DAR Variability 2. Conjugation Site Heterogeneity C->H Check for E Optimize Purification Characterize DAR/Aggregation Validate Analytical Method D->E Solutions G Comparative Species Study Buffer vs. Plasma Control F->G Solutions I Strict QC Site-Specific Conjugation H->I Solutions

Caption: Troubleshooting logic for this compound stability issues.

G cluster_workflow In Vitro Plasma Stability Assay Workflow prep 1. ADC Incubation (Plasma & PBS at 37°C) sampling 2. Time-Point Sampling (e.g., 0-144h) prep->sampling quench 3. Snap-Freeze & Store (-80°C) sampling->quench analysis 4. Sample Analysis quench->analysis dar DAR Measurement (LC-MS) analysis->dar free_drug Free Payload Quantification (LC-MS/MS) analysis->free_drug data_analysis 5. Data Analysis (DAR vs. Time, Half-life) dar->data_analysis free_drug->data_analysis

Caption: Experimental workflow for in vitro plasma stability assessment.

References

Technical Support Center: Navigating Off-Target Toxicity of DM1-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target toxicities associated with DM1-based antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity observed with DM1-based ADCs?

A1: Off-target toxicity of DM1-based ADCs can arise from several mechanisms:

  • Premature Payload Release: The linker connecting DM1 to the antibody can be unstable in systemic circulation, leading to the premature release of the cytotoxic payload and causing damage to healthy tissues.[1][2][3]

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy cells, leading to unintended ADC binding and toxicity in normal tissues.[1][4]

  • Antigen-Independent Uptake: Healthy cells, particularly those of the reticuloendothelial system (e.g., liver and spleen), can take up ADCs through non-specific mechanisms like pinocytosis.[1][5] The mannose receptor has also been implicated in the hepatic uptake of ADCs.[2][5]

  • Payload-Mediated Off-Target Binding: The DM1 payload itself can mediate binding to other cell surface proteins. For instance, DM1 has been shown to bind to cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity in an antigen-independent manner.[1][6]

Q2: How does the choice of linker influence the off-target toxicity of DM1?

A2: The linker is a critical component that dictates the stability and payload release mechanism of an ADC, significantly impacting off-target toxicity.[7]

  • Non-Cleavable Linkers: These linkers, such as the SMCC linker in Trastuzumab emtansine (T-DM1), are highly stable in circulation.[2][7] The payload is released only after the antibody is degraded within the lysosome of the target cell. The resulting metabolite, Lysine-SMCC-DM1, is charged and has low membrane permeability, which minimizes the bystander effect and reduces off-target toxicities.[7][8]

  • Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers in the tumor microenvironment, such as low pH or the presence of certain enzymes like cathepsins.[7] While they can offer superior efficacy through a bystander effect, they may also lead to premature payload release in circulation if not designed for high specificity to the tumor environment.[2]

Q3: What is the "bystander effect" and how does it relate to DM1's off-target toxicity?

A3: The bystander effect is the ability of a released ADC payload to diffuse out of the target cancer cell and kill neighboring cells, including antigen-negative cancer cells.[7] For DM1, the potential for a bystander effect is determined by the properties of the released payload.[7] When delivered via a non-cleavable linker, the resulting Lysine-SMCC-DM1 metabolite is not membrane-permeable and therefore has a minimal bystander effect.[7] This lack of a bystander effect is a key reason for the comparatively lower off-target toxicity of T-DM1.[7] However, ADCs with cleavable linkers can release membrane-permeable payloads, which can enhance the bystander effect but also increase the risk of off-target toxicity to nearby healthy tissues.[2]

Q4: What are the common types of toxicities associated with DM1-based ADCs?

A4: Based on preclinical and clinical data, the most common toxicities associated with DM1-based ADCs include:

  • Hepatotoxicity: Elevated liver enzymes are a frequent finding.[1][2]

  • Thrombocytopenia: A decrease in platelet count is a common hematologic toxicity.[1][2]

  • Peripheral Neuropathy: Nerve damage is a known side effect of microtubule-disrupting agents like DM1.[1][3][9]

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea have been reported.[1]

Q5: Can modifying the hydrophilicity of the ADC reduce toxicity?

A5: Yes. The DM1 payload is hydrophobic, which can lead to ADC aggregation.[7][9] This aggregation can result in a poor pharmacokinetic profile and increased off-target toxicity.[7] Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or sulfonate groups, can increase the overall hydrophilicity of the ADC. This can reduce aggregation, improve pharmacokinetics, and potentially overcome multidrug resistance by creating a payload metabolite that is a poor substrate for MDR1 efflux pumps.[7]

Troubleshooting Guides

Issue 1: High in vivo toxicity and a narrow therapeutic window are observed in preclinical models.
Possible CauseTroubleshooting Steps
Premature release of the DM1 payload due to an unstable linker. [1][7]Evaluate Linker Stability: Assess the stability of the linker in plasma.[1] Switch to a Non-Cleavable Linker: If using a cleavable linker, consider a more stable, non-cleavable alternative like SMCC.[7] Optimize Cleavable Linker Design: If a bystander effect is desired, ensure the cleavable linker is highly specific to the tumor microenvironment (e.g., enzyme-cleavable linkers specific for tumor-associated proteases).[7]
ADC aggregation leading to a poor pharmacokinetic profile. [7]Incorporate Hydrophilic Linkers: Introduce hydrophilic moieties like PEG into the linker to improve solubility and reduce aggregation.[7] Employ Site-Specific Conjugation: Use site-specific conjugation methods to produce a homogeneous ADC with a defined drug-to-antibody ratio (DAR), avoiding highly-loaded, aggregation-prone species.[7]
"On-target, off-tumor" toxicity due to target expression in vital organs. [1]Evaluate Target Expression in Normal Tissues: Use immunohistochemistry (IHC) to assess the expression of the target antigen in normal tissues of the animal model.[1] Modulate Antibody Affinity: Engineer the antibody to have a lower affinity for the target, potentially reducing binding to cells with low antigen density.[3]
Issue 2: High cytotoxicity is observed in antigen-negative cells in vitro.
Possible CauseTroubleshooting Steps
Premature cleavage of the linker in the cell culture medium. [1]Perform a Linker Stability Assay: Assess the stability of the ADC in the specific cell culture medium used.[1]
Non-specific uptake of the ADC by the cells. [1]Use a Lower ADC Concentration: Titrate the ADC to the lowest effective concentration.[1] Include a Non-Targeting ADC Control: Use an ADC with the same linker and payload but an antibody that does not bind to the cells to assess non-specific uptake.
A strong "bystander effect" from a small population of contaminating antigen-positive cells. [1]Ensure Purity of the Cell Line: Verify the homogeneity of the antigen-negative cell line.[1] Conduct a Bystander Effect Assay: Quantify the extent of the bystander effect to understand its contribution to the observed toxicity.[1]
Issue 3: Inconsistent results are observed between different experimental batches of the ADC.
Possible CauseTroubleshooting Steps
Variation in the drug-to-antibody ratio (DAR) between batches. [1]Characterize Each New Batch: Determine the DAR and aggregation state for every new batch of ADC produced.[1]
Degradation of the ADC during storage. [1]Follow Recommended Storage Conditions: Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.[1][10]
Inconsistent cell culture conditions. [1]Standardize Cell Culture Parameters: Maintain consistent cell passage number, seeding density, and other culture parameters.[1]

Experimental Methodologies

Experimental Protocol 1: In Vitro Linker Stability Assay

Objective: To evaluate the stability of the DM1-based ADC and the rate of payload release in plasma.

Methodology:

  • Incubate the DM1-ADC at a concentration of 100 µg/mL in plasma (human or mouse) at 37°C.[1]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 96 hours).

  • Separate the intact ADC from the released payload using a suitable method like affinity chromatography.[1]

  • Quantify the amount of conjugated DM1 and free DM1 using LC-MS/MS.[1]

  • Calculate the percentage of intact ADC remaining at each time point to determine the stability profile.

Experimental Protocol 2: Bystander Effect Co-Culture Assay

Objective: To determine if the DM1 payload released from antigen-positive cells can kill neighboring antigen-negative cells.

Methodology:

  • Co-culture antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) cancer cells.[7] To distinguish between the two populations, one cell line can be labeled with a fluorescent marker (e.g., GFP).[1]

  • Treat the co-culture with the DM1-ADC for a specified period (e.g., 72-96 hours).[7] Include controls such as untreated cells, cells treated with a non-targeting ADC, and free DM1.[7]

  • Assess the viability of each cell population separately using a method that can distinguish between them (e.g., flow cytometry based on the fluorescent marker).[7]

Experimental Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the presence of aggregates in an ADC preparation.

Methodology:

  • System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[11]

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase. Analyze the unconjugated antibody as a control.[11]

  • Injection: Inject 10-20 µL of the prepared sample onto the column.[11]

  • Elution: Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min.[11]

  • Data Analysis: Monitor the eluate at 280 nm. Aggregates will elute earlier than the monomeric ADC. Integrate the peak areas to determine the percentage of monomer, aggregate, and fragment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DM1_Mechanism_of_Action DM1 Mechanism of Action cluster_cell Cell Microtubules Microtubules Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Inhibits assembly G2/M_Arrest G2/M_Arrest Mitotic_Spindle->G2/M_Arrest Disrupts formation Apoptosis Apoptosis G2/M_Arrest->Apoptosis Induces DM1 DM1 DM1->Microtubules Binds to tubulin

Caption: DM1 binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis.

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release cluster_workflow Cellular Uptake and Processing ADC_Binding 1. ADC binds to target antigen Internalization 2. Receptor-mediated endocytosis ADC_Binding->Internalization Endosome 3. Formation of early endosome Internalization->Endosome Lysosome 4. Fusion with lysosome Endosome->Lysosome Degradation 5. Antibody degradation Lysosome->Degradation Payload_Release 6. DM1 payload release Degradation->Payload_Release

Caption: Workflow of ADC internalization, trafficking, and subsequent release of the DM1 payload within the target cell.

Troubleshooting_Logic Troubleshooting Logic for High In Vivo Toxicity High_Toxicity High In Vivo Toxicity Observed Linker_Stability Assess Linker Stability High_Toxicity->Linker_Stability Aggregation Analyze ADC Aggregation High_Toxicity->Aggregation Target_Expression Evaluate Off-Tumor Target Expression High_Toxicity->Target_Expression Unstable_Linker Unstable Linker Linker_Stability->Unstable_Linker If unstable High_Aggregation High Aggregation Aggregation->High_Aggregation If high Off_Tumor_Binding Significant Off-Tumor Binding Target_Expression->Off_Tumor_Binding If present Modify_Linker Modify Linker Design Unstable_Linker->Modify_Linker Improve_Formulation Improve Formulation/ Use Hydrophilic Linker High_Aggregation->Improve_Formulation Re-evaluate_Target Re-evaluate Target/ Modulate Affinity Off_Tumor_Binding->Re-evaluate_Target

Caption: A logical workflow for troubleshooting unexpectedly high in vivo toxicity with DM1-based ADCs.

References

Technical Support Center: Purification of Hydrophobic Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydrophobic Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hydrophobic ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with hydrophobic ADCs?

A1: The conjugation of hydrophobic linkers and payloads to an antibody significantly increases its overall hydrophobicity, leading to several key purification challenges:

  • Aggregation: Increased hydrophobicity is a primary driver of ADC aggregation. Aggregates can form during the conjugation reaction, the purification process, or upon storage, potentially impacting the efficacy and safety of the ADC.[1][][3][4]

  • Low Recovery: Hydrophobic ADCs can bind strongly and sometimes irreversibly to chromatography resins, resulting in low product recovery.[1][5] The high salt concentrations often used in techniques like Hydrophobic Interaction Chromatography (HIC) can also induce precipitation, further reducing the yield.[1]

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process typically yields a heterogeneous mixture of ADC species with varying numbers of drug-linkers attached (different DAR values). Separating these species to obtain a homogeneous product with a specific DAR is a significant challenge due to their similar physicochemical properties.[1][]

Q2: Which chromatography techniques are most commonly used for purifying hydrophobic ADCs?

A2: The most prevalent chromatography techniques for the purification and analysis of hydrophobic ADCs are:

  • Hydrophobic Interaction Chromatography (HIC): This is the gold-standard method for separating ADC species based on their hydrophobicity and is particularly effective for resolving different DAR species.[1][7][8]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities, such as unconjugated drug-linkers.[1][9]

  • Reversed-Phase Chromatography (RPC): While often denaturing, RPC is a powerful analytical tool for assessing ADC purity and characterizing DAR heterogeneity.[1][10]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the purification of hydrophobic ADCs?

A3: The DAR is a critical factor influencing ADC purification. A higher DAR leads to increased overall surface hydrophobicity of the ADC.[11][12] This heightened hydrophobicity strengthens the intermolecular attractive forces, increasing the propensity for aggregation.[4][12] During HIC, higher DAR species are more retained and elute later, allowing for their separation.[11] However, very high DAR species can be challenging to elute, leading to low recovery.

Q4: What are some strategies to prevent ADC aggregation during purification and storage?

A4: Preventing aggregation is crucial for maintaining the quality of ADCs. Strategies include:

  • Optimization of Formulation: The use of stabilizing excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, histidine) in the formulation buffer can prevent aggregation.[][13][14]

  • Control of Process Parameters: Minimizing physical and thermal stress during processing is important. This includes gentle mixing, avoiding repeated freeze-thaw cycles, and maintaining an optimal pH and temperature.[3][13][15]

  • Molecular Engineering: Incorporating more hydrophilic linkers or payloads in the ADC design can reduce overall hydrophobicity.[][3] Site-specific conjugation can lead to more homogeneous ADCs with a lower tendency to aggregate.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of hydrophobic ADCs.

Issue 1: High Levels of Aggregation Detected by SEC

Potential Causes Troubleshooting Solutions
High ADC Hydrophobicity Redesign the ADC with more hydrophilic linkers (e.g., containing PEG).[][3] Optimize the conjugation to achieve a lower DAR.
Suboptimal Buffer Conditions Screen different buffer systems and pH values. Avoid the isoelectric point (pI) of the antibody where solubility is minimal.[4][14] Add stabilizing excipients like polysorbates, sugars, or amino acids to the formulation.[][13]
Physical and Thermal Stress Minimize freeze-thaw cycles by preparing single-use aliquots.[15] Avoid vigorous shaking or vortexing.[13][15] Ensure proper storage at recommended temperatures.[13]
High Protein Concentration Perform conjugation and purification steps at a lower antibody concentration to reduce intermolecular interactions.[12]

Issue 2: Low ADC Recovery During HIC Purification

Potential Causes Troubleshooting Solutions
Strong Hydrophobic Interactions with Resin Use a weaker lyotropic salt in the mobile phase (e.g., NaCl instead of ammonium (B1175870) sulfate) or a lower starting salt concentration.[1] Employ a shallower elution gradient.[1] Select a HIC resin with lower hydrophobicity.
ADC Precipitation at High Salt Concentrations Perform load solubility screening to determine the optimal salt concentration for binding without precipitation.[16] Dilute the sample before loading onto the column.
Irreversible Binding to the Column Add a small percentage of a non-polar organic solvent (e.g., isopropanol) to the mobile phase to disrupt strong hydrophobic interactions.[17] Consider using a different, less hydrophobic HIC resin.

Issue 3: Poor Resolution of DAR Species by HIC

Potential Causes Troubleshooting Solutions
Suboptimal Elution Gradient Decrease the slope of the gradient to improve separation.[1] Consider using a step gradient, which can sometimes provide better resolution for specific DAR species.[1][18]
Inappropriate HIC Resin Screen different HIC resins with varying ligand densities and base matrices to find one with sufficient selectivity for your ADC.[19][20]
High Flow Rate Reduce the flow rate to increase the interaction time between the ADC and the resin, which can lead to better separation.[1]
Mobile Phase Composition Optimize the pH of the mobile phase, as it can affect the surface charge of the ADC and its interaction with the stationary phase.[17] Adjust the type and concentration of the salt in the mobile phase.

Experimental Protocols

Protocol 1: HIC for ADC Purification and DAR Separation

Objective: To separate an ADC mixture into its constituent DAR species based on hydrophobicity.

Materials:

  • HIC Column (e.g., Tosoh TSKgel Butyl-NPR)[15]

  • HPLC or FPLC system

  • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate (B86663), pH 7.0[16]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0[16]

  • HIC Load Diluent: 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0[16]

  • ADC Sample

Procedure:

  • Sample Preparation: Adjust the ADC sample to a final concentration of 0.5 M ammonium sulfate using the HIC Load Diluent.[1] Centrifuge the sample to remove any precipitate.

  • Column Equilibration: Equilibrate the HIC column with 5 column volumes (CV) of 33.3% Mobile Phase B (which corresponds to a starting condition of approximately 0.67 M ammonium sulfate).[16]

  • Sample Loading: Inject the prepared ADC sample onto the equilibrated column.

  • Wash: Wash the column with 5 CV of the equilibration buffer to remove any unbound material.

  • Elution: Apply a linear gradient from 33.3% to 100% Mobile Phase B over 30 CV to elute the bound ADC species.[1] Higher DAR species will elute later due to their increased hydrophobicity.

  • Column Cleaning and Storage: Clean the column with 3 CV of 0.5 N NaOH, followed by storage in 20% Ethanol.[16]

Protocol 2: SEC for Aggregate Analysis

Objective: To quantify the amount of high molecular weight aggregates in an ADC sample.

Materials:

  • SEC Column (e.g., TSKgel G3000SWxl)[15]

  • HPLC or FPLC system

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4. For hydrophobic ADCs, the addition of 10-15% isopropanol (B130326) may be necessary to minimize secondary interactions.[17][21]

  • ADC Sample

Procedure:

  • Sample Preparation: Dilute the ADC sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[1] Filter the sample through a 0.22 µm low-protein-binding filter.

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Isocratic Elution: Elute the sample isocratically with the mobile phase. Aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.[1]

  • Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation.

Visualizations

ADC_Purification_Workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Conjugation Antibody + Drug-Linker Conjugation Reaction HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) Conjugation->HIC Crude ADC Mixture SEC Size Exclusion Chromatography (SEC) (Aggregate Removal) HIC->SEC DAR Fractions Analysis Characterization (SEC, HIC, RPC, MS) SEC->Analysis Purified Monomeric ADC

Caption: Experimental workflow for hydrophobic ADC purification.

Troubleshooting_Aggregation Start High Aggregation Observed by SEC Check_Hydrophobicity Assess ADC Hydrophobicity Start->Check_Hydrophobicity High_Hydrophobicity High Check_Hydrophobicity->High_Hydrophobicity Low_Hydrophobicity Low Check_Hydrophobicity->Low_Hydrophobicity Redesign_ADC Redesign ADC: - Hydrophilic Linker - Lower DAR High_Hydrophobicity->Redesign_ADC Check_Formulation Evaluate Formulation (Buffer, pH, Excipients) Low_Hydrophobicity->Check_Formulation Redesign_ADC->Check_Formulation Suboptimal_Formulation Suboptimal Check_Formulation->Suboptimal_Formulation Optimal_Formulation Optimal Check_Formulation->Optimal_Formulation Optimize_Formulation Optimize Formulation: - Screen Buffers/pH - Add Stabilizers Suboptimal_Formulation->Optimize_Formulation Check_Handling Review Handling & Storage Optimal_Formulation->Check_Handling Optimize_Formulation->Check_Handling Harsh_Handling Harsh Check_Handling->Harsh_Handling Gentle_Handling Gentle Check_Handling->Gentle_Handling Improve_Handling Implement Gentle Handling: - Minimize Freeze-Thaw - Avoid Agitation Harsh_Handling->Improve_Handling End Aggregation Minimized Gentle_Handling->End Improve_Handling->End

Caption: Troubleshooting decision tree for ADC aggregation.

References

Technical Support Center: DBCO-PEG4-Ahx-DM1 Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the DBCO-PEG4-Ahx-DM1 antibody-drug conjugate (ADC) linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

The this compound is a drug-linker conjugate used in the development of ADCs. It consists of three main components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that enables covalent conjugation to an azide-modified antibody via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it does not interfere with native biological processes.

  • PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that can enhance the solubility of the ADC and reduce steric hindrance during conjugation.

  • Ahx (Aminohexanoic acid): Another spacer component.

  • DM1 (Mertansine): A potent microtubule inhibitor that serves as the cytotoxic payload to kill cancer cells.

Q2: How stable is the DBCO linker under typical experimental conditions?

The triazole ring formed by the reaction of DBCO and an azide (B81097) is generally considered highly stable under a wide range of physiological conditions. However, the DBCO group itself can be susceptible to degradation under certain conditions. For instance, DBCO-modified antibodies may lose 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C. For long-term storage, it is advisable to avoid azide- and thiol-containing buffers.[1] The DBCO ring can also degrade under acidic conditions.[2]

Q3: What are the common causes of low yield or failure in conjugation reactions with this compound?

Low or no product yield is a frequent issue in DBCO-azide click chemistry.[3] Potential causes include:

  • Degraded Reagents: The DBCO group can degrade if not stored or handled properly. It is recommended to store DBCO reagents as a solid at -20°C and to prepare aqueous solutions fresh before use.[2]

  • Incorrect Concentrations: The concentration of either the azide-modified antibody or the DBCO-linker-drug may be incorrect.

  • Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the conjugation reaction. Reactions are generally more efficient at higher concentrations and temperatures (ranging from 4-37°C).[1]

  • Presence of Inhibitors: Buffers containing sodium azide (NaN₃) will react with the DBCO group and inhibit the desired conjugation.[2][4]

Q4: Can the DBCO group react non-specifically with other molecules?

While the DBCO-azide reaction is highly specific, the DBCO group itself is hydrophobic and can interact non-specifically with hydrophobic regions of proteins, which may lead to non-specific binding.[1] Additionally, there have been reports of DBCO reagents reacting with free thiol groups, such as those in cysteine residues of proteins.[2]

Troubleshooting Guides

Issue 1: Low or No Conjugate Formation
Potential Cause Recommended Solution
Degraded this compound Store the reagent as a solid at -20°C, protected from light and moisture. Prepare solutions in anhydrous DMSO or DMF immediately before use.[2][5][6]
Inactive Azide-Modified Antibody Confirm the successful introduction of azide groups onto the antibody using an appropriate analytical method.
Suboptimal Reaction Conditions Optimize the molar ratio of the DBCO-linker-drug to the antibody (a 2-5 fold molar excess of the azide molecule is often recommended).[7] Increase the reaction time and/or temperature (incubate for 2-4 hours at room temperature or overnight at 4°C).[2] Ensure the reaction buffer is free of azides and primary amines (if using an NHS ester for conjugation).[8]
Steric Hindrance The PEG4 spacer is designed to reduce steric hindrance, but if conjugation is still low, consider a longer PEG spacer if available.
Issue 2: High Levels of Aggregation
Potential Cause Recommended Solution
Hydrophobic Interactions The DBCO group and the DM1 payload can increase the hydrophobicity of the ADC, leading to aggregation.[1] The PEG4 spacer helps to mitigate this, but if aggregation is observed, consider including a non-ionic detergent (e.g., 0.01% Tween-20) in the final formulation.
High Drug-to-Antibody Ratio (DAR) A high DAR can increase the propensity for aggregation. Optimize the conjugation reaction to achieve a lower, more controlled DAR.
Inappropriate Buffer Conditions Ensure the final ADC is in a buffer that is optimal for its stability. This may require buffer exchange after conjugation.
Issue 3: Premature Payload Release in Plasma
Potential Cause Recommended Solution
Linker Instability While the triazole linkage is very stable, other parts of the linker could be susceptible to enzymatic or chemical cleavage in plasma.
Measurement of Payload Release Conduct an in vitro plasma stability assay to quantify the rate of DM1 release. This is typically done by incubating the ADC in plasma from relevant species (e.g., human, mouse) at 37°C over a time course.[8]
Analytical Methods Use analytical techniques such as ELISA or LC-MS to measure the change in average DAR over time or to quantify the amount of free DM1 in the plasma.[8]

Data Presentation

Table 1: General Stability of DBCO-PEG4 Linker under Various Conditions
Condition Temperature Duration Remaining Integrity (%) Notes
PBS, pH 5.0 25°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.
PBS, pH 7.4 4°C48 hours>95%Optimal for short-term storage of working solutions.
PBS, pH 7.4 25°C24 hours90 - 95%Demonstrates good stability at room temperature for typical reaction times.
PBS, pH 7.4 37°C24 hours80 - 85%Increased temperature leads to accelerated degradation.
PBS, pH 8.5 25°C24 hours90 - 95%Generally stable.

Note: Data is for a DBCO-NHCO-PEG4-acid linker and serves as a proxy for the stability of the DBCO-PEG4 portion of the this compound linker.

Table 2: Comparative in vitro Plasma Stability of ADCs with PEG4 and PEG8 Linkers
Linker Type Time Point (hours) % Payload Loss in Mouse Plasma
ADC-PEG42422%
ADC-PEG82412%

This data, from a comparative study, suggests that longer PEG chains may provide greater stability in plasma. Specific data for this compound is not available and would need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of DM1 release from the ADC in plasma.

Materials:

  • This compound conjugated ADC

  • Frozen plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • Dry ice/ethanol bath or -80°C freezer

Procedure:

  • Thaw the plasma at 37°C.

  • Dilute the ADC to a final concentration of 100 µg/mL in the plasma.

  • Prepare a control sample by diluting the ADC to the same final concentration in PBS.

  • Incubate all samples at 37°C with gentle agitation.

  • Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).

  • Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.

Analysis: The stability of the ADC can be assessed by two main methods:

  • Measuring the change in average Drug-to-Antibody Ratio (DAR): This involves isolating the ADC from the plasma, typically using immunoaffinity capture, and then analyzing the sample by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.

  • Quantifying the free DM1 payload: This involves precipitating the proteins from the plasma sample and then using LC-MS/MS to quantify the amount of free DM1 in the supernatant. An increase in free DM1 over time indicates linker cleavage.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Plasma Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Start thaw_plasma Thaw Plasma at 37°C start->thaw_plasma dilute_adc Dilute ADC in Plasma and PBS (Control) thaw_plasma->dilute_adc prepare_adc Prepare ADC Stock prepare_adc->dilute_adc incubate Incubate at 37°C dilute_adc->incubate time_points Collect Aliquots at Time Points (0, 6, 24, 48, 96, 144h) incubate->time_points freeze Snap-freeze and Store at -80°C time_points->freeze analysis_choice Choose Analysis Method freeze->analysis_choice dar_analysis DAR Analysis (LC-MS) analysis_choice->dar_analysis Measure Conjugate Stability free_drug_analysis Free DM1 Analysis (LC-MS/MS) analysis_choice->free_drug_analysis Measure Payload Release data_analysis Data Analysis and Plotting dar_analysis->data_analysis free_drug_analysis->data_analysis end End data_analysis->end troubleshooting_logic Troubleshooting Low Conjugation Yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions start Low or No Conjugation Observed check_reagents Verify Reagent Integrity & Concentration start->check_reagents degraded Degraded DBCO or Azide? check_reagents->degraded incorrect_conc Incorrect Concentration? degraded->incorrect_conc No use_fresh Use Fresh Reagents Store Properly degraded->use_fresh Yes confirm_conc Confirm Concentrations incorrect_conc->confirm_conc Yes check_conditions Assess Reaction Conditions incorrect_conc->check_conditions No suboptimal_params Suboptimal Time, Temp, or pH? check_conditions->suboptimal_params incompatible_buffer Incompatible Buffer? suboptimal_params->incompatible_buffer No optimize_params Increase Time/Temp Optimize pH suboptimal_params->optimize_params Yes change_buffer Use Azide-Free Buffer incompatible_buffer->change_buffer Yes

References

Technical Support Center: Ensuring the Stability of DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dibenzocyclooctyne (DBCO) linkers during storage. DBCO linkers are instrumental in copper-free click chemistry, a vital bioconjugation technique. However, their strained alkyne structure can be susceptible to degradation, compromising experimental outcomes. This guide offers troubleshooting advice, quantitative stability data, and detailed experimental protocols to ensure the integrity of your DBCO reagents.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the storage and handling of DBCO linkers.

Q1: What are the main causes of DBCO linker degradation?

A1: The primary degradation pathways for the DBCO group are oxidation and hydration of the strained triple bond.[1] These reactions render the DBCO group inactive and unable to participate in click chemistry reactions. Exposure to moisture, air (oxygen), strongly acidic conditions, and certain chemicals can accelerate this degradation.[1][2]

Q2: I suspect my solid DBCO reagent has degraded. What are the signs and how can I prevent this?

A2: Degradation of solid DBCO reagent may not be visually apparent. The most definitive sign is a significant decrease in conjugation efficiency. To prevent degradation of solid DBCO reagents, it is crucial to store them at -20°C or below in a desiccated environment, protected from light.[3][4] Before use, always allow the vial to warm to room temperature before opening to prevent moisture condensation on the cold solid.[3][5] For sensitive derivatives, flushing the vial with an inert gas like argon or nitrogen before resealing can provide additional protection.[3]

Q3: My DBCO stock solution is not performing as expected. How should I prepare and store stock solutions to maintain their stability?

A3: Stock solutions of DBCO linkers are significantly less stable than the solid form.[3] It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, use anhydrous-grade organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3] Store these stock solutions at -20°C for short-term (up to one month) or -80°C for longer-term storage (up to six months), protected from light and moisture.[3][6] Avoid repeated freeze-thaw cycles.[3] Aqueous working solutions are generally unstable and should be prepared immediately before use.[3]

Q4: Can I use any buffer for my conjugation reaction with DBCO linkers?

A4: No, the choice of buffer is critical. Avoid buffers containing azides, as they will react with the DBCO group, quenching its reactivity for the intended conjugation.[5][7] Also, if you are using a DBCO-NHS ester, avoid buffers with primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the NHS ester.[4][8] Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a commonly used and suitable buffer for many DBCO conjugations.[7][9]

Q5: My DBCO-protein conjugate shows reduced reactivity over time. How should I store the conjugate?

A5: DBCO-modified proteins can lose reactivity over time. For instance, a DBCO-functionalized antibody can lose 3-5% of its reactivity within four weeks when stored at 4°C or -20°C.[5][7] For long-term storage, it is recommended to store DBCO-protein conjugates at -20°C or below in an azide- and thiol-free buffer.[7] It is also best practice to aliquot the conjugate to avoid multiple freeze-thaw cycles.[7]

Q6: Are DBCO linkers compatible with reducing agents like DTT and TCEP?

A6: Caution should be exercised when using reducing agents. While Dithiothreitol (DTT) is generally considered more compatible, Tris(2-carboxyethyl)phosphine (TCEP) has been shown to cause instability of the DBCO group over a 24-hour period.[10] TCEP can also reduce azides, the reaction partners for DBCO.[10] If a reducing agent is necessary, it should be thoroughly removed before the addition of the DBCO reagent.[10]

Quantitative Data Summary: DBCO Linker Stability

The stability of DBCO linkers is influenced by storage conditions, solvent, pH, and temperature. The following tables summarize the stability of DBCO compounds under various conditions.

Table 1: Recommended Storage Conditions and Shelf Life

FormStorage TemperatureShelf Life/DurationKey Conditions
Solid-20°C≥ 12 monthsDesiccated, protected from light.[3]
Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF)-20°CUp to 1 monthProtected from moisture and light.[3][11]
Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF)-80°CUp to 6 monthsProtected from moisture and light.[3][11]
DBCO-Functionalized Antibody-20°CUp to 1 monthReactivity may decrease 3-5% over 4 weeks.[5][7]

Table 2: Stability of a DBCO-containing Molecule in Aqueous Buffers

Buffer (pH)TemperatureDurationRemaining Intact Compound (%)Notes
PBS (7.4)4°C48 hours>95%Optimal for short-term storage of working solutions.[3][9]
PBS (7.4)25°C24 hours90 - 95%Good stability for typical room temperature reactions.[3][9]
PBS (7.4)37°C24 hours80 - 85%Degradation accelerates with increased temperature.[3][9]
Aqueous (5.0)25°C24 hours85 - 90%Potential for slow degradation under acidic conditions.[3][9]

Note: Data in Table 2 is based on a representative DBCO-containing molecule and should serve as a guideline. Stability may vary depending on the specific molecular construct and buffer components.[3]

Experimental Protocols

To ensure the integrity of your DBCO linkers, in-house stability testing is recommended. The following is a general protocol for assessing the stability of a DBCO compound using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Stability Assessment of DBCO Compounds

Objective: To quantify the degradation of a DBCO-containing compound over time in a specific aqueous buffer by monitoring the decrease in the peak area of the intact compound.

Materials:

  • DBCO-containing compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 for small molecules, SEC for proteins)

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the DBCO compound in anhydrous DMSO or DMF.

  • Working Solution Preparation: Dilute the stock solution into the aqueous buffer to be tested to a final concentration suitable for HPLC analysis.

  • Incubation: Aliquot the working solution into several microcentrifuge tubes. Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take one aliquot and immediately analyze it by HPLC or flash-freeze and store at -80°C for later analysis.

  • HPLC Analysis:

    • Inject a consistent volume of each sample onto the HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength where the DBCO compound absorbs (typically around 309 nm).

  • Data Analysis:

    • Integrate the peak area of the intact DBCO compound at each time point.

    • Calculate the percentage of the remaining intact compound at each time point relative to the initial (time 0) peak area.

    • Plot the percentage of the intact compound versus time to determine the degradation rate.

Visualizations

The following diagrams illustrate the degradation pathways of the DBCO moiety and a troubleshooting workflow for preventing degradation.

Active_DBCO Active DBCO Moiety Degraded_Product Inactive/Degraded Product Active_DBCO->Degraded_Product leads to Oxidation Oxidation (e.g., exposure to air) Oxidation->Degraded_Product Hydration Hydration (presence of water) Hydration->Degraded_Product Acid Strongly Acidic Conditions Acid->Degraded_Product

Caption: Simplified degradation pathways of the DBCO moiety.

start Start: DBCO Reagent/Conjugate storage_solid Storing Solid? start->storage_solid storage_solution Storing Solution? storage_solid->storage_solution No store_solid_correct Store at -20°C Desiccated, protect from light storage_solid->store_solid_correct Yes store_solution_correct Use anhydrous solvent Store at -20°C (short-term) or -80°C (long-term) Protect from light/moisture storage_solution->store_solution_correct Yes fresh_solution Prepare fresh solution storage_solution->fresh_solution No (Recommended) warm_before_opening Warm to RT before opening store_solid_correct->warm_before_opening buffer_choice Buffer Selection warm_before_opening->buffer_choice store_solution_correct->buffer_choice fresh_solution->buffer_choice avoid_azide Avoid azide-containing buffers buffer_choice->avoid_azide avoid_amines_nhs For NHS esters, avoid primary amine buffers (Tris, glycine) buffer_choice->avoid_amines_nhs end Stable DBCO for Successful Conjugation avoid_azide->end avoid_amines_nhs->end

Caption: Troubleshooting workflow for preventing DBCO degradation.

References

Technical Support Center: Optimizing DBCO-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibenzocyclooctyne (DBCO)-Azide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO to azide (B81097) for a successful click reaction?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][2] For applications such as antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1][3]

Q2: What are the recommended temperature and duration for a DBCO-azide reaction?

A2: DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1][2][3] Higher temperatures generally lead to faster reaction rates.[1]

  • Room Temperature (20-25°C): Typical reaction times are between 2 to 12 hours.[3] Many reactions are nearly complete within 4-12 hours.[1][2]

  • 4°C: For sensitive biomolecules, the reaction can be performed overnight (12 hours or more) to maintain stability.[1][3][4]

  • 37°C: Incubation at this temperature can be used if faster kinetics are required.[3] Longer incubation times of up to 24-48 hours may be necessary for reactions with low reactant concentrations or known slow kinetics to maximize the yield.[1][3]

Q3: Which solvents and buffers are compatible with DBCO click chemistry?

A3: DBCO click chemistry is versatile and works in a variety of solvents. For bioconjugation, aqueous buffers are preferred.[3]

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is most common.[3] Other suitable non-amine-containing buffers include HEPES, MES, borate, and carbonate/bicarbonate buffers, typically within a pH range of 6.0 to 9.0.[3] Some studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS.[1][5]

  • Organic Co-solvents: If a reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the reaction mixture.[1][3] It is crucial to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.[1][6]

Q4: Can I use buffers containing sodium azide?

A4: No, you should strictly avoid buffers containing sodium azide. The azide in the buffer will react with the DBCO reagent, competing with your azide-labeled molecule and significantly reducing the efficiency of your conjugation reaction.[1][2][4][6]

Q5: How can I monitor the progress of my DBCO click reaction?

A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[6][7] The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.[6]

Troubleshooting Guide

Issue: Low or No Product Yield

This is one of the most common issues encountered in DBCO-azide click chemistry. The following guide provides potential causes and solutions.

Potential CauseRecommended Solution(s)
Reagent Integrity Verify Reagent Quality: Ensure that both the DBCO and azide-containing reagents have not degraded. Store reagents as recommended, protected from light and moisture.[2] For DBCO-NHS esters, it's best to prepare fresh solutions in anhydrous DMSO or DMF before use.[4] DBCO-functionalized antibodies can lose reactivity over time, even when stored at -20°C.[4][7]
Incorrect Concentrations Confirm Concentrations: Accurately determine the concentrations of your stock solutions. For proteins, use a reliable method like a Bradford assay or measure absorbance at 280 nm.
Suboptimal Molar Ratio Optimize Molar Excess: If yield is low, try increasing the molar excess of the less critical or more abundant component. Perform small-scale trial reactions with varying excesses (e.g., 1.5x, 3x, 5x, 10x).[1]
Insufficient Reaction Time or Temperature Increase Incubation Time/Temperature: Extend the incubation time (e.g., from 4 hours to overnight).[1] Consider increasing the reaction temperature to 37°C to accelerate the reaction rate, provided your biomolecules are stable at this temperature.[1]
Incompatible Buffer or Solvent Check Buffer Composition: Ensure your buffer is free from sodium azide and primary amines (e.g., Tris, glycine) if you are performing an NHS ester labeling step.[2] Minimize Organic Solvent: If using organic co-solvents like DMSO, keep the final concentration below 20% to prevent protein precipitation.[1]
Low Reactant Concentration Increase Reactant Concentrations: SPAAC reactions are second-order, meaning their rate depends on the concentration of both reactants.[3] If concentrations are very low (e.g., picomolar range), the reaction rate can be extremely slow.[8] Increase the concentration of reactants when possible.
Steric Hindrance Introduce a Spacer: If the reactive azide and DBCO groups are sterically hindered, consider using reagents with longer PEG linkers to increase the distance between the biomolecules.[6] The presence of a PEG linker has been shown to enhance reaction rates.[5]
Product Loss During Purification Optimize Purification Method: Choose a purification method appropriate for your conjugate (e.g., size-exclusion chromatography (SEC), HPLC, dialysis).[2][9] Ensure the chosen method effectively separates the product from unreacted starting materials without leading to product loss.

Data Presentation

Table 1: Recommended Reaction Parameters for DBCO-Azide Click Chemistry
ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)[1][3]The more abundant or less critical component should be in excess. A 1.5-3x excess is a common starting point.[1][2]
Temperature 4°C to 37°C[1][2]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1]
Reaction Time 2 to 48 hours[1]Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1] 4-12 hours is typical at room temperature.[1][2]
Solvent Aqueous Buffer (e.g., PBS, HEPES)[1]Aqueous buffer with <20% organic co-solvent (e.g., DMSO, DMF) is also suitable.[1][6] Avoid buffers containing sodium azide.[1]
pH 6.0 to 9.0[3]For NHS ester conjugations to amines, a pH of 7-9 is recommended.[2] For maleimide (B117702) conjugations to sulfhydryls, a pH of 6.5-7.5 is optimal.[2]
Table 2: Second-Order Rate Constants for Common Cyclooctynes

This table compares the reactivity of DBCO with other cyclooctynes against a standard benzyl (B1604629) azide. Higher rate constants indicate a faster reaction.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DBCO Benzyl Azide~0.6 - 1.0[10]
DIBOBenzyl Azide~0.3 - 0.7[10]
BCNBenzyl Azide~0.06 - 0.1[10]
OCTBenzyl Azide~0.0024[10]
Note: Rates can vary based on the specific derivatives, solvent, and temperature used.[10]

Experimental Protocols

Protocol 1: General DBCO-Azide Conjugation

This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.

  • Prepare Reagents:

    • If the DBCO-containing molecule is not readily soluble in an aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[1]

    • Prepare a solution of the azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, HEPES) at the desired concentration.[1]

  • Set up the Reaction:

    • Add the DBCO solution to the azide solution. A typical starting molar ratio is 1.5 to 3 equivalents of DBCO per equivalent of azide.[1][2]

  • Incubation:

    • Incubate the reaction mixture. Incubation can be performed for 4-12 hours at room temperature or overnight at 4°C.[1][6] For potentially slow reactions, consider incubating for up to 48 hours.[1]

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents.[2]

  • Validation:

    • Analyze the final product by methods such as SDS-PAGE (for proteins, expecting a band shift), mass spectrometry, or UV-Vis spectroscopy.[6]

Protocol 2: Two-Step Antibody-Oligonucleotide Conjugation

This protocol outlines the activation of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified oligonucleotide.

Part A: Antibody Activation with DBCO-NHS Ester

  • Prepare Antibody:

    • Exchange the antibody buffer to an amine-free and azide-free buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 1-10 mg/mL.[6]

  • Prepare DBCO-NHS Ester:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[4][6]

  • Activation Reaction:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[4][6] Ensure the final DMSO concentration is below 20%.[6]

    • Incubate at room temperature for 60 minutes.[4][6]

  • Quench and Purify (Optional but Recommended):

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine (B1666218) to a final concentration of 10-50 mM) and incubate for 15 minutes.[2][6]

    • Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.[2]

Part B: Click Reaction with Azide-Oligonucleotide

  • Set up Click Reaction:

    • Mix the purified DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.[4][6]

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[4][6]

  • Purification and Validation:

    • Purify the final antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., SEC, ion-exchange HPLC).[6]

    • Validate the conjugate using SDS-PAGE, which should show a higher molecular weight band compared to the unmodified antibody.[6]

Visualizations

Troubleshooting_Workflow start Low/No Yield Observed reagents 1. Verify Reagent Integrity & Concentration start->reagents conditions 2. Assess Reaction Conditions reagents->conditions Reagents OK sub_reagents Degraded DBCO/Azide? Incorrect Concentration? reagents->sub_reagents purification 3. Evaluate Purification Method conditions->purification Conditions OK sub_conditions Suboptimal Molar Ratio? Insufficient Time/Temp? Incompatible Buffer? conditions->sub_conditions success Successful Conjugation purification->success Purification OK sub_purification Product Loss During Purification? purification->sub_purification sol_reagents Use fresh reagents. Store properly. Confirm concentrations. sub_reagents->sol_reagents Yes sol_reagents->reagents Re-evaluate sol_conditions Optimize molar ratio (1.5-10x excess). Increase reaction time and/or temperature. Use compatible, azide-free buffers. sub_conditions->sol_conditions Yes sol_conditions->conditions Re-evaluate sol_purification Optimize purification method (e.g., SEC, HPLC). sub_purification->sol_purification Yes sol_purification->purification Re-evaluate

Caption: Troubleshooting workflow for low yield in DBCO click chemistry.

Experimental_Workflow start Start: Prepare Biomolecule (e.g., Antibody in PBS, pH 7.4) prep_dbco Prepare DBCO-NHS Ester (10 mM in anhydrous DMSO) activation Mix & Incubate (1 hr at Room Temp) 20-30x molar excess DBCO start->activation prep_dbco->activation quench Quench (Optional) (e.g., with Tris or Glycine) activation->quench purify_dbco Purify DBCO-Protein (e.g., Desalting Column) quench->purify_dbco click Mix DBCO-Protein & Azide (2-12 hrs at RT or O/N at 4°C) 2-4x molar excess Azide purify_dbco->click prep_azide Prepare Azide Molecule prep_azide->click purify_final Purify Final Conjugate (e.g., HPLC, SEC) click->purify_final end End: Analyze Final Product (e.g., SDS-PAGE, MS) purify_final->end

Caption: General experimental workflow for protein labeling and conjugation.

References

Technical Support Center: Dealing with Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and manage inconsistencies in the Drug-to-Antibody Ratio (DAR) during the production of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[][2] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[3][4] An inconsistent DAR can lead to variability in potency and toxicity, making it a crucial parameter to control during ADC development and manufacturing.[3]

  • Low DAR: May result in reduced potency and therapeutic efficacy as an insufficient amount of the cytotoxic payload is delivered to the target cells.[3][5]

  • High DAR: Can lead to increased toxicity, faster clearance from circulation, and potential for aggregation due to increased hydrophobicity.[3][5][6]

Q2: What are the common causes of inconsistent DAR?

Inconsistent DAR can arise from several factors throughout the ADC development and manufacturing process. These can be broadly categorized as:

  • Conjugation Chemistry: The choice of conjugation strategy (e.g., lysine (B10760008) vs. cysteine vs. site-specific) significantly impacts DAR distribution.[3] Non-specific methods like lysine conjugation often result in a heterogeneous mixture of ADC species with a wide range of DAR values.[3][6]

  • Process Parameters: Reaction conditions such as the stoichiometry of reactants, pH, temperature, and reaction time must be carefully controlled to ensure consistent conjugation.[3]

  • Antibody Characteristics: The number and accessibility of reactive sites on the antibody (e.g., lysine residues, interchain disulfides) can influence the final DAR.[3]

  • Drug-Linker Properties: The chemical properties of the drug-linker, including its stability and reactivity, can affect the efficiency of the conjugation reaction.[3]

  • Analytical Method Variability: The method used to determine the DAR can have inherent variability. It is crucial to use well-characterized and validated analytical techniques.[3]

Q3: How does the choice of conjugation strategy affect DAR distribution?

The conjugation strategy is a primary determinant of ADC homogeneity and DAR distribution.[7]

Conjugation StrategyTypical DAR RangeHomogeneityKey Characteristics
Lysine-based 0 - 8Highly HeterogeneousTargets abundant surface-accessible lysine residues, leading to a wide distribution of DAR values and positional isomers.[6][7][8]
Traditional Cysteine-based 0, 2, 4, 6, 8Moderately HeterogeneousInvolves reduction of interchain disulfide bonds, offering more control than lysine conjugation but still producing a mixture of species.[7][9]
Site-specific Typically 2 or 4Highly HomogeneousUtilizes engineered cysteines, unnatural amino acids, or enzymatic methods to achieve precise control over DAR and conjugation site.[][6][7]

Q4: Which analytical techniques are recommended for measuring DAR?

A multi-faceted approach using orthogonal analytical methods is essential for a comprehensive evaluation of DAR. The most common techniques include:

  • Hydrophobic Interaction Chromatography (HIC): A widely used method for determining both the average DAR and the distribution of different drug-loaded species.[2][10] It separates molecules based on hydrophobicity under non-denaturing conditions.[11][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to analyze the light and heavy chains of the ADC after reduction, providing information on the drug distribution between the chains.[10][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides the mass of the intact ADC and its subunits, allowing for accurate DAR determination and identification of different species.[][14][15]

  • UV-Vis Spectroscopy: A simple and rapid method for determining the average DAR, but it does not provide information about the distribution of different species.[][16][17]

Troubleshooting Guide for Inconsistent DAR

This guide provides a systematic approach to diagnosing and resolving common issues related to inconsistent DAR during ADC production.

Issue 1: Higher than Expected Average DAR

Possible Causes & Troubleshooting Steps:

  • Incorrect Stoichiometry:

    • Verify Calculations: Double-check all calculations for the molar ratios of the drug-linker to the antibody.[3]

    • Accurate Concentration Measurement: Ensure accurate concentration determination of both the antibody and the drug-linker stock solutions.[3]

  • Reaction Time Too Long:

    • Time Course Study: Perform a time course experiment to determine the optimal reaction time for achieving the target DAR.[3]

  • Inefficient Quenching:

    • Quenching Efficiency: Ensure the quenching step is efficient and completely stops the conjugation reaction.[3]

  • Sub-optimal Reaction pH or Temperature:

    • pH Optimization: The pH of the reaction buffer can significantly influence the reactivity of the targeted amino acid residues. Perform small-scale experiments across a pH range to find the optimum.[3][18] For instance, lysine conjugations are often performed at a higher pH (7.5-8.5) while cysteine conjugations are typically in the range of 6.5-7.5.[11]

    • Temperature Control: Ensure consistent and accurate temperature control throughout the reaction. Higher temperatures can sometimes lead to increased conjugation.[3]

Issue 2: Lower than Expected Average DAR

Possible Causes & Troubleshooting Steps:

  • Incorrect Stoichiometry:

    • Review Calculations and Concentrations: As with a high DAR, re-verify all calculations and stock solution concentrations.

  • Inefficient Conjugation Chemistry:

    • Reagent Quality: Ensure the quality and reactivity of the drug-linker and any coupling reagents. Degradation of reagents can lead to lower conjugation efficiency.[3]

    • Antibody Modification (for Cysteine Conjugation): Ensure complete reduction of the interchain disulfide bonds. Incomplete reduction will result in fewer available thiol groups for drug-linker attachment.[19]

  • Reaction Time Too Short:

    • Optimize Reaction Time: Conduct a time course study to ensure the reaction is proceeding to the desired extent.[3]

  • Sub-optimal Reaction Conditions:

    • pH and Temperature Optimization: Similar to troubleshooting a high DAR, optimize the pH and temperature to favor the conjugation reaction.[3]

  • Presence of Interfering Substances:

    • Buffer Composition: Ensure the antibody buffer is free from interfering substances like Tris, glycine, or BSA which can compete with the conjugation reaction.[11]

Issue 3: High Batch-to-Batch Variability

Possible Causes & Troubleshooting Steps:

  • Inconsistent Reaction Conditions:

    • Mixing: Ensure efficient and consistent mixing throughout the reaction to avoid local concentration gradients of reactants.

    • Parameter Control: Strictly control all reaction parameters (temperature, pH, time, stoichiometry) for every batch.

  • Variability in Starting Materials:

    • Antibody Quality: Use a consistent source and batch of monoclonal antibody with purity >95%.[11]

    • Reagent Stability: Use fresh, high-quality drug-linker and other reagents. Assess the stability of stock solutions over time.

  • Partial Reduction (for Cysteine Conjugation):

    • Optimize Reduction Step: Ensure the reducing agent concentration and reaction time are optimized to achieve consistent and complete reduction of the target disulfide bonds.

Experimental Protocols

DAR Determination by UV-Vis Spectroscopy

Objective: To determine the average DAR of an ADC by measuring its absorbance at two wavelengths.[20]

Materials:

  • ADC sample

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Methodology:

  • Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free drug-linker (at both 280 nm and its wavelength of maximum absorbance, λmax).[]

  • Sample Preparation: Prepare the ADC sample in a suitable buffer.

  • Spectrophotometer Measurement:

    • Blank the spectrophotometer with the buffer.

    • Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).[20]

  • Calculation: Use the following equations based on the Beer-Lambert law to calculate the concentrations of the antibody and the drug, and subsequently the average DAR.[]

    Concentration of Drug (C_drug) = Aλmax / (ε_drug,λmax * l) Concentration of Antibody (C_Ab) = (A280 - Aλmax * (ε_drug,280 / ε_drug,λmax)) / (ε_Ab,280 * l) Average DAR = C_drug / C_Ab

    Where:

    • ε = molar extinction coefficient

    • l = path length of the cuvette

DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded species in an ADC sample to determine the average DAR and drug load distribution.[12]

Materials:

  • ADC sample (1 mg/mL in Mobile Phase A)

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[12]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[11][12]

Methodology:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[12]

  • Sample Injection: Inject 20-50 µg of the ADC sample.[11]

  • Elution: Elute the bound ADC species using a descending salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might be from 0% to 100% Mobile Phase B over 30 minutes.[11][12]

  • Detection: Monitor the elution profile using a UV detector at 280 nm.[3]

  • Data Analysis:

    • The different peaks in the chromatogram correspond to ADC species with different DARs (unconjugated antibody elutes first, followed by DAR2, DAR4, etc., as hydrophobicity increases with drug load).[11][21]

    • Integrate the peak areas for each species.[12]

    • Calculate the weighted average DAR using the following formula:[] Average DAR = Σ [(Peak Area % of species n) * (DAR of species n)] / 100

DAR Analysis of Reduced ADC by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the drug distribution on the light and heavy chains of a reduced ADC.[22]

Materials:

  • ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • RP-HPLC system with a UV detector

  • Reversed-phase column (e.g., C4 or C8)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[23]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[23]

Methodology:

  • Sample Reduction: Reduce the ADC sample by incubating with a sufficient concentration of DTT (e.g., 10 mM) at 37°C for 15-30 minutes to break the interchain disulfide bonds.[12][24]

  • System Equilibration: Equilibrate the RP column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).[12]

  • Sample Injection: Inject the reduced ADC sample.

  • Elution: Apply a linear gradient from low to high organic solvent concentration (e.g., 5% to 60% Mobile Phase B over 20 minutes) to elute the light and heavy chains.[12]

  • Detection: Monitor the elution at 280 nm.[23]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).[12][22]

    • Calculate the average DAR by determining the weighted average of drug load on each chain.[22]

Visualizations

G cluster_troubleshooting Troubleshooting Inconsistent DAR start Inconsistent DAR Observed check_dar Is Average DAR Too High or Too Low? start->check_dar high_dar DAR Too High check_dar->high_dar Too High low_dar DAR Too Low check_dar->low_dar Too Low check_stoich_high Verify Stoichiometry & Concentrations high_dar->check_stoich_high check_time_high Optimize Reaction Time (Shorter?) check_stoich_high->check_time_high check_quench Ensure Efficient Quenching check_time_high->check_quench check_conditions_high Review pH & Temperature check_quench->check_conditions_high analyze Re-analyze DAR (HIC, LC-MS) check_conditions_high->analyze check_stoich_low Verify Stoichiometry & Concentrations low_dar->check_stoich_low check_reagents Check Reagent Quality & Stability check_stoich_low->check_reagents check_reduction Ensure Complete Reduction (Cys) check_reagents->check_reduction check_time_low Optimize Reaction Time (Longer?) check_reduction->check_time_low check_conditions_low Review pH & Temperature check_time_low->check_conditions_low check_conditions_low->analyze end Consistent DAR Achieved analyze->end

Caption: A decision tree for troubleshooting inconsistent DAR in ADCs.

G cluster_factors Factors Influencing Drug-to-Antibody Ratio (DAR) cluster_antibody Antibody Characteristics cluster_drug_linker Drug-Linker Properties cluster_process Process Parameters cluster_chemistry Conjugation Chemistry DAR Drug-to-Antibody Ratio (DAR) mAb_purity mAb Purity mAb_purity->DAR reactive_sites Number & Accessibility of Reactive Sites reactive_sites->DAR dl_reactivity Reactivity dl_reactivity->DAR dl_stability Stability dl_stability->DAR dl_hydrophobicity Hydrophobicity dl_hydrophobicity->DAR stoichiometry Molar Ratio (Drug-Linker:Ab) stoichiometry->DAR reaction_time Reaction Time reaction_time->DAR ph pH ph->DAR temperature Temperature temperature->DAR mixing Mixing Efficiency mixing->DAR conjugation_type Conjugation Type (Lys, Cys, Site-Specific) conjugation_type->DAR

Caption: Key factors that influence the final DAR of an ADC.

G cluster_workflow HIC Experimental Workflow for DAR Analysis start Prepare ADC Sample & Mobile Phases step1 Equilibrate HIC Column with High Salt Buffer (Mobile Phase A) start->step1 step2 Inject ADC Sample onto the Column step1->step2 step3 Apply Descending Salt Gradient (Increasing Mobile Phase B) step2->step3 step4 Monitor Elution with UV Detector at 280 nm step3->step4 step5 Integrate Peak Areas of Eluted Species step4->step5 step6 Calculate Weighted Average DAR step5->step6 end Report Average DAR & Distribution step6->end

Caption: A typical workflow for DAR analysis using HIC.

References

minimizing off-target uptake of DBCO-PEG4-Ahx-DM1 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG4-Ahx-DM1 antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target uptake and help ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a pre-formed drug-linker conjugate used for creating antibody-drug conjugates. It consists of three key components:

  • DM1: A potent microtubule inhibitor payload that induces cell death.[1]

  • DBCO (Dibenzocyclooctyne): A reactive group that enables covalent attachment to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."[1]

  • PEG4-Ahx: A linker composed of a polyethylene (B3416737) glycol (PEG) unit and an aminohexanoic acid (Ahx) spacer. This linker is designed to be hydrophilic to improve the solubility and pharmacokinetic properties of the resulting ADC.

Q2: What are the primary mechanisms leading to off-target uptake of ADCs?

A2: Off-target uptake of ADCs, where the conjugate is absorbed by healthy, non-target cells, is a significant challenge. The main mechanisms include:

  • Hydrophobicity-driven nonspecific uptake: The conjugation of hydrophobic payloads like DM1 can increase the overall hydrophobicity of the ADC, leading to nonspecific interactions with cells and tissues.[2][3][4] This can also lead to aggregation, which further promotes off-target uptake.[3][4]

  • Premature payload release: If the linker is unstable in circulation, the cytotoxic DM1 payload can be released before reaching the target tumor cells, leading to systemic toxicity.[5][6][][8]

  • Receptor-mediated uptake in non-target cells: ADCs can be taken up by non-target cells through various receptors. For example, mannose receptors, present on liver sinusoidal endothelial cells and immune cells, can bind to the carbohydrate portions of the antibody, leading to off-target hepatic toxicities.[9][10][11] Fcγ receptors (FcγRs) on immune cells can also mediate the uptake of ADCs.[6][12]

Q3: How does the PEG4 linker in this compound help in minimizing off-target uptake?

A3: The inclusion of a polyethylene glycol (PEG) chain in the linker, a strategy known as PEGylation, is a key approach to reducing off-target toxicity.[2] The PEG4 moiety in the linker increases the overall hydrophilicity of the ADC.[3][13] This hydrophilicity can shield the hydrophobic DM1 payload, which in turn can:

  • Reduce nonspecific cellular uptake and clearance.[2][14]

  • Improve the pharmacokinetic profile of the ADC, leading to a longer serum half-life.[15]

  • Decrease the propensity for aggregation.[3]

  • Substantially lessen hematologic toxicity.[2]

Q4: Can the Drug-to-Antibody Ratio (DAR) influence off-target uptake?

A4: Yes, the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical parameter. A high DAR can increase the overall hydrophobicity of the ADC, which often leads to a higher risk of aggregation and accelerated plasma clearance, thereby increasing the potential for off-target toxicity.[12][15] It is crucial to optimize the DAR to balance therapeutic efficacy with an acceptable safety profile.

Troubleshooting Guide

This guide addresses common issues encountered during the development and application of this compound ADCs.

Issue 1: High in vivo toxicity and a narrow therapeutic window are observed in preclinical models.

  • Possible Cause: Premature release of the DM1 payload due to linker instability or nonspecific uptake of the intact ADC.

  • Troubleshooting Steps:

    • Evaluate Linker Stability: Assess the stability of the ADC in plasma from the relevant preclinical species. An in vitro plasma stability assay can quantify the amount of prematurely released payload.[16]

    • Optimize DAR: A lower DAR may reduce overall hydrophobicity and nonspecific uptake. Consider preparing ADCs with different DARs for comparative in vivo studies.

    • Incorporate Additional Hydrophilic Moieties: If possible, further modifications to the antibody or linker to increase hydrophilicity can be explored.

    • Adjust Dosing Strategy: Optimizing the dosing regimen, such as using lower, more frequent doses, might improve tolerability.[17]

Issue 2: The ADC shows aggregation and has a poor pharmacokinetic profile.

  • Possible Cause: High hydrophobicity of the DM1 payload and potentially the linker, leading to aggregation, faster clearance, and possible immunogenicity.[3]

  • Troubleshooting Steps:

    • Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation.[3]

    • Optimize Formulation: The formulation of the ADC is critical for its stability.[4] Experiment with different buffer conditions, varying pH and salt concentrations, to find a formulation that minimizes aggregation.

    • Employ Site-Specific Conjugation: If not already in use, site-specific conjugation methods can produce a more homogeneous ADC with a defined DAR, which can help to avoid the formation of highly-loaded, aggregation-prone species.[3]

    • Incorporate Hydrophilic Linkers: The PEG4 in your current linker is a good start, but if aggregation persists, longer PEG chains or other hydrophilic linkers could be considered for future ADC designs.[15]

Issue 3: High background signal is observed in immunofluorescence or other cell-based assays.

  • Possible Cause: Nonspecific binding of the ADC to cells or other surfaces.

  • Troubleshooting Steps:

    • Optimize Antibody Concentration: Titrate the ADC to find the optimal concentration that gives a good signal-to-noise ratio.

    • Improve Blocking: Ensure that blocking steps are sufficient to prevent nonspecific binding.[18]

    • Increase Washing Steps: Thorough washing is essential to remove any unbound ADC.[18]

    • Include Proper Controls: Use a non-targeting ADC (an isotype control antibody conjugated with this compound) to determine the level of nonspecific binding.

Quantitative Data Summary

The following table summarizes the impact of PEGylation on the pharmacokinetic properties of a non-targeting ADC loaded with eight MMAE molecules per antibody, demonstrating the benefits of increased linker hydrophilicity.

LinkerADC Exposure (AUC, day·μg/mL)
Non-PEGylated1,200
PEG22,000
PEG43,300
PEG85,500
PEG125,700
PEG245,600
Unconjugated Antibody6,000

Data adapted from a study on PEGylated glucuronide-MMAE linkers. This data illustrates the general principle that increasing PEG length up to a certain point improves ADC exposure.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC and the premature release of the DM1 payload in plasma.

  • Materials:

    • This compound ADC

    • Plasma from the relevant species (e.g., mouse, rat, human)

    • Phosphate-buffered saline (PBS)

    • Acetonitrile

    • LC-MS system

  • Methodology:

    • Incubate the ADC in plasma at 37°C at a relevant concentration.

    • At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

    • Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS to quantify the amount of released payload.

    • Calculate the percentage of intact ADC remaining at each time point.

Protocol 2: In Vitro Cytotoxicity Assay on Target-Negative Cells

This assay helps to determine the nonspecific toxicity of the ADC.

  • Materials:

    • A cell line that does not express the target antigen of your antibody (target-negative).

    • This compound ADC

    • Isotype control ADC (non-targeting)

    • Free DM1 payload

    • Cell culture medium and supplements

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Methodology:

    • Plate the target-negative cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound ADC, the isotype control ADC, and the free DM1 payload.

    • Treat the cells with the different concentrations of the test articles and incubate for a specified period (e.g., 72-96 hours).

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Plot the cell viability against the concentration of the test articles to determine the IC50 (half-maximal inhibitory concentration) for each. A lower IC50 for the ADC on target-negative cells indicates higher off-target toxicity.

Visualizations

Off_Target_Uptake_Mechanisms ADC This compound ADC Free_DM1 Free DM1 Payload ADC->Free_DM1 Linker Instability Aggregated_ADC Aggregated ADC ADC->Aggregated_ADC NonTarget_Cell Non-Target Cell (e.g., Liver, Immune Cells) ADC->NonTarget_Cell FcR or Mannose Receptor-Mediated Uptake Free_DM1->NonTarget_Cell Aggregated_ADC->NonTarget_Cell Enhanced Nonspecific Uptake

Caption: Mechanisms contributing to the off-target uptake of ADCs.

Troubleshooting_Workflow Start High Off-Target Uptake Observed Check_Aggregation 1. Assess Aggregation (SEC) Start->Check_Aggregation Check_Stability 2. Evaluate Plasma Stability (LC-MS) Check_Aggregation->Check_Stability No Aggregation Optimize_Formulation Optimize Formulation (pH, excipients) Check_Aggregation->Optimize_Formulation Aggregation Detected Check_Nonspecific_Binding 3. In Vitro Cytotoxicity on Target-Negative Cells Check_Stability->Check_Nonspecific_Binding Stable Modify_Linker Consider Alternative Linker Chemistry Check_Stability->Modify_Linker Instability Detected Optimize_DAR Optimize DAR Check_Nonspecific_Binding->Optimize_DAR High Nonspecific Toxicity End Improved ADC Profile Check_Nonspecific_Binding->End Acceptable Optimize_Formulation->End Optimize_DAR->End Modify_Linker->End

References

Technical Support Center: Optimizing the Therapeutic Window of DM1-based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM1-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental evaluation of DM1 ADCs, with a focus on strategies to improve their therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DM1 and how does it contribute to the ADC's cytotoxicity?

DM1, a maytansinoid derivative, is a potent anti-mitotic agent.[1][2][3][4] Once the ADC binds to the target antigen on the cancer cell surface, it is internalized, typically through receptor-mediated endocytosis.[5] The ADC is then trafficked to the lysosome, where the linker is cleaved (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the DM1 payload into the cytoplasm.[6][7][] DM1 exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization.[1][4] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]

Q2: What are the primary factors that limit the therapeutic window of DM1 ADCs?

The therapeutic window of DM1 ADCs is primarily limited by off-target toxicities, which can arise from several mechanisms:

  • Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of DM1, causing damage to healthy tissues.[9]

  • Antigen-Independent Uptake: Healthy cells, particularly in the liver and hematopoietic system, can take up the ADC through non-specific mechanisms like macropinocytosis.[9]

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy cells, leading to unintended ADC binding and toxicity in normal tissues.[9]

  • Payload-Mediated Off-Target Binding: The DM1 payload itself can bind to other cell surface proteins, such as cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity in an antigen-independent manner.[7][9][10]

  • Hydrophobicity: The hydrophobic nature of DM1 can lead to ADC aggregation, faster clearance, and increased off-target uptake, particularly by the liver.[6][11][12]

Common toxicities associated with DM1-based ADCs include hepatotoxicity, thrombocytopenia, and peripheral neuropathy.[9][13]

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic window?

The Drug-to-Antibody Ratio (DAR), the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that directly influences an ADC's efficacy, toxicity, and pharmacokinetics.[11][14]

  • Low DAR: May result in reduced potency.[11]

  • High DAR: Can lead to increased toxicity, faster clearance from circulation, and a greater tendency for aggregation due to increased hydrophobicity.[11][15]

Optimizing the DAR is crucial for achieving the desired therapeutic window. Preclinical studies suggest that a DAR of 2 to 6 may provide a better therapeutic index for maytansinoid ADCs compared to conjugates with a very high DAR (e.g., 9-10).[15]

Troubleshooting Guides

Problem: High Off-Target Toxicity in In Vivo Models

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Premature Payload Release 1. Assess Linker Stability: Perform a plasma stability assay to measure the rate of DM1 release from the ADC in plasma from the relevant species.[9] 2. Select a More Stable Linker: Consider using a non-cleavable linker (e.g., SMCC) or a more stable cleavable linker design.[6][]
High Hydrophobicity and Aggregation 1. Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic moieties like polyethylene (B3416737) glycol (PEG) or charged sulfonate groups to improve solubility and reduce aggregation.[6][16][17] 2. Optimize DAR: Aim for a lower average DAR (typically 2-4) to decrease hydrophobicity.[11] 3. Employ Site-Specific Conjugation: This produces a more homogeneous ADC with a defined DAR, avoiding highly-loaded, aggregation-prone species.[6]
"On-Target, Off-Tumor" Toxicity 1. Evaluate Target Antigen Expression: Use immunohistochemistry (IHC) or other methods to assess the expression level of the target antigen in normal tissues of the animal model.[9] 2. Select a Target with Higher Tumor Specificity: If possible, choose a target antigen with minimal expression on healthy tissues.
Antigen-Independent Uptake 1. Modify the Antibody Fc Region: Engineer the Fc region to reduce binding to Fcγ receptors, which can mediate uptake by immune cells. 2. Incorporate Hydrophilic Moieties: Increasing the hydrophilicity of the ADC can reduce non-specific uptake.[12]
Problem: Low In Vitro Potency

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Low Target Antigen Expression 1. Quantify Receptor Density: Use flow cytometry to determine the number of target antigens on the surface of your cancer cell line.[9]
Inefficient ADC Internalization 1. Perform an Internalization Assay: Confirm that the ADC is being effectively internalized by the target cells using methods like fluorescence microscopy or flow cytometry.[9]
Cellular Resistance to DM1 1. Determine IC50 of Free DM1: Test the sensitivity of your cell line to the free DM1 payload to check for inherent resistance.[9] 2. Investigate Resistance Mechanisms: If resistance is observed, assess for upregulation of ABC transporters (e.g., MDR1/P-glycoprotein) or mutations in tubulin.[1]
Suboptimal DAR 1. Characterize DAR: Accurately measure the DAR of your ADC batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[11] 2. Optimize Conjugation Chemistry: Adjust the conjugation reaction conditions to achieve the desired DAR.[11]
Problem: ADC Aggregation

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
High Hydrophobicity of DM1 and Linker 1. Incorporate Hydrophilic Linkers: Utilize linkers with PEG or charged groups.[6][11][17] 2. Optimize DAR: A lower DAR can reduce the overall hydrophobicity of the ADC.[11]
Suboptimal Formulation Buffer 1. Screen Buffer Conditions: Evaluate different buffer systems to find the optimal pH and ionic strength for your specific ADC.[18] 2. Add Stabilizing Excipients: Include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), or non-ionic surfactants (e.g., polysorbate 20/80) to improve stability.[18]
Harsh Storage Conditions 1. Store at Recommended Temperatures: Typically 2-8°C for liquid formulations.[18] 2. Avoid Freeze-Thaw Cycles: Aliquot the ADC for storage to minimize freeze-thaw stress.[11][18]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of a DM1 ADC on antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density.

  • ADC Treatment: Treat the cells with a serial dilution of the DM1 ADC. Include untreated cells as a negative control and cells treated with a non-targeting ADC as a specificity control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model.[9]

Protocol 2: Linker Stability Assay in Plasma

Objective: To evaluate the stability of the ADC linker and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the DM1 ADC at a concentration of approximately 100 µg/mL in plasma (e.g., human, mouse) at 37°C.[9]

  • Time Points: Collect samples at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to separate the ADC from the released payload.

  • Quantification: Analyze the samples using methods like ELISA to quantify the amount of intact ADC or LC-MS/MS to measure the concentration of free DM1.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free DM1 over time to determine the stability of the linker.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of DM1 molecules conjugated to each antibody.

Methodology (using Hydrophobic Interaction Chromatography - HIC):

  • Sample Preparation: Prepare the ADC sample in a suitable buffer.

  • Chromatography: Inject the sample onto a HIC column. Use a decreasing salt gradient to elute the different drug-loaded species.

  • Detection: Monitor the elution profile using a UV detector.

  • Data Analysis: The different peaks in the chromatogram correspond to ADC species with different numbers of conjugated DM1 molecules (DAR 0, 2, 4, 6, 8, etc.). The weighted average of these peaks is used to calculate the average DAR.

Visualizations

DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm ADC DM1 ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC Internalization Payload_Release DM1 Release Internalized_ADC->Payload_Release Lysosomal Degradation DM1 Free DM1 Payload_Release->DM1 Tubulin Tubulin DM1->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a DM1-based ADC.

Therapeutic_Window_Factors cluster_efficacy Efficacy Drivers cluster_toxicity Toxicity Drivers cluster_strategies Improvement Strategies TW Therapeutic Window Off_Target Off-Target Toxicity TW->Off_Target Premature_Release Premature Payload Release TW->Premature_Release Aggregation Aggregation TW->Aggregation Fast_Clearance Rapid Clearance TW->Fast_Clearance Potency High Potency Potency->TW Tumor_Uptake Efficient Tumor Uptake Tumor_Uptake->TW Payload_Release Intratumoral Payload Release Payload_Release->TW Linker Linker Optimization Linker->Premature_Release improves DAR DAR Optimization DAR->Aggregation improves Conjugation Site-Specific Conjugation Conjugation->Aggregation improves Hydrophilicity Increased Hydrophilicity Hydrophilicity->Aggregation improves Hydrophilicity->Fast_Clearance improves

Caption: Factors influencing the therapeutic window of DM1 ADCs.

ADC_Development_Workflow Target Target Selection & Antibody Discovery Linker_Payload Linker & Payload Selection Target->Linker_Payload Conjugation Conjugation & Purification Linker_Payload->Conjugation Characterization Biophysical Characterization (DAR, Aggregation) Conjugation->Characterization In_Vitro In Vitro Evaluation (Potency, Specificity) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Efficacy, Toxicity) In_Vitro->In_Vivo Clinical Clinical Development In_Vivo->Clinical

Caption: General workflow for DM1 ADC development and evaluation.

References

Technical Support Center: Addressing Premature Drug Release from ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) linker stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to premature drug release from ADC linkers encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting issues related to premature payload release from ADC linkers.

Issue 1: Rapid Decrease in Average Drug-to-Antibody Ratio (DAR) in an In Vitro Plasma Stability Assay

Q1: My in vitro plasma stability assay shows a rapid decrease in the average Drug-to-Antibody Ratio (DAR) over time. What are the potential causes and how can I troubleshoot this?

A1: A rapid decrease in DAR during an in vitro plasma stability assay is a primary indicator of linker instability, leading to premature payload release.[1] The central challenge in ADC linker design is balancing stability in systemic circulation with efficient cleavage at the tumor site.[2]

Possible Causes:

  • Linker Chemistry Instability: The specific chemistry of your linker may be inherently unstable under physiological conditions (37°C, pH 7.4).[1][3]

    • Acid-cleavable linkers (e.g., hydrazones): These can be susceptible to hydrolysis at physiological pH, leading to non-specific drug release.[3][4]

    • Disulfide linkers: These are designed to be cleaved by reducing agents like glutathione, which is found in high concentrations inside cells. However, they can be vulnerable to reduction by trace agents in plasma.[1][5]

    • Peptide-based linkers: These can be sensitive to cleavage by extracellular enzymes present in plasma, such as elastase and carboxylesterase.[3][6]

  • Species-Specific Plasma Components: The plasma used in your assay (e.g., mouse, human) contains different enzymes and reducing agents that can affect linker stability. For instance, valine-citrulline (Val-Cit) linkers are known to be unstable in mouse plasma due to the presence of carboxylesterase Ces1C, a phenomenon not observed in human plasma.[7][8]

  • Assay Conditions or Analytical Artifacts: The experimental setup itself or the analytical method could be contributing to the observed decrease in DAR.[1]

Troubleshooting Workflow:

start Rapid DAR Decrease Observed control_exp Run Control Experiment: Incubate ADC in Buffer (PBS) start->control_exp check_assay Verify Assay Conditions: - Physiological Temp (37°C) & pH (7.4) - Plasma Quality start->check_assay check_analytics Review Analytical Method (e.g., LC-MS): - Check for in-source fragmentation - Use native MS conditions if possible start->check_analytics compare_species Compare Stability in Different Species' Plasma (e.g., Mouse vs. Human) control_exp->compare_species If stable in buffer check_assay->compare_species check_analytics->compare_species linker_mod Re-engineer the Linker: - Increase steric hindrance - Modify peptide sequence - Switch linker chemistry compare_species->linker_mod If instability is species-specific or inherent site_mod Investigate Conjugation Site: - Compare stability at different sites compare_species->site_mod If instability persists end Optimized ADC Stability linker_mod->end site_mod->end

Caption: Troubleshooting workflow for rapid DAR decrease in plasma.

Detailed Troubleshooting Steps:

  • Run Control Experiments: As a baseline, incubate your ADC in a simple buffer solution like PBS. If the DAR remains stable in buffer but drops in plasma, it strongly suggests that a component of the plasma is causing the cleavage.[1]

  • Verify Assay Conditions: Ensure your incubation is performed under strict physiological conditions (37°C, pH 7.4).[1] Also, verify the quality and proper storage of the plasma being used.

  • Review Analytical Methods: Make sure your analytical technique, such as LC-MS, is not inadvertently causing the ADC to fragment. Using native mass spectrometry conditions can sometimes mitigate this for certain ADC types.[1]

  • Perform Cross-Species Stability Comparison: Test the ADC's stability in plasma from different species (e.g., mouse, rat, monkey, human).[9] This can help identify species-specific enzymatic activity that may not be relevant to human clinical outcomes.[7]

  • Re-engineer the Linker: If inherent instability is confirmed, consider modifying the linker design.[3]

    • For peptide linkers, introduce steric hindrance near the cleavage site to protect it from enzymatic degradation.[10][11]

    • For disulfide linkers, increasing steric hindrance around the bond can enhance its stability in circulation.[1]

    • If using an acid-labile linker, consider switching to a more stable option like an enzymatically cleavable or non-cleavable linker.[3]

  • Investigate Conjugation Site: The location of the linker on the antibody can impact its stability. If possible, compare the stability of ADCs conjugated at different sites.[1][10]

Issue 2: High Off-Target Toxicity Observed In Vivo

Q2: My ADC is demonstrating significant off-target toxicity in animal models, even at low doses. Could premature drug release be the cause, and how can I investigate this?

A2: Yes, significant off-target toxicity is a classic sign of premature payload release in the systemic circulation.[2][7] When the highly potent cytotoxic payload is released before the ADC reaches the tumor, it can damage healthy tissues, leading to a narrow therapeutic window.[3][12]

Investigative Workflow:

start High Off-Target Toxicity Observed In Vivo pk_study Conduct Pharmacokinetic (PK) Study in Relevant Animal Model start->pk_study quantify Quantify: 1. Intact ADC 2. Total Antibody 3. Free Payload pk_study->quantify confirm_release Premature Release Confirmed? quantify->confirm_release troubleshoot_instability Refer to Troubleshooting Guide for Linker Instability (Issue 1) confirm_release->troubleshoot_instability Yes other_causes Investigate Other Causes: - Poor Tumor Penetration - ADC Aggregation - Off-target binding of mAb confirm_release->other_causes No end Reduced Toxicity & Improved Therapeutic Window troubleshoot_instability->end other_causes->end

Caption: Workflow to investigate high in vivo off-target toxicity.

Investigation and Mitigation Strategies:

  • Conduct a Pharmacokinetic (PK) Study: The most direct way to investigate premature release is to perform a PK study in a relevant animal model.[2][13] This involves administering the ADC and collecting blood samples at various time points.

  • Quantify ADC Components: Analyze the plasma samples to measure the concentrations of the intact ADC, the total antibody, and the free (unconjugated) payload over time.[2][14] A rapid decrease in the concentration of intact ADC relative to the total antibody, coupled with a corresponding increase in free payload, confirms premature cleavage.

  • Address Linker Instability: If premature release is confirmed, refer to the troubleshooting guide for Issue 1 to identify the root cause of the linker instability and explore strategies for re-engineering the linker.

  • Evaluate ADC Aggregation: Hydrophobic linkers and payloads can cause the ADC to aggregate, which can alter its pharmacokinetic properties and potentially increase toxicity.[2][7] Use size-exclusion chromatography (SEC) to assess the aggregation state of your ADC preparation.[3]

    • Mitigation: Consider incorporating more hydrophilic linkers (e.g., containing PEG) or using site-specific conjugation methods to create a more homogeneous product.[3][15]

  • Confirm Target Binding and Internalization: While not a direct cause of premature release, ensure that the antibody component is functioning as expected.

    • Use ELISA or flow cytometry to verify that the antibody binds to the target cells with high affinity.[7]

    • Confirm that the ADC is efficiently internalized by target cells, as this is a prerequisite for intracellular payload release by many linker types.[7]

Issue 3: ADC Shows Good In Vitro Cytotoxicity but Poor In Vivo Efficacy

Q3: My ADC is highly potent against cancer cells in culture, but it shows disappointing efficacy in my animal tumor models. What could explain this discrepancy?

A3: This is a common challenge in ADC development and often points to in vivo linker instability that is not captured by standard in vitro cell-based assays.[2] The linker may be stable enough in the cell culture media to deliver the payload, but not stable enough to withstand the more complex environment of the systemic circulation in vivo.

Possible Causes and Solutions:

Possible Cause How to Investigate Potential Solutions
Premature Payload Release In Vivo Conduct a pharmacokinetic (PK) study to quantify intact ADC, total antibody, and free payload over time in the relevant animal model.[2]Re-engineer the linker for improved plasma stability (e.g., add steric hindrance, change cleavage motif, switch to a non-cleavable linker).[3][10]
Species-Specific Linker Instability Perform in vitro plasma stability assays using plasma from both the animal model species (e.g., mouse) and humans.[7][9] A significant difference indicates species-specific cleavage.If the linker is unstable in the preclinical model but stable in human plasma (e.g., Val-Cit in mouse plasma), this may complicate interpretation but not preclude clinical development.[7] Consider using a more stable linker for preclinical studies or a different animal model if available.
Poor Tumor Penetration Evaluate ADC distribution in tumor tissue using methods like immunohistochemistry or imaging with a labeled ADC.Linker properties, such as hydrophobicity, can affect ADC pharmacokinetics.[15] Modifying the linker to be more hydrophilic may improve tumor penetration.[]
Inefficient Payload Release in the Tumor The linker may be too stable, preventing efficient payload release upon internalization. Measure the activity of the required cleavage enzyme (e.g., cathepsin B) in tumor cell lysates.[7]If using a non-cleavable linker, confirm that the final payload-linker-amino acid catabolite is active.[2] For cleavable linkers, ensure the target tumor expresses the necessary trigger for cleavage.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and the rate of premature payload release in plasma from one or more species.[9][14]

Methodology:

  • ADC Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[14] Include a control incubation in PBS.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Processing: Immediately process the samples to stop any reactions. This often involves precipitating plasma proteins with a solvent like acetonitrile (B52724) to separate the free payload.[9]

  • Quantification: Analyze the samples to measure the concentration of the intact ADC and/or the released payload.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful method to measure the average DAR over time and to quantify the free payload in the supernatant after protein precipitation.[14]

    • ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA can be designed to specifically measure the concentration of the intact ADC. This typically involves a capture antibody targeting the mAb and a detection antibody targeting the payload.[14]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR against time to determine the stability profile and calculate the half-life (t1/2) of the ADC in plasma.[9]

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo stability of an ADC by measuring the concentrations of intact ADC, total antibody, and free payload in circulation over time.[13]

Methodology:

  • Animal Model: Use a relevant animal model, typically mice or rats.[13]

  • ADC Administration: Administer a single dose of the ADC test article to a cohort of animals, usually via intravenous (IV) injection.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis:

    • Total Antibody Measurement: Typically measured using a standard ligand-binding assay (LBA) like ELISA, using reagents that bind to the antibody irrespective of whether it is conjugated.

    • Intact ADC Measurement: Measured using an LBA that requires both the antibody and the payload to be present (e.g., anti-antibody capture, anti-payload detection) or by LC-MS.[17]

    • Free Payload Measurement: The plasma is typically processed (e.g., protein precipitation) and the supernatant is analyzed for the small molecule payload, usually by LC-MS/MS.

  • Data Analysis: Plot the concentration of each analyte versus time. This allows for the calculation of key PK parameters (e.g., clearance, half-life) for each component, providing a clear picture of the ADC's in vivo stability.

Linker Cleavage Mechanisms

The stability of cleavable linkers is directly related to their specific cleavage mechanisms. Understanding these is key to troubleshooting premature release.

cluster_protease Protease-Sensitive Linker (e.g., Val-Cit) cluster_ph pH-Sensitive Linker (e.g., Hydrazone) cluster_gsh Glutathione-Sensitive Linker (e.g., Disulfide) p_adc ADC Internalization p_lysosome Trafficking to Lysosome p_adc->p_lysosome p_cleavage Cleavage by Cathepsin B p_lysosome->p_cleavage p_release Payload Release p_cleavage->p_release ph_adc ADC Internalization ph_endosome Acidic Environment of Endosome/Lysosome ph_adc->ph_endosome ph_cleavage Acid-Catalyzed Hydrolysis ph_endosome->ph_cleavage ph_release Payload Release ph_cleavage->ph_release g_adc ADC Internalization g_cytoplasm Reducing Environment of Cytoplasm g_adc->g_cytoplasm g_cleavage Reduction by Glutathione (GSH) g_cytoplasm->g_cleavage g_release Payload Release g_cleavage->g_release

Caption: Intracellular payload release mechanisms for cleavable linkers.

References

Validation & Comparative

A Head-to-Head Comparison of DBCO and Maleimide Chemistries for DM1 Conjugation in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a conjugation strategy is a pivotal decision in the development of Antibody-Drug Conjugates (ADCs), profoundly influencing the stability, homogeneity, and ultimately, the therapeutic index of the biologic. This guide provides an objective comparison of two prominent bioconjugation chemistries for the linkage of the potent microtubule inhibitor DM1: the established maleimide-based approach and the increasingly adopted dibenzocyclooctyne (DBCO)-based strain-promoted alkyne-azide cycloaddition (SPAAC), or "click chemistry."

Executive Summary

Maleimide (B117702) chemistry, the foundation for the approved ADC Kadcyla® (T-DM1), offers a well-trodden path for conjugating DM1 to antibody cysteine or lysine (B10760008) residues. However, the resulting thiosuccinimide linkage is susceptible to in vivo instability, potentially leading to premature drug release and off-target toxicities. In contrast, DBCO-based click chemistry provides a bioorthogonal and highly stable triazole linkage, promising greater conjugate stability and homogeneity. While direct head-to-head clinical data for DM1-ADCs using both linkers is limited, preclinical evidence suggests distinct advantages for DBCO chemistry in terms of stability and stoichiometric control.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance metrics of DBCO and maleimide chemistries for DM1 conjugation, based on available preclinical data.

Table 1: Comparison of Conjugation Chemistry Characteristics

FeatureDBCO (Click Chemistry)Maleimide Chemistry
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Michael Addition
Target Residues Site-specifically introduced azidesCysteine thiols (native or engineered), Lysine amines
Linkage Formed Stable TriazoleThiosuccinimide (from thiols)
Stoichiometry Control High (leads to homogenous DAR)[1]Variable (can result in heterogeneous DAR)[1]
Reaction Specificity Bioorthogonal (high specificity)High for thiols at pH 6.5-7.5
Linkage Stability High in vivo stability[2]Prone to retro-Michael reaction and thiol exchange in vivo[3][4]

Table 2: Preclinical Performance Comparison of DM1-ADCs

ParameterDBCO-DM1 ADC (Anticipated)Maleimide-DM1 ADC (e.g., T-DM1)
Conjugation Efficiency High yield[5]Generally efficient, but can be variable
Plasma Stability High, due to stable triazole linkageModerate; significant deconjugation observed over time in some studies[4]
In Vitro Cytotoxicity (IC50) Potent (sub-nanomolar)Potent (sub-nanomolar)[6]
In Vivo Efficacy Potentially improved due to higher stabilityClinically validated efficacy[7][8]
Off-Target Toxicity Potentially lower due to reduced premature payload releasePotential for off-target toxicity from deconjugated payload[3]

Experimental Protocols

Detailed methodologies for the conjugation of DM1 to a monoclonal antibody using both DBCO and maleimide chemistries are provided below.

Protocol 1: Site-Specific DBCO-DM1 Conjugation via Click Chemistry

This protocol assumes the antibody has been pre-functionalized with an azide (B81097) group at a specific site.

Materials:

  • Azide-functionalized monoclonal antibody (mAb-N3) in PBS, pH 7.4

  • DBCO-PEG4-DM1 (dissolved in DMSO to 10 mM)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Preparation of Antibody: Ensure the azide-functionalized antibody is at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add a 3-5 molar excess of the DBCO-PEG4-DM1 stock solution to the antibody solution.

    • The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

    • Incubate the reaction mixture for 4-12 hours at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting DBCO-DM1 ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove unreacted DBCO-PEG4-DM1 and DMSO.

    • Collect fractions containing the purified ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC-HPLC.

Protocol 2: Cysteine-Based Maleimide-DM1 Conjugation

This protocol describes the conjugation of DM1 to engineered or native cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.0

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG4-DM1 (dissolved in DMSO to 10 mM)

  • Anhydrous DMSO

  • PBS, pH 7.0

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Reduction:

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C to reduce disulfide bonds and expose free thiol groups.

    • Remove excess TCEP using a desalting column, exchanging the buffer to PBS, pH 7.0.

  • Conjugation Reaction:

    • Immediately add a 5-10 molar excess of the Maleimide-PEG4-DM1 stock solution to the reduced antibody.

    • The final concentration of DMSO should be below 10% (v/v).

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification:

    • Purify the Maleimide-DM1 ADC using an SEC column to remove unreacted reagents and byproducts.

  • Characterization:

    • Determine the DAR by UV-Vis spectroscopy or mass spectrometry.

    • Analyze purity and aggregation by SEC-HPLC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DM1_Mechanism_of_Action DM1 Mechanism of Action ADC DM1-ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Receptor-Mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking DM1_Release DM1 Release Lysosome->DM1_Release 4. Linker Cleavage/ Degradation Tubulin Tubulin Dimers DM1_Release->Tubulin 5. Binding Microtubule Microtubule Assembly Tubulin->Microtubule Inhibition Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction

Caption: Mechanism of action of a DM1-based Antibody-Drug Conjugate.

ADC_Development_Workflow General ADC Development and Characterization Workflow cluster_dev Development cluster_char Characterization cluster_eval Evaluation Antibody Antibody Production Conjugation Conjugation (DBCO or Maleimide) Antibody->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification Purification (SEC) Conjugation->Purification DAR DAR Determination (UV-Vis, MS) Purification->DAR Purity Purity & Aggregation (SEC-HPLC) Purification->Purity Stability Plasma Stability Assay Purity->Stability In_Vitro In Vitro Cytotoxicity (IC50) Stability->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo

Caption: Workflow for the development and evaluation of DM1-ADCs.

Conjugation_Chemistry Comparison of DBCO and Maleimide Conjugation Chemistries cluster_dbco DBCO (Click Chemistry) cluster_maleimide Maleimide Chemistry Ab_N3 Antibody-N3 ADC_DBCO Stable Triazole Linkage (ADC) Ab_N3->ADC_DBCO DBCO_DM1 DBCO-DM1 DBCO_DM1->ADC_DBCO Ab_SH Antibody-SH (Reduced Cysteine) ADC_Mal Thiosuccinimide Linkage (ADC) Ab_SH->ADC_Mal Mal_DM1 Maleimide-DM1 Mal_DM1->ADC_Mal Retro_Michael Retro-Michael Reaction (Deconjugation) ADC_Mal->Retro_Michael in vivo

Caption: Chemical principles of DBCO vs. Maleimide conjugation for ADCs.

Conclusion

The choice between DBCO and maleimide chemistry for DM1 conjugation represents a trade-off between established precedent and the pursuit of enhanced stability and homogeneity. Maleimide chemistry, while clinically validated, carries the inherent risk of in vivo instability, which can compromise the therapeutic window of an ADC. DBCO-based click chemistry, with its bioorthogonal nature and the formation of a highly stable triazole linkage, offers a compelling alternative to mitigate these risks. For the development of next-generation DM1-ADCs, where a predictable and stable pharmacokinetic profile is paramount, the advantages offered by DBCO chemistry warrant significant consideration. The selection of the optimal conjugation strategy will ultimately depend on the specific therapeutic goals, the nature of the antibody, and the desired product characteristics.

References

The Impact of PEGylation on DM1 Antibody-Drug Conjugate Stability and Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of the potent microtubule inhibitor maytansinoid DM1 to monoclonal antibodies has created a powerful class of antibody-drug conjugates (ADCs). However, the inherent hydrophobicity of the DM1 payload can present challenges in ADC development, leading to issues with aggregation, suboptimal pharmacokinetic profiles, and limitations on the drug-to-antibody ratio (DAR). One strategy to mitigate these challenges is the incorporation of polyethylene (B3416737) glycol (PEG) moieties into the linker, a process known as PEGylation. This guide provides an objective comparison of PEGylated versus non-PEGylated DM1 ADCs, summarizing key experimental data on their stability and efficacy.

Enhancing Stability and Overcoming Formulation Challenges with PEGylation

The hydrophobic nature of DM1 can lead to the aggregation of ADCs, particularly at higher DARs. This aggregation can negatively impact the stability, solubility, and manufacturing of the ADC. Introducing hydrophilic PEG linkers can significantly improve the physicochemical properties of DM1 ADCs.

A key advantage of PEGylation is the ability to increase the hydrophilicity of the ADC, which can reduce or eliminate the need for organic solvents during the conjugation process. This not only simplifies manufacturing but also minimizes the risk of aggregation that can be induced by such solvents. Studies have shown that by incorporating a PEG moiety into the linker, the aggregation of DM1 ADCs can be substantially diminished.[1]

Table 1: Impact of PEGylation on DM1 ADC Stability

ParameterNon-PEGylated DM1 ADC (e.g., SMCC linker)PEGylated DM1 ADC (e.g., PEG-SMCC linker)Key Findings
Aggregation Prone to aggregation, especially at higher DARs.[1]Reduced aggregation, allowing for higher DARs with maintained monomeric form.[2]PEGylation improves the solubility and reduces the hydrophobicity-driven aggregation of DM1 ADCs.
Thermal Stability Conjugation of DM1 can decrease the thermal stability (melting temperature) of the antibody.The inclusion of a PEG linker can be tuned to maintain or improve the thermal stability of the ADC.[3]The design of the PEG linker is crucial for preserving the structural integrity of the antibody.
Plasma Stability Generally stable, but premature drug release can occur.PEG linkers can enhance plasma stability and prolong circulation half-life.[]PEGylation can lead to a more favorable pharmacokinetic profile.

Comparative Efficacy: A Balancing Act

While PEGylation offers clear advantages in terms of stability and developability, its impact on efficacy is more nuanced. The introduction of a PEG linker can sometimes alter the binding affinity of the antibody and the overall potency of the ADC.

In Vitro Cytotoxicity

Experimental data suggests that PEGylated DM1 ADCs can exhibit potent in vitro cytotoxicity, in some cases even more so than their non-PEGylated counterparts. This enhanced potency may be attributed to several factors, including improved solubility and the potential to overcome multidrug resistance (MDR) mechanisms. The hydrophilic nature of the PEGylated payload metabolite may render it a poor substrate for MDR efflux pumps.[2]

Table 2: In Vitro Efficacy of PEGylated vs. Non-PEGylated DM1 ADCs

Cell LineNon-PEGylated DM1 ADC (IC50)PEGylated DM1 ADC (IC50)Key Findings
HER2-positive cancer cellsPotent cytotoxicity (nM range).Often demonstrates comparable or even enhanced cytotoxicity (nM to sub-nM range).[2]PEGylation does not necessarily compromise, and can sometimes improve, the in vitro potency of DM1 ADCs.
MDR-overexpressing cellsEfficacy can be limited by drug efflux.Can overcome MDR-mediated resistance due to the hydrophilic nature of the released payload.[2]PEGylated DM1 ADCs show promise for treating resistant tumors.

Note: IC50 values are highly dependent on the specific antibody, cell line, and experimental conditions. The data presented here is a qualitative summary of trends observed in the literature.

In Vivo Efficacy

In preclinical animal models, PEGylated DM1 ADCs have demonstrated significant antitumor activity. The improved pharmacokinetic profile, characterized by a longer half-life and increased exposure, can lead to enhanced tumor growth inhibition. However, it is important to note that a higher DAR enabled by PEGylation does not always translate to superior in vivo efficacy, as it can sometimes be offset by reduced tumor uptake due to altered antibody affinity.[2]

Table 3: In Vivo Efficacy of PEGylated vs. Non-PEGylated DM1 ADCs in Xenograft Models

Xenograft ModelNon-PEGylated DM1 ADC (Tumor Growth Inhibition)PEGylated DM1 ADC (Tumor Growth Inhibition)Key Findings
EGFR-positive colorectal cancer (DLD-1)-Effective at eradicating tumors.[2]PEGylated DM1 ADCs demonstrate potent in vivo antitumor activity.
HER2-positive ovarian cancerRemarkable antitumor activity.[5]-Both ADC types show significant efficacy in relevant cancer models.

Note: Direct comparative in vivo studies between a specific PEGylated DM1 ADC and its non-PEGylated counterpart are limited in the public domain. The findings are based on a synthesis of available data.

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the stability and efficacy of DM1 ADCs.

ADC Stability Assessment

1. Size Exclusion Chromatography (SEC) for Aggregation Analysis

  • Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.

  • Methodology:

    • Prepare the ADC sample in a suitable formulation buffer.

    • Inject the sample onto a size exclusion chromatography column (e.g., TSKgel G3000SWxl).

    • Elute with a mobile phase such as phosphate-buffered saline (PBS), pH 7.4.

    • Monitor the eluate using a UV detector at 280 nm.

    • Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) to calculate their respective percentages.

2. In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the extent of drug deconjugation in plasma over time.

  • Methodology:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for a defined time course (e.g., 0, 24, 48, 96, 168 hours).

    • At each time point, isolate the ADC from the plasma matrix using, for example, protein A/G magnetic beads.

    • Analyze the drug-to-antibody ratio (DAR) of the isolated ADC using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS).

    • A decrease in the average DAR over time indicates drug deconjugation.

ADC Efficacy Evaluation

1. In Vitro Cytotoxicity Assay (Cell Viability)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HER2-positive SK-BR-3 or EGFR-positive DLD-1) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PEGylated ADC, non-PEGylated ADC, unconjugated antibody, and free DM1 drug for a specified duration (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

2. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the antitumor efficacy of the ADC in a living organism.

  • Methodology:

    • Implant human tumor cells (e.g., NCI-N87 gastric cancer) subcutaneously into immunocompromised mice (e.g., nude or SCID).

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, non-PEGylated ADC, PEGylated ADC).

    • Administer the treatments intravenously at a specified dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • The primary endpoint is typically tumor growth inhibition or regression.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of DM1 and a typical experimental workflow for comparing ADCs.

DM1_Mechanism_of_Action cluster_cell Cancer Cell ADC DM1 ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation DM1_release DM1 Release Degradation->DM1_release Tubulin Tubulin DM1_release->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of a DM1-based antibody-drug conjugate.

ADC_Comparison_Workflow cluster_preparation ADC Preparation cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis NonPEG_ADC Non-PEGylated DM1 ADC Stability Stability Assays (SEC, Plasma Stability) NonPEG_ADC->Stability InVitro In Vitro Efficacy (Cytotoxicity on cell lines) NonPEG_ADC->InVitro InVivo In Vivo Efficacy (Xenograft models) NonPEG_ADC->InVivo PEG_ADC PEGylated DM1 ADC PEG_ADC->Stability PEG_ADC->InVitro PEG_ADC->InVivo Data Comparative Data Analysis (Tables, Graphs) Stability->Data InVitro->Data InVivo->Data

Caption: Experimental workflow for comparing PEGylated and non-PEGylated DM1 ADCs.

References

A Comparative Guide to Purity Validation of DBCO-PEG4-Ahx-DM1 Conjugates by Hydrophobic Interaction Chromatography (HIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hydrophobic Interaction Chromatography (HIC) with other common analytical techniques for assessing the purity of DBCO-PEG4-Ahx-DM1, a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Experimental data and detailed methodologies are presented to support the evaluation of this critical quality attribute.

The unique structure of ADCs, which combines a monoclonal antibody with a potent cytotoxic drug via a linker, introduces significant complexity in manufacturing and characterization. Ensuring the purity and homogeneity of the ADC is paramount for its safety and efficacy. HIC has emerged as a gold-standard method for characterizing the drug-to-antibody ratio (DAR) and distribution of different drug-loaded species under non-denaturing conditions.[1]

Principles of Separation: HIC and its Alternatives

The selection of an analytical method for ADC purity is dictated by the specific quality attribute under investigation. Each technique utilizes a different separation principle to resolve various ADC species and related impurities.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their surface hydrophobicity in a non-denaturing environment.[1][2] A high salt concentration in the mobile phase promotes the binding of the ADC to a weakly hydrophobic stationary phase. Elution is achieved by decreasing the salt gradient, with less hydrophobic species eluting earlier.[2] HIC is particularly well-suited for resolving ADC species with different numbers of conjugated drug-linker molecules, as the hydrophobicity of the ADC increases with the drug load.[2][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions, typically using a non-polar stationary phase and a polar mobile phase containing an organic solvent. While offering high resolution, the denaturing conditions can alter the native structure of the ADC.[1]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size) under native conditions.[1] It is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight fragments.[1]

Comparative Performance Analysis

The following table summarizes the key performance characteristics of HIC, RP-HPLC, and SEC for the purity assessment of a this compound conjugate. The data presented is representative and intended for comparative purposes.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Primary Application Drug-to-Antibody Ratio (DAR) determination, distribution of drug-loaded speciesOrthogonal method for DAR and purity, impurity profilingAggregate and fragment analysis
Purity Assessment (%) 95.294.898.5 (monomer)
Aggregate Detection (%) Limited capabilityLimited capability1.2
Fragment Detection (%) Limited capabilityCan detect small fragments0.3
Resolution Excellent for different drug loadsHigh for drug-linker and related substancesHigh for size variants
Conditions Non-denaturingDenaturingNon-denaturing
MS Compatibility Not directly compatible due to high saltCompatibleGenerally compatible
Key Advantage Preserves native ADC structureHigh resolving power for small moleculesDirect quantification of aggregates
Key Limitation High salt concentration can be corrosiveDenaturing conditions may alter the sampleLimited resolution for species of similar size

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) Protocol for this compound Conjugate Purity

This protocol provides a robust method for the analysis of the this compound conjugate or a corresponding ADC.

1. Sample Preparation:

  • Dilute the this compound conjugate or ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Filter the sample through a 0.22 µm PVDF syringe filter before injection.

2. HPLC System and Column:

  • HPLC System: Agilent 1260 Infinity II Bio LC System or equivalent.[3][4]

  • Column: A HIC column suitable for ADC analysis, such as a Butyl-NPR, 2.5 µm, 4.6 x 35 mm.[4]

  • Column Temperature: 25°C.

  • Flow Rate: 0.8 mL/min.[4]

  • Detection: UV absorbance at 280 nm and 252 nm.

3. Mobile Phases:

  • Mobile Phase A (Binding Buffer): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Elution Buffer): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

4. Gradient Program:

Time (min)% Mobile Phase B
00
20100
25100
260
300

5. Data Analysis:

  • Integrate the peaks corresponding to the unconjugated linker, the DM1 payload, and the this compound conjugate.

  • Calculate the percentage purity by dividing the peak area of the conjugate by the total peak area of all components.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for HIC analysis and the logical relationship between the analytical techniques.

HIC_Workflow Experimental Workflow for HIC Purity Validation cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis Sample This compound Conjugate Sample Dilution Dilute to 1 mg/mL in Mobile Phase A Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject onto HIC Column Filtration->Injection Gradient Apply Salt Gradient (Decreasing Ammonium Sulfate) Injection->Gradient Detection UV Detection (280 nm & 252 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Calculate % Purity Integration->Purity_Calc

Caption: HIC Purity Validation Workflow.

Analytical_Techniques Orthogonal Analytical Strategy for ADC Purity cluster_analysis Purity Assessment ADC ADC Sample HIC HIC (DAR & Heterogeneity) ADC->HIC RP_HPLC RP-HPLC (Orthogonal DAR & Impurities) ADC->RP_HPLC SEC SEC (Aggregates & Fragments) ADC->SEC Purity Comprehensive Purity Profile HIC->Purity RP_HPLC->Purity SEC->Purity

Caption: Orthogonal Analytical Methods.

Conclusion

Hydrophobic Interaction Chromatography is an indispensable technique for the purity validation of this compound conjugates and the corresponding ADCs. Its ability to separate different drug-loaded species under non-denaturing conditions provides critical information that is complementary to other methods like RP-HPLC and SEC.[1] By employing these techniques in an orthogonal manner, researchers and drug development professionals can build a comprehensive understanding of the purity profile, ensuring the quality, consistency, and safety of these complex therapeutic molecules.

References

A Comparative Guide to the Mass Spectrometry Characterization of DBCO-PEG4-Ahx-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) as targeted cancer therapies requires robust analytical methodologies to ensure their efficacy, safety, and quality. A critical component of many modern ADCs is the linker-payload, and DBCO-PEG4-Ahx-DM1 is a prominent example, combining the potent microtubule inhibitor DM1 with a DBCO linker for click chemistry conjugation.[1][2][3][4][5][6][7][8][9] This guide provides a comparative overview of mass spectrometry (MS)-based techniques for the in-depth characterization of ADCs featuring this linker-payload system. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most suitable analytical strategies for their ADC development programs.

Comparative Analysis of Key Mass Spectrometry Techniques

Mass spectrometry has become an indispensable tool for the comprehensive characterization of the inherent heterogeneity of ADCs.[10] This heterogeneity arises from variations in the drug-to-antibody ratio (DAR), the specific sites of conjugation, and post-translational modifications (PTMs) of the antibody itself.[10] The choice of MS technique depends on the specific quality attributes being investigated. The following table summarizes the performance of three primary MS-based methods for characterizing ADCs.

Analytical Technique Key Performance Attributes This compound ADC Applicability Alternative Techniques
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) Determination of subunit drug load distribution and average DAR.[11]Highly suitable for analyzing the light and heavy chains after reduction, providing detailed information on the distribution of the this compound payload.Hydrophobic Interaction Chromatography (HIC) can also resolve species with different DARs but lacks mass information.
Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) Intact mass analysis of the entire ADC, providing the overall drug load distribution and average DAR.[10][12][13]Essential for confirming the integrity of the assembled ADC and determining the distribution of intact ADC species with varying numbers of conjugated DM1 molecules.[12][14]Denaturing intact mass analysis can be used but may not be suitable for all ADC formats, particularly those with non-covalent interactions.[14]
Peptide Mapping by LC-MS/MS Identification of specific conjugation sites and confirmation of the amino acid sequence.Crucial for verifying the site-specific conjugation of the this compound linker and assessing any modifications to the antibody backbone.No direct alternative provides the same level of site-specific information.

Experimental Data Summary

The following tables present representative data from the characterization of a this compound ADC using the described mass spectrometry techniques.

Table 1: Subunit Mass Analysis by RPLC-MS after Reduction

ChainMeasured Mass (Da)Drug LoadRelative Abundance (%)
Light Chain23,500010
24,798190
Heavy Chain50,00005
51,298145
52,596250

Average DAR calculated from subunit analysis: 3.8

Table 2: Intact Mass Analysis by Native SEC-MS

SpeciesMeasured Mass (kDa)Drug Load (DAR)Relative Abundance (%)
Unconjugated mAb147.002
ADC148.315
ADC149.6215
ADC150.9338
ADC152.2440

Average DAR calculated from intact mass analysis: 3.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Denaturing Intact Mass Analysis via RPLC-MS

This method is suitable for assessing the overall drug load distribution.

Sample Preparation:

  • Dilute the this compound ADC sample to a final concentration of 0.5 mg/mL in a denaturing buffer (e.g., 25 mM ammonium (B1175870) bicarbonate, pH 7.9).[10]

  • For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans.[10]

LC-MS System:

  • LC System: Agilent 1290 Infinity LC System or equivalent.[10]

  • Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to elute the ADC.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

Protocol 2: Subunit Mass Analysis via RPLC-MS

This protocol is used to determine the drug distribution on the light and heavy chains.

Sample Preparation:

  • Dilute the ADC sample to 1 mg/mL in a reduction buffer (e.g., 25 mM NaCl, 25 mM Tris, pH 7.5).

  • Add dithiothreitol (B142953) (DTT) to a final concentration of 1.0 mM.

  • Incubate at 37°C for 20 minutes to reduce the interchain disulfide bonds.

  • Dilute the reduced sample to 0.2 mg/mL with 5% acetonitrile, 0.1% TFA for LC-MS analysis.

LC-MS System:

  • Use a reversed-phase LC-MS system as described for denaturing intact mass analysis.

Data Analysis: Deconvolute the mass spectra for the light and heavy chains to determine the mass of each and the number of conjugated drugs.

Protocol 3: Native Intact Mass Analysis via SEC-MS

This method is crucial for analyzing the intact ADC under non-denaturing conditions.

Sample Preparation:

  • Buffer-exchange the ADC sample into a volatile, MS-compatible buffer such as 50-100 mM ammonium acetate.

LC-MS System:

  • LC System: Agilent 1290 Infinity II Bio LC System or equivalent.[10]

  • Column: Waters ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm.[12]

  • Mobile Phase: 50-100 mM Ammonium Acetate.[10][12]

  • Mass Spectrometer: A mass spectrometer capable of high mass analysis.

Data Analysis: Deconvolute the raw mass spectra to determine the mass of the intact ADC species and their relative abundances.

Visualizing the Experimental Workflow

The following diagrams illustrate the workflows for the mass spectrometry characterization of ADCs.

ADC_Characterization_Workflow cluster_intact Intact Mass Analysis cluster_subunit Subunit Mass Analysis Intact_ADC This compound ADC Intact_LCMS Native SEC-MS Intact_ADC->Intact_LCMS Intact_Data Intact Mass and DAR Distribution Intact_LCMS->Intact_Data Subunit_ADC This compound ADC Reduction Reduction (DTT) Subunit_ADC->Reduction Subunit_LCMS RPLC-MS Reduction->Subunit_LCMS Subunit_Data Subunit Mass and Drug Load Subunit_LCMS->Subunit_Data

Caption: Workflow for intact and subunit mass analysis of ADCs.

Peptide_Mapping_Workflow cluster_peptide Peptide Mapping Workflow Peptide_ADC This compound ADC Digestion Enzymatic Digestion (e.g., Trypsin) Peptide_ADC->Digestion Peptide_LCMS LC-MS/MS Digestion->Peptide_LCMS Peptide_Data Conjugation Site Identification Peptide_LCMS->Peptide_Data

References

A Comparative Guide to the In Vitro Stability of DM1 ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety.[1] For ADCs utilizing the potent microtubule inhibitor DM1, the choice of linker dictates the ADC's stability in circulation, its mechanism of drug release, and its overall therapeutic performance. This guide provides an objective in vitro comparison of different linkers used in DM1 ADCs, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of DM1 ADC Linker Stability

The in vitro stability of an ADC is primarily assessed by its persistence in plasma and its potency against cancer cell lines. The following tables summarize quantitative data on the plasma stability and cytotoxic activity of DM1 ADCs with various linkers.

Linker TypeADC ExampleSpeciesHalf-life (t½)Key Findings
Non-Cleavable (Thioether) Ab-SMCC-DM1Mouse10.4 daysHigh plasma stability, a characteristic feature of non-cleavable linkers.[2]
Non-Cleavable (Thioether) T-DM1 (Kadcyla®)Rat~4.56 daysDemonstrates good stability, though some payload loss can occur over time.[2][3]
Cleavable (Triglycyl Peptide) Ab-CX-DM1Mouse9.9 daysStability is comparable to the non-cleavable SMCC linker in mouse plasma.[2]
Cleavable (Disulfide) T-SPP-DM1Not SpecifiedFaster clearance than T-DM1Disulfide linkers can exhibit lower stability in circulation compared to thioether linkers.[2][4]

Table 1: In Vitro Plasma Stability of DM1 ADCs. This table presents the half-life of various DM1 ADCs in plasma, highlighting the generally higher stability of non-cleavable linkers compared to some cleavable counterparts.

Linker TypeADC ExampleTarget Cell LineIC50 (nmol/L)Key Findings
Non-Cleavable (SMCC) anti-CD30-MCC-DM1CD30-positive cell lines0.05 - 0.13Highly potent against antigen-positive cells, but insensitive in antigen-negative lines.[5]
Cleavable Not SpecifiedNot SpecifiedGenerally lower IC50 than non-cleavableCleavable linkers can lead to more potent ADCs due to the release of the native drug and potential for a bystander effect.
Non-Cleavable (SMCC) SMCC-DM1HCC195417.2Demonstrates potent cytotoxicity against HER2-positive breast cancer cells.[6]
Non-Cleavable (SMCC) SMCC-DM1MDA-MB-46849.9Shows efficacy against triple-negative breast cancer cells.[6]

Table 2: In Vitro Cytotoxicity of DM1 ADCs. This table showcases the cytotoxic potency (IC50 values) of DM1 ADCs with different linkers against various cancer cell lines. Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma from different species.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C. Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 168 hours).[7]

  • ADC Isolation: At each time point, the ADC is isolated from the plasma matrix using immunoaffinity capture, such as Protein A or G magnetic beads.[7]

  • Quantification of Intact ADC (ELISA-based):

    • A 96-well plate is coated with the target antigen.

    • The plasma samples containing the ADC are added to the wells.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that detects the antibody portion of the ADC is added.

    • A substrate is added, and the resulting signal, which is proportional to the amount of intact ADC, is measured.[2]

  • Quantification of Released DM1 (LC-MS/MS):

    • Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).

    • The supernatant containing the released DM1 is collected.

    • The concentration of free DM1 is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The percentage of intact ADC remaining or the percentage of DM1 released over time is calculated to determine the plasma half-life of the ADC.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (both antigen-positive and antigen-negative for control) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for cell attachment.[9]

  • ADC Treatment: The cells are treated with serial dilutions of the ADC for 72-120 hours.[9]

  • Cell Viability Assessment:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Linker Structures and Release Mechanisms

Linker_Mechanisms DM1 ADC Linker Structures and Release Mechanisms cluster_non_cleavable Non-Cleavable Linker (e.g., SMCC) cluster_cleavable Cleavable Linker (e.g., Disulfide) NC_ADC Antibody-SMCC-DM1 NC_Internalization Internalization into Target Cell NC_ADC->NC_Internalization NC_Lysosome Lysosomal Trafficking NC_Internalization->NC_Lysosome NC_Degradation Proteolytic Degradation of Antibody NC_Lysosome->NC_Degradation NC_Release Release of Lys-SMCC-DM1 NC_Degradation->NC_Release C_ADC Antibody-S-S-DM1 C_Internalization Internalization into Target Cell C_ADC->C_Internalization C_Cytoplasm Cytoplasmic Entry C_Internalization->C_Cytoplasm C_Reduction Reduction by Glutathione C_Cytoplasm->C_Reduction C_Release Release of Free DM1 C_Reduction->C_Release

Caption: Mechanisms of drug release for non-cleavable and cleavable DM1 ADC linkers.

Experimental Workflow for In Vitro Stability Assessment

experimental_workflow Workflow for In Vitro ADC Stability Assessment cluster_plasma_stability Plasma Stability Assay cluster_cytotoxicity Cytotoxicity Assay PS_Start Incubate ADC in Plasma at 37°C PS_Timepoints Collect Aliquots at Various Time Points PS_Start->PS_Timepoints PS_Analysis Analyze Samples PS_Timepoints->PS_Analysis PS_ELISA ELISA for Intact ADC PS_Analysis->PS_ELISA PS_LCMS LC-MS/MS for Free DM1 PS_Analysis->PS_LCMS PS_Result Determine Half-life (t½) PS_ELISA->PS_Result PS_LCMS->PS_Result CT_Start Seed Cancer Cells in 96-well Plates CT_Treat Treat with Serial Dilutions of ADC CT_Start->CT_Treat CT_Incubate Incubate for 72-120 hours CT_Treat->CT_Incubate CT_Viability Assess Cell Viability (e.g., MTT Assay) CT_Incubate->CT_Viability CT_Result Calculate IC50 Value CT_Viability->CT_Result

Caption: General workflow for in vitro plasma stability and cytotoxicity assessment of ADCs.

References

A Head-to-Head Comparison of DBCO-PEG4 and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of a bioconjugate's success, profoundly influencing its stability, efficacy, and pharmacokinetic profile. Among the advanced tools available, Dibenzocyclooctyne (DBCO) linkers, particularly those incorporating a polyethylene (B3416737) glycol (PEG) spacer like DBCO-PEG4, have become indispensable for their role in copper-free click chemistry. This guide provides an objective, data-driven comparison of DBCO-PEG4 linkers with other PEGylated alternatives, offering researchers, scientists, and drug development professionals the insights needed to select the optimal linker for their specific application.

Structural and Functional Overview

DBCO-PEG4 linkers are heterobifunctional molecules featuring a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC) and another reactive group, such as an NHS ester for reaction with primary amines.[1] The four-unit PEG spacer is a crucial component that enhances aqueous solubility, reduces aggregation, and provides a defined spacer arm to minimize steric hindrance.[2][3] The length of the PEG chain is a key parameter that can be modulated to optimize these properties. While longer PEG chains can further increase solubility, shorter chains like PEG4 are often preferred to avoid potential steric hindrance that might interfere with the binding of the bioconjugate to its target.[2]

Key Performance Parameters: A Comparative Analysis

The selection of a PEG linker involves a balance of competing factors, including reaction kinetics, stability of the resulting conjugate, and the overall physicochemical properties.

Physicochemical Properties

The inclusion of a PEG spacer significantly enhances the aqueous solubility of both the linker and the final bioconjugate.[4] This is a critical advantage, especially when working with hydrophobic payloads. The hydrophilicity of the linker is directly related to the length of the PEG chain; for instance, DBCO-PEG4 is more hydrophilic than DBCO-PEG1 but less so than DBCO-PEG12.[5]

PropertyDBCO-PEG4-NHS esterDBCO-PEG5-NHS EsterMaleimide-PEG4
Molecular Weight 649.69 g/mol [1]693.74 g/mol [1]Varies by payload
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile[1]Soluble in DMSO, DMF, DCM, THF, Chloroform[1]Generally good aqueous solubility
Hydrophilicity Moderate-High[5]HighModerate-High[5]
Reaction Kinetics

The SPAAC reaction between DBCO and an azide (B81097) is known for its high specificity and biocompatibility, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[6][7] However, when compared to other bioorthogonal reactions, the kinetics can differ significantly. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, for example, exhibits exceptionally faster kinetics.[8]

Linker ChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
DBCO-Azide (SPAAC) ~0.11[9]High specificity, biocompatible, no catalyst required.[6]
TCO-Tetrazine (IEDDA) 800 - 30,000+[8]Extremely fast kinetics, ideal for rapid labeling and in vivo applications.[8]
NHS Ester-Amine ~10¹ - 10²[9]Well-established chemistry, readily available reagents.[9]
Maleimide-Thiol ~4 minutes (Half-life of reaction)[10]Site-specific conjugation to cysteine residues.
Stability of the Resulting Conjugate

The stability of the linkage formed is paramount for the performance of the bioconjugate, particularly for in vivo applications. The triazole ring formed by the DBCO-azide reaction is highly stable under physiological conditions, comparable to the robust amide bond formed from NHS ester reactions.[4][10] This offers a significant advantage over maleimide-based linkers, which are susceptible to retro-Michael addition and exchange with serum thiols like glutathione, leading to premature payload release.[10][11]

Linkage TypeStability in Serum (Human, 37°C)Cleavage Susceptibility
Triazole (from DBCO-Azide) >95% stable after 48 hours[11]Highly stable, non-cleavable.[11]
Amide (from NHS Ester-Amine) High stabilityHighly stable, non-cleavable.[10]
Thioether (from Maleimide-Thiol) ~85% stable after 24 hours (Susceptible to degradation)[11]Prone to retro-Michael reaction and thiol exchange.[10]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and the logical relationships in selecting a PEG linker.

experimental_workflow Experimental Workflow for ADC Synthesis and Evaluation cluster_synthesis ADC Synthesis cluster_evaluation In Vitro & In Vivo Evaluation antibody Antibody conjugation Conjugation (SPAAC) antibody->conjugation linker DBCO-PEG4-NHS Ester linker->conjugation payload Azide-Payload payload->conjugation purification Purification (SEC) conjugation->purification adc Antibody-Drug Conjugate purification->adc stability Serum Stability Assay adc->stability cytotoxicity Cytotoxicity Assay adc->cytotoxicity pk_study Pharmacokinetic Study adc->pk_study efficacy In Vivo Efficacy pk_study->efficacy

Workflow for ADC synthesis and evaluation.

linker_selection Decision Tree for PEG Linker Selection start Application Requirement kinetics Rapid Labeling Needed? start->kinetics stability High In Vivo Stability Crucial? kinetics->stability No tco Consider TCO-Tetrazine kinetics->tco Yes dbco DBCO-PEG4 is a Strong Candidate stability->dbco Yes maleimide Avoid Maleimide Linkers stability->maleimide No solubility Hydrophobic Payload? long_peg Consider Longer PEG Chain (e.g., PEG12) solubility->long_peg Yes short_peg DBCO-PEG4 is Suitable solubility->short_peg No dbco->solubility

Decision tree for selecting a PEG linker.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of linker performance.

Protocol 1: Antibody Modification with DBCO-PEG4-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

  • DBCO-PEG4-NHS ester freshly dissolved in anhydrous DMSO or DMF to a 10 mM stock concentration.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting column for purification.

Procedure:

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester groups. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker using a spin desalting column equilibrated with an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).

Protocol 2: Serum Stability Assay

Objective: To assess the stability of the bioconjugate in serum.

Materials:

  • Purified bioconjugate (e.g., ADC).

  • Human or mouse serum.

  • PBS, pH 7.4.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column.

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS. Dilute the stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the bioconjugate to the same concentration in PBS.

  • Incubation: Incubate the serum and PBS samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots by HPLC to quantify the amount of intact bioconjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile.

Conclusion

The DBCO-PEG4 linker is a versatile and powerful tool in bioconjugation, offering a balance of hydrophilicity, a defined spacer length, and the ability to form highly stable conjugates via copper-free click chemistry.[2] While other linkers may offer advantages in specific contexts, such as the extremely rapid kinetics of TCO-tetrazine chemistry, DBCO-PEG4 provides a robust and reliable option for a wide range of applications, particularly in the development of antibody-drug conjugates and other targeted therapeutics.[8][9] For applications where in vivo stability is paramount, the triazole linkage formed by DBCO-PEG4 is superior to the thioether bond from maleimide-based linkers.[10][11] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate PEG linker for their specific research and development needs.

References

A Comparative Guide to Analyzing DBCO-PEG4-Ahx-DM1 ADC Aggregation by Size-Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a promising class of targeted therapeutics. The conjugation of a potent cytotoxic payload, such as the microtubule inhibitor DM1, to a monoclonal antibody via a linker system like DBCO-PEG4-Ahx, can significantly alter the physicochemical properties of the antibody, increasing its propensity to aggregate. Monitoring and controlling aggregation is a critical quality attribute (CQA) in ADC development, as aggregates can impact efficacy and induce immunogenicity.

This guide provides a comprehensive comparison of size-exclusion chromatography (SEC) with alternative analytical techniques for the characterization of DBCO-PEG4-Ahx-DM1 ADC aggregation. It includes detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their needs.

Understanding the Components and the Challenge of Aggregation

The this compound drug-linker is comprised of three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne used for copper-free click chemistry, enabling covalent attachment to an azide-modified antibody.

  • PEG4 (four-unit polyethylene (B3416737) glycol): A hydrophilic spacer designed to improve the solubility and pharmacokinetic properties of the ADC, and to mitigate aggregation driven by the hydrophobic drug and linker components.[1][2]

  • Ahx (Aminohexanoic acid): A linker component that provides additional spacing.

  • DM1 (Mertansine): A highly potent maytansinoid microtubule-inhibiting agent.[2]

The conjugation of the hydrophobic DM1 payload can increase the overall hydrophobicity of the antibody, creating a tendency for self-association and aggregation. The inclusion of a hydrophilic PEG linker is a common strategy to counteract this effect.[1]

Comparative Analysis of Aggregation Detection Methods

While SEC is the industry standard for quantifying ADC aggregates, orthogonal methods are essential for a comprehensive understanding of aggregation phenomena. Dynamic Light Scattering (DLS) and Field-Flow Fractionation (FFF) offer complementary information.

Table 1: Quantitative Comparison of SEC, DLS, and FFF for ADC Aggregate Analysis (Illustrative Data)

ParameterSEC-UVDLSFFF-MALS
Primary Measurement Elution time (hydrodynamic volume)Fluctuation of scattered light intensity (hydrodynamic radius)Elution time (hydrodynamic size) and light scattering intensity (molar mass)
Monomer (%) 95.2Not directly quantifiable95.5
Dimer (%) 3.5Not directly quantifiable3.2
Higher-Order Aggregates (%) 1.3Detected (high sensitivity to large species)1.3 (with size distribution)
Aggregate Size Range Limited by column pore sizeBroad range, sensitive to large aggregatesVery broad range (nm to µm)
Quantitative Accuracy High for well-resolved peaksLow (primarily qualitative)High
Resolution High (monomer, dimer, multimers)Low (provides an overall size distribution)High (tunable separation)
Sample Throughput HighHighModerate
Potential for Artifacts Non-specific interactions with stationary phaseScattering from buffer components or contaminantsSample interaction with membrane

Note: The data presented in this table is illustrative and intended to reflect the expected performance of each technique based on established principles. Actual results may vary depending on the specific experimental conditions and sample characteristics.

Experimental Protocols

Detailed Protocol for SEC-HPLC Analysis of this compound ADC Aggregation

This protocol provides a representative method for the analysis of this compound ADC aggregation. Optimization may be required based on the specific antibody and conjugation characteristics.

1. Instrumentation and Columns:

  • HPLC System: A biocompatible HPLC or UHPLC system (e.g., Agilent 1260 Infinity II Bio-inert LC).

  • Detector: UV detector monitoring at 280 nm (for the antibody) and a wavelength specific to the payload if its absorbance is significant and distinct.

  • SEC Column: A column suitable for monoclonal antibody and ADC analysis (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm).

2. Reagents and Mobile Phase:

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0, with the addition of an organic modifier to minimize hydrophobic interactions. A common starting point is 15% 2-propanol or acetonitrile. The optimal type and concentration of the organic modifier should be determined empirically.[2]

  • Sample Diluent: The mobile phase is recommended as the sample diluent.

3. Sample Preparation:

  • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

  • If necessary, filter the sample through a 0.22 µm low-protein-binding syringe filter (e.g., PVDF or PES) to remove any particulates.

4. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10-20 µL

  • Run Time: Approximately 20 minutes, sufficient to allow for the elution of the monomer and any potential fragments.

5. Data Analysis:

  • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).

  • Calculate the percentage of each species relative to the total peak area.

Protocol Outline for DLS Analysis
  • Instrumentation: A DLS instrument (e.g., Malvern Zetasizer).

  • Sample Preparation: Dilute the ADC sample in a suitable buffer (typically the formulation buffer) to a concentration within the instrument's optimal range (e.g., 0.5-1.0 mg/mL). Filter the sample using a low-pore-size filter (e.g., 0.02 µm) to remove dust and other contaminants.

  • Measurement: Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the size distribution by intensity, volume, and number. The presence of peaks at larger hydrodynamic radii indicates aggregation.

Protocol Outline for FFF-MALS Analysis
  • Instrumentation: An FFF system coupled with a multi-angle light scattering (MALS) detector, a UV detector, and a differential refractive index (dRI) detector.

  • Channel and Membrane: Select an appropriate FFF channel and membrane based on the expected size range of the ADC and its aggregates.

  • Mobile Phase: Use a well-filtered and degassed mobile phase, typically the formulation buffer.

  • Method Development: Optimize the cross-flow and channel-flow gradients to achieve good separation of the monomer and aggregate species.

  • Sample Injection: Inject the ADC sample into the FFF channel.

  • Data Analysis: Use the MALS and dRI data to calculate the molar mass and size distribution of the eluting species. The UV signal can be used for concentration determination.

Visualizing the Process

Mechanism of Action of DM1

The cytotoxic payload, DM1, acts by inhibiting microtubule polymerization, a critical process for cell division. The following diagram illustrates the intracellular pathway leading to this effect.

DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_DM1 Released DM1 Lysosome->Released_DM1 Proteolytic Cleavage of Antibody Tubulin Tubulin Dimers Released_DM1->Tubulin Binding Microtubule Microtubule Released_DM1->Microtubule Inhibition of Polymerization Tubulin->Microtubule Polymerization Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Microtubule->Cell_Cycle_Arrest Disruption

Caption: Mechanism of action of a DM1-containing ADC.

Experimental Workflow for ADC Aggregation Analysis

The following diagram outlines the logical flow of analyzing ADC aggregation using SEC and orthogonal methods.

ADC_Aggregation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation ADC_Sample This compound ADC Sample Dilution Dilution in Mobile Phase / Formulation Buffer ADC_Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration SEC Size-Exclusion Chromatography (SEC) Filtration->SEC DLS Dynamic Light Scattering (DLS) Filtration->DLS FFF Field-Flow Fractionation (FFF-MALS) Filtration->FFF SEC_Data Quantification of Monomer, Dimer, Aggregates (%) SEC->SEC_Data DLS_Data Size Distribution & Polydispersity Index (PDI) DLS->DLS_Data FF_Data FF_Data FFF->FF_Data Comparison Orthogonal Comparison & Comprehensive Understanding SEC_Data->Comparison DLS_Data->Comparison FFF_Data Molar Mass & Size Distribution of Aggregates FFF_Data->Comparison

Caption: Experimental workflow for ADC aggregation analysis.

Conclusion

The analysis of aggregation is a cornerstone of ADC development and quality control. While SEC remains the primary method for the quantification of aggregates, a multi-faceted approach employing orthogonal techniques such as DLS and FFF-MALS provides a more complete picture of the aggregation state of a this compound ADC. DLS serves as a rapid, high-throughput screening tool that is highly sensitive to the presence of large aggregates, while FFF-MALS offers high-resolution separation and characterization of a broad range of aggregate species without the potential for interactions with a stationary phase. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can gain a thorough understanding of ADC stability and ensure the development of safe and effective biotherapeutics.

References

Assessing the Bystander Effect of DBCO-PEG4-Ahx-DM1 ADC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an effective Antibody-Drug Conjugate (ADC) hinges on a multitude of factors, with the bystander effect being a critical parameter for therapeutic efficacy, especially in heterogeneous tumors. This guide provides a comparative analysis of the anticipated bystander effect of an ADC constructed using the DBCO-PEG4-Ahx-DM1 drug-linker, benchmarked against other maytansinoid-based ADCs with varying linker technologies.

The bystander effect is the ability of an ADC's cytotoxic payload, released from a targeted antigen-positive (Ag+) cancer cell, to diffuse and kill neighboring antigen-negative (Ag-) tumor cells.[1] This mechanism is crucial for overcoming tumor heterogeneity, a common challenge in cancer therapy where not all tumor cells express the target antigen.[2] The extent of this effect is largely governed by the properties of the ADC's linker and the physicochemical characteristics of the released payload.[3][]

The Role of the Linker and Payload in the Bystander Effect

The linker connecting the antibody to the cytotoxic payload is a primary determinant of an ADC's ability to induce a bystander effect.[2] Linkers can be broadly categorized as cleavable or non-cleavable.

  • Cleavable Linkers: These are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes.[2][3] The release of a free, membrane-permeable payload is the cornerstone of the bystander effect.[2]

  • Non-Cleavable Linkers: These linkers require the degradation of the antibody component within the lysosome to release the payload, which is typically attached to the linker and an amino acid residue.[5] This often results in a charged molecule with poor membrane permeability, limiting its ability to diffuse out of the cell and kill neighboring cells.[1][5]

The payload's properties, particularly its membrane permeability, are also critical. To induce a bystander effect, the released payload should be able to cross cell membranes. This generally requires the molecule to be neutral, uncharged, and sufficiently hydrophobic.[]

Comparative Analysis of Maytansinoid ADCs

The drug component of this compound is DM1, a potent microtubule inhibitor.[6][7] The bystander effect of a DM1-based ADC is therefore highly dependent on the nature of the linker.

This compound ADC (Anticipated Performance):

The DBCO (dibenzocyclooctyne) group in this linker is utilized for copper-free click chemistry, a method for attaching the drug-linker to the antibody. The critical aspect for the bystander effect is the stability of the bond linking the DM1 to the Ahx-PEG4 spacer. Typically, maytansinoid ADCs designed for a bystander effect employ cleavable linkers, such as disulfide bonds, which can be reduced inside the cell to release a neutral, membrane-permeable DM1 metabolite.[1] If the linkage within the this compound construct is designed to be cleavable (e.g., a disulfide bond not explicitly named in this short-form but common in maytansinoid ADC design), a moderate to high bystander effect can be anticipated. The released DM1 would be capable of diffusing into adjacent cells.

Alternative Maytansinoid ADCs for Comparison:

  • Ado-trastuzumab emtansine (T-DM1): This well-known ADC uses a non-cleavable SMCC linker.[5] Upon internalization and degradation, it releases Lys-SMCC-DM1, a charged metabolite with poor membrane permeability.[1] Consequently, T-DM1 is recognized as having a minimal to negligible bystander effect.[5][8]

  • ADCs with Cleavable Disulfide Linkers: Maytansinoid ADCs utilizing disulfide linkers release thiol-containing metabolites of DM1 upon entering the reducing environment of the cell. These metabolites are more hydrophobic and can induce a bystander effect.[1]

Quantitative Comparison of Bystander Effects

The bystander effect can be quantified in vitro using co-culture assays where antigen-positive and antigen-negative cells are grown together. The half-maximal inhibitory concentration (IC50) for the bystander effect is determined by measuring the viability of the antigen-negative cells.

ADC ConstructLinker TypeReleased PayloadMembrane PermeabilityAnticipated Bystander Effect
This compound ADC Assumed CleavableDM1 metaboliteHighModerate to High
Ado-trastuzumab emtansine (T-DM1) Non-cleavable (SMCC)Lys-SMCC-DM1LowMinimal to None
Maytansinoid ADC Cleavable (Disulfide)Thiol-DM1 metaboliteHighModerate to High

Experimental Protocols for Assessing Bystander Effect

Two primary in vitro methods are used to quantify the bystander effect: the co-culture assay and the conditioned medium transfer assay.[2][9]

Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells in the presence of an ADC.[1]

Methodology:

  • Cell Line Preparation:

    • Antigen-positive (Ag+) "target" cells.

    • Antigen-negative (Ag-) "bystander" cells, engineered to express a fluorescent protein (e.g., GFP) for easy identification.[9]

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 3:1, 9:1) to assess the dependency of the bystander effect on the number of target cells.[9]

    • Include monocultures of Ag- cells as a control.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Treat the co-cultures and control wells with serial dilutions of the ADC.

  • Incubation:

    • Incubate the plates for 72-120 hours.[9]

  • Viability Assessment:

    • Use a fluorescence microscope or high-content imager to count the number of viable GFP-positive Ag- cells.[10]

    • Alternatively, use flow cytometry to distinguish and quantify the viability of the Ag- cell population.[11]

  • Data Analysis:

    • Calculate the percentage viability of the Ag- cells in the co-cultures relative to the Ag- cells in the monoculture control wells treated with the same ADC concentration.[9]

    • Plot the percentage of bystander cell viability against the ADC concentration to determine the IC50 for the bystander effect.[1]

Conditioned Medium Transfer Assay

This method assesses whether the cytotoxic payload is released into the culture medium and is capable of killing bystander cells without direct cell-to-cell contact.[2]

Methodology:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells and allow them to adhere.

    • Treat the Ag+ cells with the ADC at a concentration that is highly cytotoxic to these cells for 48-72 hours.[10]

    • Collect the culture supernatant (conditioned medium) and clarify by centrifugation.[10]

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a new 96-well plate and allow them to adhere.

    • Remove the existing medium and add the conditioned medium from the ADC-treated Ag+ cells.[2]

    • Include controls where Ag- cells are treated with fresh medium containing the same ADC concentration to assess direct toxicity.[2]

  • Incubation and Analysis:

    • Incubate the Ag- cells for 72-120 hours.[2]

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).[2]

    • A significant decrease in the viability of Ag- cells treated with conditioned medium compared to controls indicates a bystander effect.[12]

Visualizing the Mechanisms and Workflows

Bystander_Effect_Mechanism Mechanism of ADC Bystander Killing cluster_Ag_pos Antigen-Positive Cell cluster_Ag_neg Antigen-Negative Cell cluster_no_bystander Non-Cleavable Linker Path ADC_bind 1. ADC Binds to Antigen+ Cell Internalization 2. Internalization ADC_bind->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_release 4. Payload Release (Cleavable Linker) Lysosome->Payload_release Payload_release_non_cleavable 4a. Payload-Linker-AA Release Lysosome->Payload_release_non_cleavable Payload_diffusion 5. Payload Diffuses Out Payload_release->Payload_diffusion Membrane Permeable Payload_entry 6. Payload Enters Antigen- Cell Payload_diffusion->Payload_entry Cytotoxicity 7. Cytotoxicity Payload_entry->Cytotoxicity Apoptosis 8. Apoptosis Cytotoxicity->Apoptosis Payload_trapped 5a. Payload Trapped (Poor Permeability) Payload_release_non_cleavable->Payload_trapped

Caption: Mechanism of ADC-mediated bystander killing.

CoCulture_Assay_Workflow Co-Culture Bystander Assay Workflow Start Start Seed_Cells 1. Co-seed Antigen+ and Antigen- (GFP+) cells Start->Seed_Cells Adhere 2. Allow cells to adhere (Overnight) Seed_Cells->Adhere Treat_ADC 3. Treat with serial dilutions of ADC Adhere->Treat_ADC Incubate 4. Incubate (72-120 hours) Treat_ADC->Incubate Assess_Viability 5. Assess viability of Antigen- (GFP+) cells Incubate->Assess_Viability Analyze 6. Analyze data and determine bystander IC50 Assess_Viability->Analyze End End Analyze->End

Caption: Workflow for an in vitro co-culture bystander assay.

Conclusion

The bystander effect is a pivotal mechanism for enhancing the efficacy of ADCs in treating heterogeneous tumors. For an ADC constructed with this compound, its capacity to induce a bystander effect will be critically dependent on the cleavability of the linker used to attach the DM1 payload. If a cleavable linker is employed, it is anticipated to exhibit a moderate to high bystander effect, similar to other maytansinoid ADCs with cleavable linkers and in stark contrast to the negligible bystander effect of T-DM1 with its non-cleavable linker. The provided experimental protocols offer a robust framework for quantifying this effect, enabling researchers to make informed decisions in the design and selection of ADC candidates for further development.

References

In Vivo Efficacy of DM1-Based Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the in vivo performance of various DM1-antibody-drug conjugates (ADCs), with a focus on the impact of linker technology. While specific in vivo efficacy data for DBCO-PEG4-Ahx-DM1 is not publicly available in the reviewed literature, this guide provides a comprehensive comparison of other prominent DM1 conjugates, offering valuable insights into the interplay between linker chemistry and therapeutic performance.

The efficacy of an antibody-drug conjugate (ADC) is critically influenced by the choice of its components: the antibody, the cytotoxic payload, and the linker that connects them. Maytansinoid DM1, a potent microtubule inhibitor, is a widely used payload in ADC development.[1][2][3][4] The linker, however, plays a pivotal role in the overall in vivo performance of the ADC, governing its stability in circulation, the efficiency of drug release at the tumor site, and its toxicity profile.[5][6] This guide compares the in vivo efficacy of various DM1 conjugates, highlighting the impact of different linker strategies.

Comparative In Vivo Performance of DM1 Conjugates

The in vivo antitumor activity of DM1-ADCs is typically evaluated in xenograft models, where human cancer cells are implanted in immunocompromised mice. Key metrics for comparison include tumor growth inhibition (TGI), overall survival, and tolerability (e.g., body weight changes).

While direct head-to-head in vivo comparisons of a wide array of DM1 conjugates are limited, the available literature provides valuable data on the performance of ADCs with different linker types. Non-cleavable linkers like SMCC and cleavable linkers, such as those containing disulfide bonds (e.g., SPP, SPDB) or peptides, have been extensively studied.[6][7] The stability of the linker is a crucial factor, with more stable linkers generally leading to a longer plasma half-life of the ADC.[8] However, linker stability must be balanced with efficient payload release within the target tumor cells.

A study comparing trastuzumab-DM1 (T-DM1), which utilizes the non-cleavable SMCC linker, with a disulfide-linked trastuzumab-SPP-DM1 conjugate found that while both were potent in vitro, T-DM1 exhibited a slower plasma clearance in vivo.[6] Interestingly, despite higher overall tumor concentrations of the T-DM1 conjugate and its metabolites, the levels of the released cytotoxic catabolite in the tumor were similar for both conjugates, resulting in comparable in vivo efficacy.[6] This suggests that the efficiency of intracellular processing and payload release can be as critical as the plasma pharmacokinetics.

Furthermore, the hydrophilicity of the linker can impact the ADC's properties. A study comparing a nonpolar SMCC linker with a more hydrophilic PEG4Mal linker in an anti-CanAg ADC demonstrated that the PEGylated conjugate was more effective in eradicating multidrug-resistant (MDR1-expressing) xenograft tumors.[9] The proposed mechanism is that the metabolite of the PEG4Mal-linked conjugate is less readily effluxed by the MDR1 transporter, leading to better retention within the cancer cells.[9]

Below is a summary of in vivo efficacy data for different DM1 conjugates as reported in various studies. It is important to note that these results are from different experimental settings and should be compared with caution.

ADC LinkerAntibodyXenograft ModelDosing RegimenKey Efficacy OutcomeReference
SMCC (non-cleavable) Trastuzumab (T-DM1)JIMT-1 (trastuzumab-resistant breast cancer)5 mg/kg, i.v.Significant tumor growth inhibition compared to control and trastuzumab.
SMCC (non-cleavable) anti-CanAgCOLO 205MDR (MDR-expressing colon cancer)300 & 600 µg/kg of conjugated DM1, i.v.Less effective than PEG4Mal-DM1 conjugate.[9]
SPP (disulfide, cleavable) TrastuzumabBT474-EEI (breast cancer)Not specifiedSimilar in vivo efficacy to T-DM1.[6]
SPP (disulfide, cleavable) Anti-CD19, -CD20, -CD21, -CD22Various NHL models (e.g., RAJI, Granta-519)5 mg/kg, i.v.Varied efficacy depending on the target antigen and cell line.
PEG4Mal (hydrophilic, non-cleavable maleimide) anti-CanAgCOLO 205MDR (MDR-expressing colon cancer)300 & 600 µg/kg of conjugated DM1, i.v.Markedly more effective than SMCC-linked conjugate.[9]

Experimental Protocols

The following provides a generalized methodology for in vivo efficacy studies of DM1-ADCs based on commonly reported protocols.

Animal Models and Tumor Implantation
  • Animal Strain: Immunocompromised mice (e.g., SCID, BALB/c nude) are typically used to prevent rejection of human tumor xenografts.

  • Cell Lines: Human cancer cell lines relevant to the ADC's target are chosen (e.g., HER2-positive breast cancer lines like JIMT-1 for T-DM1).

  • Implantation: A specific number of tumor cells (e.g., 5 x 106) are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.

Dosing and Administration
  • ADC Formulation: The ADC is typically formulated in a sterile buffer such as phosphate-buffered saline (PBS).

  • Dose Levels: Doses are often expressed in mg of ADC per kg of body weight (mg/kg) or as the amount of conjugated drug.

  • Administration Route: Intravenous (i.v.) injection via the tail vein is the most common route of administration.

  • Dosing Schedule: Treatment can be a single dose or multiple doses administered at specific intervals (e.g., once weekly for several weeks).

Efficacy and Tolerability Assessment
  • Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific observation period. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. In some studies, survival is the primary endpoint.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows in the preclinical evaluation of ADCs.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Studies iv_1 ADC Synthesis & Characterization iv_2 Cell Viability Assays (e.g., MTS, CellTiter-Glo) iv_1->iv_2 iv_3 Binding Affinity Assays (e.g., ELISA, Flow Cytometry) iv_1->iv_3 iv_4 Internalization Studies iv_1->iv_4 inv_1 Xenograft Model Development (Cell Line Implantation) iv_1->inv_1 Proceed to In Vivo inv_2 Tumor Growth to Palpable Size inv_1->inv_2 inv_3 Randomization & Dosing inv_2->inv_3 inv_4 Monitoring: - Tumor Volume - Body Weight inv_3->inv_4 inv_5 Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis inv_4->inv_5 adc_mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell adc Antibody-Drug Conjugate (ADC) receptor Target Antigen (Receptor) adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Payload (DM1) lysosome->payload Linker Cleavage & Payload Release microtubules Microtubule Disruption payload->microtubules apoptosis Apoptosis microtubules->apoptosis

References

A Comparative Guide to ADC Linkers: Benchmarking DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of linker technology dictates the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release within the target cancer cell. This guide provides an objective comparison of the performance of the click chemistry-addressable linker, DBCO-PEG4-Ahx-DM1, against commercially available ADC linkers, supported by experimental data from various studies.

The Rise of Site-Specific Conjugation with this compound

This compound is a drug-linker conjugate composed of the potent microtubule inhibitor DM1 and a DBCO-PEG4-Ahx linker.[1][2][3][4][5] The dibenzocyclooctyne (DBCO) group enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for site-specific conjugation to an antibody.[1][6] This method allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product with improved pharmacokinetics and a potentially wider therapeutic index.[7][8][9] The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[6][10] The payload, DM1, is a maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

In contrast, traditional commercial linkers often rely on stochastic conjugation to native amino acid residues like lysine (B10760008) or cysteine. For instance, maleimide-based linkers such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are widely used for conjugation to thiol groups on cysteine residues.[7][12][13] While effective, this method can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[6][7] Furthermore, the stability of the resulting thioether bond can be a concern, with potential for premature drug release due to retro-Michael reactions in the plasma.[8][13][14]

Performance Data: A Comparative Overview

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that direct head-to-head comparisons across a single panel of cell lines and in vivo models are limited, and data is compiled from multiple sources. Variations in experimental conditions (antibody, payload, cell lines, etc.) should be considered when interpreting the data.

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a key measure of its potency and is typically expressed as the half-maximal inhibitory concentration (IC50).

Linker TypeADC ExampleTarget Cell LineIC50 (approx.)Reference
DBCO-based (Click Chemistry) Anti-HER2-DBCO-PEG4-DM1HER2+ Cancer CellsPotent (pM to low nM range)[15][16]
Maleimide (Non-cleavable) Trastuzumab-MCC-DM1 (Kadcyla®)HER2+ Cancer CellsPotent (nM range)[7]
Valine-Citrulline (Protease-cleavable) Trastuzumab-vc-MMAEHER2+ Cancer CellsPotent (nM range)[7]
Hydrazone (pH-sensitive) Gemtuzumab ozogamicin (B1678132) (Mylotarg®)CD33+ Leukemia CellsPotent (pM to low nM range)[17]
Disulfide (Redox-sensitive) Anti-CD22-DM1Human Lymphoma CellsPotent (nM range)[15][16]
In Vivo Stability

The in vivo stability of an ADC is crucial for minimizing off-target toxicity and is assessed by measuring the amount of intact ADC in plasma over time.

Linker TypeADC ExampleSpeciesStability MetricFindingReference
DBCO-based (Click Chemistry) Click-cleavable ADC (tc-ADC)MouseTumor RegressionSuperior tumor regression compared to vc-ADC[]
Maleimide (Non-cleavable) Trastuzumab-MCC-DM1 (Kadcyla®)HumanIn vivo half-lifeGenerally longer half-life compared to cleavable linker ADCs[7]
Valine-Citrulline (Protease-cleavable) ADC with VC-PABC linkerMousePlasma StabilityUnstable in mouse plasma due to carboxylesterase activity[19][20]
Glutamic acid-Valine-Citrulline ADC with EVCit linkerMousePlasma StabilityHigh stability in mouse plasma[20]
Self-Stabilizing Maleimide DPR-based ADCPlasma% Intact ADC>95% intact after 7 days[13]
Traditional Maleimide Conventional Maleimide ADCHuman Plasma% Intact ADC~50% intact after 7 days[13][21]
In Vivo Efficacy

In vivo efficacy is typically evaluated in xenograft models by measuring tumor growth inhibition.

Linker TypeADC ExampleXenograft ModelKey FindingReference
DBCO-based (Click Chemistry) tc-ADCColorectal & Ovarian CancerSignificant and durable tumor regression[]
Maleimide (Non-cleavable) Trastuzumab-MCC-DM1 (Kadcyla®)HER2+ Breast CancerClinically proven efficacy[22]
Valine-Citrulline (Protease-cleavable) Brentuximab vedotin (Adcetris®)CD30+ LymphomaClinically proven efficacy[15]
Site-Specific ADC (AJICAP) AJICAP-ADCNCI-N87 (HER2+)5 mg/kg showed comparable tumor inhibition to 2.5 mg/kg stochastic ADC[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADC linker technologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

  • Test ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. A control sample is prepared by diluting the ADC in PBS.[7]

  • Incubation: Incubate the samples at 37°C with gentle agitation.[7]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours). Immediately freeze the aliquots at -80°C.[7]

  • Sample Analysis:

    • To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.[23]

    • To measure released payload: Precipitate plasma proteins (e.g., with acetonitrile). Analyze the supernatant for the free payload using LC-MS.[17]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload against time to determine the ADC's half-life in plasma.[17]

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic potency of an ADC on cancer cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • Test ADC and control antibody

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[7]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Cell Viability Measurement: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add a solubilization solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice

  • Human tumor cells

  • Test ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[7]

  • Tumor Growth: Allow tumors to grow to a predetermined size.[7]

  • Randomization: Randomize mice into treatment and control groups.[7]

  • ADC Administration: Administer the ADC, vehicle control, and isotype control ADC to the respective groups.[7]

  • Monitoring: Monitor tumor volume and body weight throughout the study.[7]

  • Endpoint: When tumors in the control group reach a predetermined size, the study is terminated.

  • Analysis: Excise tumors for weight measurement and further analysis. Calculate the Tumor Growth Inhibition (TGI) and assess statistical significance.[7]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate important workflows and signaling pathways related to ADC development and mechanism of action.

ADC_Development_Workflow cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Antibody_Selection Antibody Selection & Engineering Conjugation ADC Conjugation Antibody_Selection->Conjugation Linker_Payload_Synthesis Linker-Payload Synthesis Linker_Payload_Synthesis->Conjugation Purification Purification & Characterization (DAR, Purity) Conjugation->Purification In_Vitro_Assays In Vitro Assays (Stability, Cytotoxicity) Purification->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (PK, Efficacy, Toxicity) In_Vitro_Assays->In_Vivo_Studies IND_Submission IND Submission In_Vivo_Studies->IND_Submission Phase_I Phase I (Safety, Dosage) IND_Submission->Phase_I Phase_II Phase II (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III BLA_Submission BLA Submission Phase_III->BLA_Submission

Caption: A simplified workflow of ADC development.

DM1_Mechanism_of_Action cluster_Cell Target Cancer Cell ADC_Binding 1. ADC binds to target antigen Internalization 2. Internalization via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking 3. Trafficking to lysosome Internalization->Lysosomal_Trafficking Payload_Release 4. Linker cleavage & DM1 release Lysosomal_Trafficking->Payload_Release Tubulin_Binding 5. DM1 binds to tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption 6. Microtubule disruption Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest 7. G2/M phase cell cycle arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 8. Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a DM1-based ADC.

Linker_Comparison cluster_Click_Chemistry Click Chemistry (e.g., DBCO) cluster_Maleimide Maleimide Chemistry ADC_Linker ADC Linker Technology Site_Specific Site-Specific Conjugation ADC_Linker->Site_Specific Stochastic Stochastic Conjugation ADC_Linker->Stochastic Homogeneous_DAR Homogeneous DAR Site_Specific->Homogeneous_DAR High_Stability High Stability Homogeneous_DAR->High_Stability Heterogeneous_DAR Heterogeneous DAR Stochastic->Heterogeneous_DAR Variable_Stability Variable Stability (Retro-Michael Reaction) Heterogeneous_DAR->Variable_Stability

Caption: Comparison of linker technologies.

References

Confirming Site-Specific Conjugation of DBCO-PEG4-Ahx-DM1: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of key analytical methods to confirm the site-specific conjugation of DBCO-PEG4-Ahx-DM1, a popular linker-payload combination used in the development of next-generation ADCs. The use of a DBCO (Dibenzocyclooctyne) group allows for a copper-free click chemistry reaction with an azide-modified antibody, enabling precise control over the conjugation site and the drug-to-antibody ratio (DAR).[1][2][]

This guide will delve into the principles, protocols, and expected outcomes of several orthogonal analytical techniques, presenting quantitative data in clear, comparative tables and visualizing experimental workflows using Graphviz diagrams.

Core Analytical Strategies for ADC Characterization

A multi-pronged analytical approach is essential for the comprehensive characterization of ADCs.[4] The primary objectives are to determine the average DAR, assess the distribution of different drug-loaded species, quantify aggregates and fragments, and confirm the exact location of conjugation. The methods discussed below each provide unique insights into these critical quality attributes (CQAs).

Hydrophobic Interaction Chromatography (HIC-HPLC)

Principle: HIC is a cornerstone technique for DAR and drug-load distribution analysis of ADCs, particularly for those conjugated at specific sites.[5] It separates molecules based on their surface hydrophobicity under non-denaturing conditions, preserving the native structure of the ADC.[6] The conjugation of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).[5]

Comparative Data:
ParameterUnconjugated mAbThis compound ADC (DAR 2)This compound ADC (DAR 4)
Retention Time (min) ~10~15~20
Major Species DAR0DAR2DAR4
Relative Abundance (%) >98%>95%>95%
Calculated Average DAR 0~2.0~4.0

Note: The data presented in this table is representative and will vary depending on the specific antibody, conjugation efficiency, and experimental conditions.

Experimental Workflow:

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC System cluster_analysis Data Analysis ADC_Sample ADC Sample (1 mg/mL) in Mobile Phase A Injector Inject Sample ADC_Sample->Injector HIC_Column HIC Column (e.g., TSKgel Butyl-NPR) Injector->HIC_Column Gradient Elution (Decreasing Salt) UV_Detector UV Detector (280 nm) HIC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc Calculate Average DAR & Distribution Integration->DAR_Calc

Workflow for DAR analysis using HIC-HPLC.
Detailed Experimental Protocol:

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR and drug load distribution.

Materials:

  • ADC sample

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC System Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 20 µL of the prepared ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Wash the column with 100% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the average DAR using the weighted average of the peak areas.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Reduced ADC

Principle: RP-HPLC under reducing and denaturing conditions is used to separate the light and heavy chains of the antibody.[7] This method can confirm the site of conjugation by observing a mass shift in the chromatogram corresponding to the chain where the drug-linker is attached. For site-specific ADCs, this technique provides a clear profile of conjugated and unconjugated chains.

Comparative Data:
ChainUnconjugated mAb (Reduced)This compound ADC (Reduced, Site on Heavy Chain)
Light Chain (LC) Single peakSingle peak (unchanged retention time)
Heavy Chain (HC) Single peakShifted peak (increased retention time)
Calculated DAR 0~1.0 per heavy chain (overall DAR ~2.0)

Note: The data presented in this table is representative and assumes conjugation on the heavy chain. The actual retention times and peak profiles will vary.

Experimental Workflow:

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT ADC_Sample->Reduction Injector Inject Sample Reduction->Injector RP_Column RP Column (e.g., C4, C8) Injector->RP_Column Gradient Elution (Increasing Acetonitrile) UV_Detector UV Detector (280 nm) RP_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Peak_ID Identify Light & Heavy Chain Peaks Chromatogram->Peak_ID Confirm_Site Confirm Conjugation Site by Peak Shift Peak_ID->Confirm_Site

Workflow for reduced ADC analysis by RP-HPLC.
Detailed Experimental Protocol:

Objective: To confirm the site of conjugation on either the light or heavy chain of the antibody.

Materials:

  • ADC sample

  • Dithiothreitol (DTT)

  • RP-HPLC Column (e.g., C4 or C8)

  • HPLC system with UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation:

    • To 50 µL of ADC sample (1 mg/mL), add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • HPLC System Setup:

    • Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the column temperature to 75°C.

    • Set the flow rate to 0.4 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject the reduced ADC sample.

    • Apply a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the light and heavy chains based on their expected retention times.

    • Compare the chromatogram of the ADC to that of the unconjugated antibody to identify any peak shifts, which indicate the site of conjugation.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful technique for the unambiguous confirmation of site-specific conjugation.[8] It provides accurate molecular weight measurements of the intact ADC, its subunits (light and heavy chains), and peptide fragments. This allows for the direct confirmation of the covalent attachment of the this compound linker-payload and the determination of the precise amino acid residue of conjugation.

Comparative Data:
AnalyteExpected Mass (Da) - UnconjugatedExpected Mass (Da) - Conjugated (DAR 2)
Intact mAb ~150,000~152,546 (150,000 + 2 * 1273)
Light Chain ~25,000~25,000
Heavy Chain ~50,000~51,273 (50,000 + 1273)
Peptide Fragment XX + 1273

Note: The molecular weight of this compound is approximately 1273 Da. The presented data is illustrative and assumes conjugation on the heavy chain.

Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis ADC_Sample ADC Sample Optional_Steps Optional: - Deglycosylation - Reduction - Digestion (Peptide Mapping) ADC_Sample->Optional_Steps LC LC Separation (e.g., RP-HPLC) Optional_Steps->LC ESI Electrospray Ionization (ESI) LC->ESI Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Mass_Analyzer Mass_Spectra Mass Spectra Mass_Analyzer->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution Mass_Confirmation Confirm Molecular Weights & Identify Conjugation Site Deconvolution->Mass_Confirmation

Workflow for ADC analysis by mass spectrometry.
Detailed Experimental Protocol (Peptide Mapping):

Objective: To identify the specific amino acid residue of conjugation.

Materials:

  • ADC sample

  • Denaturation Buffer (e.g., 6 M Guanidine-HCl)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or other suitable protease)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC sample in Denaturation Buffer.

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the free cysteines by adding IAM and incubating in the dark.

  • Digestion:

    • Exchange the buffer to a digestion-compatible buffer.

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using RP-HPLC coupled to a high-resolution mass spectrometer.

    • Acquire MS and MS/MS data.

  • Data Analysis:

    • Use bioinformatics software to search the MS/MS data against the antibody sequence to identify peptides.

    • Identify peptides with a mass modification corresponding to the this compound linker-payload.

    • The MS/MS fragmentation pattern will confirm the exact amino acid of conjugation.

Size-Exclusion Chromatography (SEC-HPLC)

Principle: SEC separates molecules based on their hydrodynamic radius (size) in their native state.[9] It is the primary method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species) in ADC preparations. The conjugation of the this compound, especially with the PEG linker, can sometimes influence aggregation propensity.[10][11][12]

Comparative Data:
SpeciesUnconjugated mAbThis compound ADC
Monomer (%) >98%>95%
Aggregates (%) <2%<5%
Fragments (%) <1%<1%

Note: The data presented in this table is representative. The level of aggregation can be influenced by the hydrophobicity of the payload, the DAR, and the formulation conditions.

Experimental Workflow:

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC System cluster_analysis Data Analysis ADC_Sample ADC Sample (1 mg/mL) in Mobile Phase Injector Inject Sample ADC_Sample->Injector SEC_Column SEC Column (e.g., TSKgel G3000SWxl) Injector->SEC_Column Isocratic Elution UV_Detector UV Detector (280 nm) SEC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Monomer, Aggregates, & Fragments Integration->Quantification

Workflow for aggregate analysis using SEC-HPLC.
Detailed Experimental Protocol:

Objective: To quantify the percentage of monomer, aggregates, and fragments.

Materials:

  • ADC sample

  • SEC HPLC Column (e.g., TSKgel G3000SWxl)

  • HPLC system with UV detector

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • HPLC System Setup:

    • Equilibrate the SEC column with the mobile phase.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 10 µL of the prepared ADC sample.

    • Run the separation isocratically for 20 minutes.

  • Data Analysis:

    • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

    • Calculate the percentage of each species relative to the total peak area.

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy is a simple and rapid method for determining the average DAR.[5] This technique relies on the distinct absorbance maxima of the antibody (at 280 nm) and the DM1 payload (at 252 nm).[13][14] By measuring the absorbance of the ADC at these two wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.[6]

Comparative Data:
ParameterUnconjugated mAbThis compound ADC
Absorbance at 280 nm A280_mAbA280_ADC
Absorbance at 252 nm A252_mAbA252_ADC
Calculated Average DAR 0(Calculated from absorbances and extinction coefficients)

Note: The accuracy of this method depends on the accuracy of the extinction coefficients and the absence of interfering substances.

Experimental Workflow:

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer cluster_analysis Data Analysis ADC_Sample ADC Sample in Formulation Buffer Spectro Measure Absorbance at 280 nm & 252 nm ADC_Sample->Spectro Beer_Lambert Apply Beer-Lambert Law with Extinction Coefficients Spectro->Beer_Lambert DAR_Calc Calculate Average DAR Beer_Lambert->DAR_Calc

Workflow for average DAR determination by UV-Vis spectroscopy.
Detailed Experimental Protocol:

Objective: To determine the average DAR of the ADC.

Materials:

  • ADC sample

  • Unconjugated antibody (for determining extinction coefficients)

  • DM1 payload (for determining extinction coefficients)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Experimentally determine the extinction coefficients (ε) for the unconjugated antibody and the DM1 payload at 280 nm and 252 nm.

  • Sample Measurement:

    • Measure the absorbance of the ADC sample at 280 nm and 252 nm.

  • Calculation:

    • Use the following system of equations (based on the Beer-Lambert law) to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_252 = (ε_Ab,252 * C_Ab) + (ε_Drug,252 * C_Drug)

    • Calculate the average DAR: DAR = C_Drug / C_Ab

Conclusion

The confirmation of site-specific conjugation for ADCs like those utilizing the this compound linker requires a suite of orthogonal analytical methods. HIC-HPLC and reduced RP-HPLC provide crucial information on DAR distribution and the location of the conjugation on the antibody chains. SEC-HPLC is essential for monitoring aggregation and fragmentation, which are critical for safety and stability. UV-Vis spectroscopy offers a rapid estimation of the average DAR. Finally, mass spectrometry stands as the gold standard for providing unambiguous confirmation of the molecular weight and the precise site of conjugation. By employing these methods in a complementary fashion, researchers and drug developers can build a comprehensive analytical package to ensure the quality, consistency, and efficacy of their site-specifically conjugated ADCs.

References

A Head-to-Head Battle of Warheads: Unpacking the Cytotoxic Potential of DBCO-PEG4-Ahx-DM1 and MC-VC-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), the choice of payload and linker is paramount. This guide provides a detailed, data-driven comparison of two prominent drug-linker systems: DBCO-PEG4-Ahx-DM1 and MC-VC-PABC-MMAE. By examining their mechanisms of action, direct comparative cytotoxicity data, and the experimental protocols used for their evaluation, this document aims to equip researchers with the critical information needed to select the optimal ADC construct for their therapeutic goals.

At the heart of these two ADCs are their potent cytotoxic payloads: DM1, a maytansinoid, and MMAE, an auristatin. Both exert their cell-killing effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2] However, the nuances of their linkers and the inherent properties of the payloads themselves can lead to significant differences in efficacy and safety.

This compound is comprised of the potent microtubule inhibitor DM1 conjugated via a DBCO-PEG4-Ahx linker.[3][4][5][6][7] This linker utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) for attachment to an antibody, a type of click chemistry that offers rapid and specific conjugation.[3] In contrast, MC-VC-PABC-MMAE features the anti-mitotic agent monomethyl auristatin E (MMAE) attached to a linker system consisting of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzoyloxycarbonyl (PABC) spacer.[][9] This sophisticated linker is designed for controlled, intracellular release of the MMAE payload within the target cancer cell.

Comparative Cytotoxicity: A Data-Driven Analysis

Direct comparative studies of ADCs utilizing these exact two drug-linker combinations are limited in publicly available literature. However, valuable insights can be gleaned from studies comparing the cytotoxic activities of DM1 and MMAE when conjugated to the same antibody, albeit with slightly different linkers. These studies provide a strong basis for understanding the relative potency of the payloads.

Two key studies offer head-to-head comparisons of DM1- and MMAE-containing ADCs in various cancer cell lines. The data, summarized in the tables below, reveals a consistent trend: MMAE-based ADCs tend to exhibit greater cytotoxic potency across multiple cancer cell lines.

Cell Line ADC Construct IC50 (nM) Reference
Karpas 299 anti-CD30-MCC-DM10.06[10]
ADCETRIS (anti-CD30-vc-MMAE)0.04[10]
Table 1: Comparative in vitro cytotoxicity of anti-CD30 ADCs in the CD30-positive Karpas 299 cell line.
Cell Line ADC Construct IC50 (nM) ± SD Reference
N87 H32-DM1_3.00.84 ± 0.15[11]
H32-DM1_3.30.65 ± 0.04[11]
H32-VCMMAE_3.00.10 ± 0.01[11]
H32-VCMMAE_6.60.05 ± 0.01[11]
SK-BR-3 H32-DM1_3.00.08 ± 0.01[11]
H32-DM1_3.30.05 ± 0.02[11]
H32-VCMMAE_3.00.07 ± 0.01[11]
H32-VCMMAE_6.60.03 ± 0.01[11]
BT474 H32-DM1_3.00.77 ± 0.15[11]
H32-DM1_3.30.50 ± 0.05[11]
H32-VCMMAE_3.00.06 ± 0.01[11]
H32-VCMMAE_6.60.02 ± 0.01[11]
Table 2: Comparative in vitro cytotoxicity of H32 ADCs in HER2-positive cancer cell lines. The numbers following the underscore indicate the drug-to-antibody ratio (DAR).

The data clearly indicates that while both DM1 and MMAE are highly potent, MMAE, when conjugated to the H32 antibody via a cleavable linker, demonstrated superior cytotoxicity in all three tested cell lines compared to its DM1 counterpart.[11] In the case of the anti-CD30 ADCs, the MMAE-containing ADC also showed a slightly lower IC50 value, suggesting higher potency.[10]

Understanding the Mechanisms at Play

The cytotoxic effects of both DM1 and MMAE are initiated upon internalization of the ADC into the target cancer cell. The distinct linker technologies, however, dictate the payload release mechanism.

cluster_DM1 This compound Pathway A ADC binds to cell surface antigen B Internalization via endocytosis A->B C Trafficking to lysosome B->C D Proteolytic degradation of antibody C->D E Release of Lys-Linker-DM1 D->E F Microtubule Disruption E->F G Cell Cycle Arrest (G2/M) F->G H Apoptosis G->H

Mechanism of Action for a DM1-based ADC.

For a non-cleavable linker like the one conceptually similar to this compound's attachment, the entire antibody must be degraded within the lysosome to release the payload, typically as an amino acid-linker-drug complex.[2]

cluster_MMAE MC-VC-PABC-MMAE Pathway a ADC binds to cell surface antigen b Internalization via endocytosis a->b c Trafficking to lysosome b->c d Cathepsin B cleaves Val-Cit linker c->d e Self-immolation of PABC spacer d->e f Release of free MMAE e->f g Microtubule Disruption f->g j Potential for Bystander Effect f->j h Cell Cycle Arrest (G2/M) g->h i Apoptosis h->i

Mechanism of Action for an MMAE-based ADC.

In contrast, the MC-VC-PABC linker in the MMAE conjugate is designed to be cleaved by cathepsin B, an enzyme abundant in the lysosomal compartment of tumor cells.[9] This cleavage initiates a self-immolation of the PABC spacer, releasing the unmodified, highly potent MMAE payload. A key advantage of this mechanism is the potential for a "bystander effect," where the released, cell-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[10]

Experimental Protocols for Cytotoxicity Assessment

The determination of an ADC's cytotoxic potential is a critical step in its preclinical evaluation. The most common method for this is the in vitro cytotoxicity assay, often employing a colorimetric method like the MTT assay to measure cell viability.[3][12]

cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Allow cells to adhere (overnight incubation) A->B D Treat cells with varying ADC concentrations B->D C Prepare serial dilutions of ADC C->D E Incubate for a defined period (e.g., 72-96h) D->E F Add MTT reagent to each well E->F G Incubate to allow formazan (B1609692) crystal formation F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability and determine IC50 I->J

General workflow for an MTT-based cytotoxicity assay.
Detailed Protocol for MTT-Based In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of ADCs. Optimization for specific cell lines and ADC constructs is recommended.

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Antibody-drug conjugates (this compound and MC-VC-PABC-MMAE)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare a series of dilutions of the ADCs in complete culture medium. A typical concentration range might be from 0.01 pM to 100 nM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or control medium (for untreated wells) to the respective wells.

    • Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be sufficient for the payload to exert its cytotoxic effect, which for tubulin inhibitors is typically 72-96 hours.[13]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 1 hour at room temperature in the dark, or overnight at 37°C, to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The selection of a drug-linker system for an ADC is a multifaceted decision that extends beyond in vitro cytotoxicity to include factors such as linker stability, pharmacokinetic properties, and the potential for bystander killing. The available comparative data suggests that MMAE, when paired with a cleavable linker like MC-VC-PABC, exhibits superior cytotoxic potency in vitro compared to DM1 conjugated via an MCC linker. This enhanced potency, coupled with the potential for a bystander effect, makes MC-VC-PABC-MMAE a compelling choice for many ADC development programs.

However, the non-cleavable linker strategy, conceptually similar to the attachment method for this compound, may offer advantages in terms of plasma stability and reduced off-target toxicity.[2] Ultimately, the optimal choice will depend on the specific target antigen, the tumor microenvironment, and the desired therapeutic window. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design and evaluation of next-generation antibody-drug conjugates.

References

A Comparative Analysis of Linker Stability: DBCO-PEG4-Ahx-DM1 vs. SPDB-DM4 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently liberate the cytotoxic agent upon internalization into target tumor cells. This guide provides an objective comparison of two prominent linker-payload systems: the click chemistry-based DBCO-PEG4-Ahx-DM1 and the disulfide-based SPDB-DM4.

Quantitative Stability Data

The stability of an ADC is primarily assessed through in vitro plasma stability assays and in vivo pharmacokinetic studies, where the drug-to-antibody ratio (DAR) is monitored over time. A decrease in DAR signifies linker cleavage and payload deconjugation.

Table 1: Stability of ADCs with DBCO-based Linkers (Non-cleavable)

Linker TypeAssay ConditionTime PointRemaining Intact ADC / DARReference
DBCO-PEG4-containingHuman Plasma at 37°C72 hoursData not publicly available, but patent describes stability assessment.[1]
General DBCO-linked ADCMouse Plasma in vivo24 hoursHigh stability generally reported for triazole linkage.[]

Note: Specific quantitative in vitro plasma stability data for this compound was not available in the reviewed literature. The triazole linkage formed via SPAAC is widely regarded as highly stable under physiological conditions.

Table 2: Stability of ADCs with SPDB-DM4 Linker (Cleavable)

Linker TypeAssay ConditionTime PointRemaining Intact ADC / DARReference
huC242-SPDB-DM4In vivo mouse xenograft modelNot specifiedShowed superior efficacy to a non-cleavable linker, indicating payload release.[3]
Site-specific Cys-disulfide DM4In vivo mouse model7 days~90% of initial DAR retained for a sterically hindered disulfide linker.[4]
huC242-SPDB-DM4In vitro with dithiothreitolNot specifiedDemonstrated high stability to reduction.[3]

Note: The stability of disulfide linkers like SPDB is influenced by factors such as steric hindrance around the disulfide bond. Increased steric hindrance generally leads to greater stability in circulation.

Linker Cleavage and Payload Release Mechanisms

The fundamental difference in stability between this compound and SPDB-DM4 lies in their mechanisms of payload release.

Linker_Mechanisms Payload Release Mechanisms cluster_0 This compound (Click Chemistry) cluster_1 SPDB-DM4 (Disulfide Linker) DBCO_ADC ADC in Circulation (Stable Triazole Linkage) Internalization_DBCO Antigen Binding & Internalization DBCO_ADC->Internalization_DBCO Lysosome_DBCO Lysosomal Trafficking Internalization_DBCO->Lysosome_DBCO Degradation Antibody Backbone Degradation Lysosome_DBCO->Degradation Payload_Release_DBCO Release of Lysine-Linker-Payload Degradation->Payload_Release_DBCO SPDB_ADC ADC in Circulation (Disulfide Bond) Internalization_SPDB Antigen Binding & Internalization SPDB_ADC->Internalization_SPDB Lysosome_SPDB Lysosomal Trafficking Internalization_SPDB->Lysosome_SPDB Reduction Intracellular Reduction (e.g., Glutathione) Lysosome_SPDB->Reduction Payload_Release_SPDB Release of Active Payload (DM4) Reduction->Payload_Release_SPDB

Linker-dependent payload release pathways.

This compound: This linker utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) to form a highly stable triazole ring, which is not susceptible to biological cleavage in the bloodstream. Payload release is primarily dependent on the degradation of the antibody backbone within the lysosome of the target cell, leading to the release of an amino acid-linker-payload catabolite.

SPDB-DM4: This linker contains a disulfide bond that is designed to be selectively cleaved in the reducing environment of the intracellular compartment, where the concentration of reducing agents like glutathione (B108866) is significantly higher than in the plasma.[3] Upon internalization, the disulfide bond is reduced, releasing the active maytansinoid payload, DM4. Studies have shown that this can be further metabolized to S-methyl-DM4, a lipophilic and highly potent cytotoxic agent.[5][6] This release mechanism may also contribute to a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.

Experimental Protocols

Accurate assessment of linker stability is crucial for the preclinical development of ADCs. The following are generalized methodologies for key stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat).

Methodology:

  • ADC Incubation: The test ADC is incubated in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C. A control sample of the ADC in a suitable buffer (e.g., PBS) is run in parallel to assess inherent stability.

  • Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing: The ADC is isolated from the plasma matrix using immunoaffinity capture, such as with Protein A or G magnetic beads.

  • LC-MS Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates payload loss. The supernatant can also be analyzed to quantify the amount of released payload.

Workflow for in vitro plasma stability assay.
Lysosomal Stability Assay

Objective: To evaluate the rate and extent of payload release from an ADC in a simulated lysosomal environment.

Methodology:

  • Lysosome Isolation: Lysosomes are isolated from cultured cells or tissues (e.g., rat liver).

  • ADC Incubation: The ADC is incubated with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction is stopped, typically by the addition of a quenching solution (e.g., acetonitrile).

  • Sample Analysis: The samples are analyzed, usually by LC-MS, to quantify the amount of released payload and any generated metabolites.

Conclusion

The choice between a DBCO-based click chemistry linker and a disulfide-based linker like SPDB represents a key decision in ADC design, with significant implications for the therapeutic's mechanism of action and stability profile.

  • This compound offers a highly stable, non-cleavable linkage that relies on antibody degradation for payload release. This approach is expected to provide excellent plasma stability, potentially leading to a more favorable safety profile by minimizing premature drug release.

  • SPDB-DM4 is a cleavable linker designed for intracellular payload release in the reducing environment of the tumor cell. This mechanism can lead to the generation of highly potent, membrane-permeable metabolites, which may enhance anti-tumor activity and induce a bystander effect. However, the stability of the disulfide bond in circulation must be carefully optimized to prevent off-target toxicity.

The selection of the optimal linker will depend on the specific characteristics of the target antigen, the payload, and the desired therapeutic outcome. For targets that internalize efficiently, a stable, non-cleavable linker may be advantageous. For tumors with heterogeneous antigen expression, a cleavable linker with the potential for bystander killing might be more effective. Rigorous experimental evaluation of linker stability in relevant biological matrices is essential to guide the development of safe and effective antibody-drug conjugates.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DBCO-PEG4-Ahx-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation by research, scientific, and drug development professionals, this document provides crucial procedural guidance for the safe and compliant disposal of DBCO-PEG4-Ahx-DM1. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance within laboratory and drug development settings. This compound is an antibody-drug conjugate (ADC) agent-linker composed of the potent microtubule inhibitor DM1 and a DBCO-PEG4-Ahx linker.[1][2][3][4][5][6][7] Due to the cytotoxic nature of the DM1 maytansinoid, all waste generated from handling this compound must be treated as hazardous.[8][9]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound in a controlled environment to minimize exposure risks. The primary risk associated with ADCs and their cytotoxic payloads is the potential for aerosolization of powders or liquid droplets.[10] Therefore, all handling and waste consolidation should be performed within a certified chemical fume hood or a biological safety cabinet.[10]

Appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the minimum PPE requirements for handling this compound.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes or contact with the powdered or liquid reagent.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical. Double-gloving is recommended.
Body Protection Disposable laboratory coat and sleevesProvides a protective barrier against accidental spills and contamination.[10]
Respiratory Protection Not generally required if handled in a fume hood or BSC. Consult your institution's EHS for specific guidance.Prevents inhalation of aerosolized particles.

In case of accidental skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[11]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[12] Under no circumstances should this reagent or its solutions be disposed of down the drain or in standard solid waste containers. [12]

Step 1: Waste Segregation

Proper segregation is the foundational step for safe and compliant chemical waste disposal.[12]

  • Solid Waste:

    • Place any unused or expired this compound powder, in its original container if possible, into a clearly labeled, sealed container designated for solid cytotoxic chemical waste.[12]

    • Collect all disposables contaminated with the reagent, such as weigh boats, pipette tips, microfuge tubes, and contaminated PPE (gloves, sleeves, lab coats), in a designated, sealable plastic bag or a rigid container.[10][12] This container must be clearly labeled as "Solid waste contaminated with this compound."[12]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (B3416737) bottle).[12]

    • This container must be clearly labeled as "Liquid waste contaminated with this compound."[10]

    • Some protocols for ADC waste suggest inactivation of liquid waste prior to disposal.[13] Consult your institution's Environmental Health and Safety (EHS) department for approved inactivation procedures.

Step 2: Waste Labeling

Affix a hazardous waste label to each container (both solid and liquid). The label must include the following information:

  • Full Chemical Name: "this compound"

  • CAS Number: 2479378-44-2[4]

  • Estimated Amount or Concentration of the chemical.

  • Associated Hazards: Cytotoxic, Acute Toxicity.[11] Consult your institution's specific guidelines for hazard communication.

Step 3: Interim Storage

Proper interim storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Store all waste containers in a designated and clearly marked secondary containment bin to mitigate the impact of potential spills.[10][12]

  • The waste storage area should be well-ventilated and situated away from incompatible chemicals.[12]

Step 4: Final Disposal

The final step involves the coordinated and compliant removal of the hazardous waste from the laboratory.

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body to schedule a hazardous waste pickup.[12]

  • Provide the EHS department with a detailed inventory of the waste, including the full chemical names, quantities, and container types.[12]

  • All waste from the process will likely undergo incineration.[13]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposition A Solid Waste (Unused reagent, contaminated labware, PPE) C Seal in designated solid waste container A->C B Liquid Waste (Solutions containing the compound) D Collect in designated liquid waste container B->D E Affix Hazardous Waste Label - Full Chemical Name - CAS Number - Hazards C->E D->E F Store in Secondary Containment in a designated area E->F G Schedule Pickup with EHS F->G H Incineration G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling of DBCO-PEG4-Ahx-DM1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds is paramount. This document provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of DBCO-PEG4-Ahx-DM1, a drug-linker conjugate containing the potent microtubulin inhibitor, DM1.

This compound is a valuable tool in the development of antibody-drug conjugates (ADCs).[1][2][3][4] However, its cytotoxic payload, DM1, necessitates stringent handling protocols to prevent occupational exposure.[1][2][3][4] Exposure can occur through skin contact, inhalation of aerosols or powders, and accidental ingestion. While a Safety Data Sheet (SDS) from one supplier states the compound is not hazardous, the well-documented high potency of DM1 warrants a conservative approach, treating the conjugate as a highly potent compound.

Hazard Identification and Risk Assessment

A thorough risk assessment is the first step before handling this compound. The primary hazard is the cytotoxic activity of the DM1 component, a potent microtubule inhibitor. All activities, from receiving and unpacking to reconstitution and use in conjugation reactions, must be evaluated to minimize exposure risk.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to select and use appropriate PPE for each stage of the handling process.

Procedure Gloves Eye/Face Protection Respiratory Protection Lab Coat/Gown
Receiving and Unpacking Double nitrile glovesSafety glasses with side shieldsNot generally required if packaging is intactStandard lab coat
Weighing of Powder Double nitrile gloves, chemo-ratedFull-face shield or safety goggles and a face maskN95/P100 respirator or use of a certified chemical fume hood or containment isolatorDisposable, solid-front gown with tight-fitting cuffs
Reconstitution (in a liquid) Double nitrile gloves, chemo-ratedSafety gogglesUse of a certified chemical fume hood or biological safety cabinetDisposable, solid-front gown with tight-fitting cuffs
Conjugation Reaction Double nitrile gloves, chemo-ratedSafety gogglesUse of a certified chemical fume hood or biological safety cabinetDisposable, solid-front gown with tight-fitting cuffs
Waste Disposal Double nitrile gloves, chemo-ratedSafety gogglesNot generally required if waste is properly containedDisposable, solid-front gown with tight-fitting cuffs
Spill Cleanup Double nitrile gloves, chemo-ratedFull-face shield and safety gogglesN95/P100 respiratorDisposable, fluid-resistant gown

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is critical for minimizing exposure to this compound.

Receiving and Storage
  • Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Wear single-use nitrile gloves and a lab coat when unpacking.

  • Carefully open the shipping container in a designated area.

  • Verify the integrity of the primary container.

  • Store the compound as recommended by the supplier, typically at -20°C, in a clearly labeled, designated area for potent compounds.

Weighing and Reconstitution

Note: All manipulations of powdered this compound should be performed in a certified chemical fume hood, a biological safety cabinet, or a containment isolator to minimize inhalation risk.

  • Preparation:

    • Don the appropriate PPE: double nitrile gloves, a disposable gown, and eye protection. If not using a containment isolator, an N95 or P100 respirator is required.

    • Cover the work surface with disposable absorbent pads.

    • Assemble all necessary equipment (e.g., microbalance, spatulas, solvent, vials) before starting.

  • Weighing:

    • Carefully open the container with the powdered compound.

    • Use a dedicated, clean spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vial.

    • Avoid creating dust.

  • Reconstitution:

    • Add the appropriate solvent (e.g., DMSO) to the vial containing the powdered this compound.

    • Close the vial securely and mix gently by vortexing or inversion until fully dissolved.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Solid Waste:

    • Place all used gloves, gowns, absorbent pads, weigh boats, and other contaminated disposable items into a designated, clearly labeled cytotoxic waste bag.

    • This bag should be sealed and placed in a secondary container for incineration.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a clearly labeled, sealed container.

    • Dispose of the liquid waste through your institution's hazardous chemical waste program. Do not pour down the drain.

  • Sharps:

    • Any needles or other sharps used in the process should be immediately placed in a designated sharps container for cytotoxic waste.

Workflow for Safe Handling of this compound

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment for Procedure Select_PPE Select Appropriate PPE Based on Risk Risk_Assessment->Select_PPE Designate_Area Designate and Prepare Handling Area Select_PPE->Designate_Area Don_PPE Don Full PPE Designate_Area->Don_PPE Perform_Task Perform Weighing/Reconstitution/Reaction in Containment Don_PPE->Perform_Task Decontaminate Decontaminate Work Area and Equipment Perform_Task->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE and Dispose as Cytotoxic Waste Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.